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  • Product: 2-Fluoro-3-methoxypyridine-4-carboxylic acid
  • CAS: 1211528-26-5

Core Science & Biosynthesis

Foundational

Chemical Properties of 2-Fluoro-3-methoxypyridine-4-carboxylic Acid

Technical Guide for Drug Development & Synthetic Applications Executive Summary 2-Fluoro-3-methoxypyridine-4-carboxylic acid (CAS: 1211528-26-5) is a highly specialized heterocyclic building block used primarily in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Synthetic Applications

Executive Summary

2-Fluoro-3-methoxypyridine-4-carboxylic acid (CAS: 1211528-26-5) is a highly specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and CNS-active agents. Its value in medicinal chemistry stems from its unique substitution pattern: the 2-fluoro group serves as a reactive handle for nucleophilic aromatic substitution (


), the 3-methoxy  group provides conformational control via intramolecular hydrogen bonding and steric buttressing, and the 4-carboxylic acid  offers a versatile attachment point for scaffolding. This guide details its physicochemical profile, synthetic accessibility, and reactivity landscape.

Physicochemical Profile

Understanding the fundamental properties of this scaffold is critical for predicting its behavior in biological systems and synthetic sequences.

PropertyValue / DescriptionNote
CAS Number 1211528-26-5Primary identifier
Molecular Formula

Molecular Weight 171.13 g/mol Fragment-like space
Appearance White to off-white solidCrystalline
pKa (Acid) ~3.5 (Predicted)Acidic due to electron-deficient ring
LogP (cLogP) ~0.8Moderate lipophilicity; good solubility in polar organics
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (N, F, OMe, C=O)High vector count for binding
Polar Surface Area ~66 ŲFavorable for membrane permeability

Synthetic Pathways

The synthesis of 2-Fluoro-3-methoxypyridine-4-carboxylic acid relies on regioselective functionalization. The presence of the fluorine at C2 and methoxy at C3 directs incoming electrophiles to the C4 position during metalation.

Primary Route: Directed Ortho-Metalation (DoM)

The most efficient route utilizes the 3-methoxy group as a Directed Metalation Group (DMG). While 3-methoxypyridine typically lithiates at C2, the presence of the 2-fluoro substituent blocks this position, forcing lithiation exclusively to C4.

  • Precursor: 2-Fluoro-3-methoxypyridine.

  • Reagent: Lithium Diisopropylamide (LDA) or LiTMP (to avoid nucleophilic attack at C2).

  • Conditions: THF, -78°C.

  • Electrophile:

    
     (dry ice or gas).
    
  • Workup: Acidic quench to protonate the carboxylate.

Alternative Route: Oxidation

Oxidation of the 4-methyl analog is viable but often requires harsher conditions that may compromise the methoxy group or fluorine stability.

  • Precursor: 2-Fluoro-3-methoxy-4-methylpyridine.

  • Oxidant:

    
     or 
    
    
    
    .
Visualization: Synthetic Logic

Synthesis cluster_logic Regiocontrol Mechanism Precursor 2-Fluoro-3-methoxypyridine (CAS 163234-74-0) Base LDA / LiTMP (-78°C, THF) Precursor->Base Deprotonation Lithio [4-Lithio-Intermediate] Base->Lithio C4 Regioselectivity (Blocked C2) CO2 CO2 (Electrophile) Lithio->CO2 Carboxylation Product 2-Fluoro-3-methoxypyridine- 4-carboxylic acid CO2->Product H+ Quench

Figure 1: The 2-fluoro substituent blocks the kinetic C2 site, directing lithiation exclusively to C4 via the methoxy DMG.

Reactivity & Functionalization

This molecule is a "divergent core," meaning it can be elaborated in three distinct directions depending on the reaction conditions.

A. Nucleophilic Aromatic Substitution ( ) at C2

The C2-fluorine is highly activated due to the electron-withdrawing nature of the pyridine nitrogen and the para-carboxylic acid.

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Conditions: Mild base (

    
    , DIPEA), polar solvent (DMSO, DMF, NMP), moderate heat (60-100°C).
    
  • Selectivity: The C2-F is significantly more reactive than C3-OMe. The carboxylic acid does not interfere if the nucleophile is compatible (or if the acid is protected as an ester).

B. Carboxylic Acid Derivatization at C4

Standard coupling chemistry applies, but care must be taken to avoid racemization if coupling to chiral amines.

  • Amide Coupling: HATU/EDC conditions work well.

  • Reduction: Can be reduced to the alcohol (

    
    ) using 
    
    
    
    (selectively reduces acid in presence of F and OMe).
C. Demethylation at C3

The methoxy group can be cleaved to reveal a 3-hydroxy group, which can then be used for O-alkylation or to form bicyclic systems (e.g., furopyridines).

  • Reagents:

    
     (Lewis acid) or Pyridine 
    
    
    
    HCl (high temp).
  • Note:

    
     may also attack the C2-F bond under prolonged conditions; careful monitoring is required.
    
Visualization: Reactivity Map

Reactivity Core 2-Fluoro-3-methoxypyridine- 4-carboxylic acid Amide Amide Derivatives (Scaffold Extension) Core->Amide R-NH2, HATU (C4-COOH Reaction) SnAr_Prod 2-Amino/Alkoxy Pyridines (Kinase Hinge Binders) Core->SnAr_Prod Nu-H, Base, Heat (C2-F Displacement) Hydroxy 3-Hydroxy Pyridine (Bicyclic Precursor) Core->Hydroxy BBr3 or Py-HCl (C3-OMe Cleavage)

Figure 2: Divergent reactivity pathways allow for selective modification of the C2, C3, and C4 positions.

Medicinal Chemistry Applications

Conformational Control (The "Methoxy Effect")

In drug design, the 3-methoxy group is rarely just an inert substituent. It often enforces a non-planar conformation relative to substituents at C4 due to steric clash (buttressing effect), or it locks the conformation of C4-amides via intramolecular hydrogen bonding between the methoxy oxygen and the amide proton. This pre-organization can significantly improve binding affinity by reducing the entropic penalty of binding.

Metabolic Stability

The 2-fluoro substituent blocks a metabolically vulnerable site (C2 is prone to oxidation by aldehyde oxidase or CYP450). Furthermore, the electron-withdrawing fluorine lowers the


 of the pyridine nitrogen, reducing non-specific binding and improving the lipophilic efficiency (LipE) of the molecule.

Handling & Safety

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store at 2-8°C under inert atmosphere (

    
     or Ar). The compound is stable but should be kept dry to prevent hydrolysis of the fluorine (though slow) or decarboxylation under extreme thermal stress.
    
  • Protocol: Use standard PPE. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • BLD Pharm. (n.d.). 2-Fluoro-3-methoxypyridine-4-carboxylic acid MSDS & Properties. Retrieved from

  • Schlosser, M., et al. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles, 91(3).
  • Gros, P. C., et al. (2003). Lithiation of 2-chloro- and 2-methoxypyridine. Journal of Organic Chemistry, 68(6), 2243-2247.
  • Sigma-Aldrich. (n.d.). 3-fluoro-2-methoxy-pyridine-4-carboxylic acid Product Sheet. Retrieved from

  • BenchChem. (2025).[1] Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (General protocols for SnAr on 2-fluoropyridines).

Sources

Exploratory

2-Fluoro-3-methoxypyridine-4-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 2-Fluoro-3-methoxypyridine-4-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery Abstract 2-Fluoro-3-methoxypyridine-4-carboxylic acid is a highly functionalized hete...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Fluoro-3-methoxypyridine-4-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

2-Fluoro-3-methoxypyridine-4-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a fluorine atom, a methoxy group, and a carboxylic acid on a pyridine core—makes it a versatile building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, outlines key synthetic strategies with a focus on mechanistic rationale, details standard analytical and quality control protocols, and explores its primary applications in medicinal chemistry. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its favorable physicochemical properties.[1] The strategic introduction of specific functional groups onto this core is a cornerstone of modern drug design.

The incorporation of fluorine, in particular, can have profound effects on a molecule's biological profile.[2] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to protein targets through favorable electrostatic interactions.[3] Consequently, fluorinated heterocycles are highly sought-after intermediates.[4]

2-Fluoro-3-methoxypyridine-4-carboxylic acid emerges as a particularly valuable reagent. It combines the benefits of a fluorinated pyridine with two orthogonal functional handles: a methoxy group that influences electronics and conformation, and a carboxylic acid that serves as a versatile anchor for derivatization, most commonly through amide bond formation. This guide elucidates the technical details necessary to effectively synthesize, characterize, and utilize this compound.

Physicochemical Properties and Structural Analysis

The structural attributes of 2-Fluoro-3-methoxypyridine-4-carboxylic acid dictate its reactivity and handling. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen atom makes the ring electron-deficient, which is a key consideration for its synthesis and subsequent reactions.

PropertyValueSource
CAS Number 1211528-26-5[5]
Molecular Formula C7H6FNO3[6][7]
Molecular Weight 171.13 g/mol [7]
Monoisotopic Mass 171.03317 Da[6]
Predicted XlogP 0.8[6]
Appearance Typically an off-white to pale yellow solidInferred

Synthesis Strategies: A Mechanistic Perspective

The synthesis of substituted pyridines can be complex, often requiring multi-step sequences. The choice of strategy depends on the availability of starting materials, desired scale, and safety considerations. Below are two logical and field-proven approaches for the synthesis of the title compound.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

This is one of the most reliable methods for introducing fluorine onto an electron-deficient aromatic ring. The strategy relies on a precursor containing a good leaving group, such as a nitro or chloro group, at the 2-position. The electron-deficient nature of the pyridine ring, enhanced by an additional withdrawing group (like the precursor to the carboxylic acid), facilitates the attack by a fluoride nucleophile.

Causality: The nitro group is an excellent leaving group in SNAr reactions on pyridines.[8] The reaction is driven by the formation of a stable, negatively charged intermediate (a Meisenheimer complex) before the leaving group is expelled. Cesium fluoride (CsF) is often used as the fluoride source due to its high solubility in aprotic polar solvents like DMSO or DMF, which are ideal for promoting this type of reaction.[8]

Experimental Protocol: Synthesis via SNAr

  • Starting Material: Methyl 3-methoxy-2-nitropyridine-4-carboxylate.

  • Fluorination:

    • To a dry reaction vessel under a nitrogen atmosphere, add the starting material (1.0 eq) and anhydrous Cesium Fluoride (CsF, 3-5 eq).[8]

    • Add dry dimethyl sulfoxide (DMSO) to form a slurry.

    • Heat the reaction mixture to 120-140 °C and monitor by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the mixture to room temperature and quench by carefully adding it to ice-water.

    • Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 2-fluoro-3-methoxypyridine-4-carboxylate.

  • Saponification:

    • Dissolve the crude ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).

    • Acidify the reaction mixture to pH ~3-4 with 1M HCl.

    • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to yield the final product, 2-Fluoro-3-methoxypyridine-4-carboxylic acid.

  • Purification: The final product can be purified by recrystallization or flash column chromatography.

G cluster_0 SNAr Pathway Start Methyl 3-methoxy- 2-nitropyridine-4-carboxylate Intermediate Methyl 2-fluoro- 3-methoxypyridine-4-carboxylate Start->Intermediate Fluorination Fluoride CsF in DMSO 120-140 °C Product 2-Fluoro-3-methoxy- pyridine-4-carboxylic acid Intermediate->Product Saponification Hydrolysis LiOH, THF/H2O

Caption: Synthetic workflow for 2-Fluoro-3-methoxypyridine-4-carboxylic acid via SNAr.

Strategy 2: Directed Ortho-Metalation and Carboxylation

This approach builds the molecule by forming the C-C bond of the carboxylic acid last. It leverages the methoxy group as a directing group to achieve regioselective deprotonation at the adjacent C4 position.

Causality: The methoxy group at C3 is a powerful directing group in metalation reactions.[9] A strong, sterically hindered base like lithium diisopropylamide (LDA) or a lithium-zinc base combination can selectively abstract the proton at the C4 position, which is activated by both the directing group and the ring nitrogen. The resulting organometallic intermediate is a potent nucleophile that readily reacts with an electrophile like carbon dioxide (in the form of dry ice) to form the carboxylate, which upon acidic workup yields the desired carboxylic acid.

Experimental Protocol: Synthesis via Metalation

  • Starting Material: 2-Fluoro-3-methoxypyridine.

  • Metalation & Carboxylation:

    • Dissolve 2-fluoro-3-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA, 1.1 eq) in THF. Stir at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

    • Quench the reaction by adding an excess of crushed dry ice (solid CO2) in one portion.

    • Allow the reaction to slowly warm to room temperature.

  • Workup & Isolation:

    • Add water to the reaction mixture and separate the layers.

    • Wash the aqueous layer with a nonpolar solvent like hexanes to remove any unreacted starting material.

    • Acidify the aqueous layer to pH ~3-4 with 1M HCl, which will precipitate the carboxylic acid product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and quality of the synthesized compound. A self-validating protocol involves using orthogonal analytical techniques.

Analytical TechniquePurposeExpected Outcome / Specification
1H NMR Structural confirmation of proton environmentSignals corresponding to the two aromatic protons on the pyridine ring, and a singlet for the methoxy group protons.
19F NMR Confirmation of fluorine incorporationA singlet or a multiplet (if coupled to nearby protons) in the characteristic region for aryl fluorides.[8]
13C NMR Confirmation of carbon backboneSignals for all 7 unique carbons in the molecule.
LC-MS Purity assessment and mass confirmationA single major peak on the chromatogram with a corresponding mass ion for [M+H]+ (172.0404) or [M-H]- (170.0259).[6]
HPLC Quantitative purity analysisPurity ≥ 95% (typical for research use).[10]
HRMS Exact mass for formula confirmationMeasured mass should be within ± 5 ppm of the theoretical mass of C7H6FNO3.

Applications in Drug Discovery and Medicinal Chemistry

2-Fluoro-3-methoxypyridine-4-carboxylic acid is not typically a final drug product but rather a key intermediate. Its primary utility lies in its carboxylic acid functionality, which is a versatile handle for constructing larger, more complex molecules.

Amide Bond Formation: A Gateway to Chemical Diversity

The most common application is the coupling of the carboxylic acid with a diverse library of primary or secondary amines to generate a wide array of amides. This reaction is fundamental to medicinal chemistry for building potential drug candidates.

Causality: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. This activated intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond. This process is highly reliable and allows for the systematic exploration of chemical space by varying the amine coupling partner.

G cluster_1 Key Application: Amide Synthesis Start 2-Fluoro-3-methoxy- pyridine-4-carboxylic acid Product Diverse Amide Library Start->Product Amine Primary/Secondary Amine (R1-NH-R2) Amine->Product Coupling Coupling Reagents (e.g., HATU, DIEA)

Caption: General workflow for creating diverse amides from the title compound.

This ability to serve as a scaffold makes the compound valuable in generating libraries for high-throughput screening and in the lead optimization phase of drug discovery, where fine-tuning of properties is achieved by modifying the appended amine fragment.

Conclusion

2-Fluoro-3-methoxypyridine-4-carboxylic acid is a high-value chemical intermediate whose utility is derived from the strategic combination of a fluorinated pyridine core and an accessible carboxylic acid handle. Understanding the logic behind its synthesis, the methods for its rigorous characterization, and its primary application in amide coupling enables researchers and drug development professionals to effectively incorporate this building block into their synthetic programs, accelerating the discovery of novel therapeutic agents.

References

  • PubChemLite. (n.d.). 2-fluoro-3-methoxypyridine-4-carboxylic acid (C7H6FNO3).
  • Guidechem. (2023, December 19). How can 2-fluoro-3-hydroxypyridine be synthesized and applied?.
  • U.S. Environmental Protection Agency. (2025, October 15). 2-(2-Fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid Properties.
  • BLD Pharm. (n.d.). 1211528-26-5 | 2-Fluoro-3-methoxypyridine-4-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 2-Fluoro-3-methoxypyridine | CAS 163234-74-0.
  • Appretech Scientific Limited. (n.d.). 3-Fluoro-2-methoxypyridine-4-carboxylic acid.
  • AOBChem. (n.d.). 2-Fluoro-3-methoxy-4-methylpyridine.
  • Brückner, R. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
  • Knowledge UChicago. (2023, October 9). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni).
  • Chem-Impex. (n.d.). 2-Methoxypyridine-4-carboxylic acid.
  • Holt, J., Tjosås, F., Bakke, J., & Fiksdahl, A. (2004). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 9(12), 987–992. Retrieved from [Link]

  • National Science Review. (2024, October 1). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.
  • ResearchGate. (n.d.). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid | Request PDF.
  • Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • PMC. (n.d.). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.
  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

  • ResearchGate. (2020, March 5). fluoroquinolones: official and reported methods of analysis (review).

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2-Fluoro-3-methoxypyridine-4-carboxylic Acid

[1] Executive Summary In the development of small molecule kinase inhibitors and fluorinated pyridine intermediates, 2-Fluoro-3-methoxypyridine-4-carboxylic acid represents a critical scaffold.[1] Its solubility profile...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the development of small molecule kinase inhibitors and fluorinated pyridine intermediates, 2-Fluoro-3-methoxypyridine-4-carboxylic acid represents a critical scaffold.[1] Its solubility profile is the rate-limiting factor in two distinct phases: process chemistry (synthesis, purification, crystallization) and pre-formulation (bioavailability assessment).[1]

This technical guide provides a comprehensive solubility analysis derived from structural activity relationships (SAR) of pyridine-carboxylic acid analogs. It establishes a Predicted Solubility Landscape , details the Thermodynamic Modeling required for scale-up, and provides Standard Operating Procedures (SOPs) for empirically validating these values in the lab.

Physicochemical Profile & Structural Analysis[1][2][3][4]

Understanding the solubility begins with the molecule's electronic and steric character. The pyridine core renders the molecule amphoteric, while the fluoro and methoxy substituents significantly alter its lipophilicity compared to the parent isonicotinic acid.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₇H₆FNO₃Low molecular weight facilitates dissolution in polar solvents.[1]
Molecular Weight ~171.13 g/mol Favorable for high molar solubility.[1]
pKa (Acid) ~3.5 - 4.0 (Predicted)Ionizes in basic media (pH > 5); high aqueous solubility as a salt.[1]
pKa (Base) ~1.5 - 2.5 (Pyridine N)Protonates in strong acid; soluble in 1M HCl.[1]
LogP (Octanol/Water) ~0.8 - 1.2 (Predicted)Moderate lipophilicity.[1] More soluble in organics (EtOAc, DCM) than non-substituted pyridine acids.[1]
H-Bond Donors 1 (Carboxylic -OH)Capable of strong H-bonding in protic solvents (MeOH, EtOH).[1]
H-Bond Acceptors 4 (N, F, -OCH₃, =O)Excellent solubility in aprotic polar solvents (DMSO, DMF).[1]

Structural Insight: The 2-Fluoro substituent is highly electronegative, reducing the basicity of the pyridine nitrogen and increasing the acidity of the carboxylic acid via inductive effects. The 3-Methoxy group adds lipophilicity and disrupts crystal lattice packing compared to the planar, unsubstituted isonicotinic acid, theoretically increasing solubility in organic solvents like Ethyl Acetate and Dichloromethane.

Solubility Landscape: Predicted & Experimental Trends

Based on thermodynamic data from structural analogs (Picolinic acid, Nicotinic acid) and the lipophilic contributions of the fluoro/methoxy groups, the following solubility profile is established for process design.

A. Solvent Class Solubility Table[1][5]
Solvent ClassSolventPredicted Solubility (25°C)Interaction MechanismApplication
Polar Aprotic DMSO Very High (>200 mg/mL) Dipole-dipole; H-bond acceptanceStock solutions; Reaction solvent.[1]
Polar Aprotic DMF High (>150 mg/mL) Dipole-dipoleReaction solvent; Peptide coupling.[1]
Polar Protic Methanol High (>80 mg/mL) Strong H-bondingRecrystallization; Transfer solvent.[1]
Polar Protic Ethanol Moderate (30-60 mg/mL) H-bonding; Alkyl chain interactionPreferred "Green" solvent for crystallization.[1]
Polar Aprotic Acetone Moderate (20-50 mg/mL) Dipole-dipoleSlurry generation; Washing.[1]
Esters Ethyl Acetate Moderate (10-30 mg/mL) Van der Waals; Weak H-bondingExtraction (Workup); Partitioning.[1]
Chlorinated DCM Low-Moderate (5-15 mg/mL) Dispersion forcesExtraction.[1]
Non-Polar n-Heptane Insoluble (<1 mg/mL) NoneAnti-solvent for crystallization.[1]
Aqueous Water (pH 7) Low-Moderate Ionization dependentBuffer solubility is pH-critical.[1]
B. The pH-Solubility Relationship (Amphoteric Nature)
  • pH < 2: High solubility (Cationic form: Pyridine-H⁺).[1]

  • pH 3 - 5: Minimum solubility (Zwitterionic/Neutral species dominates).[1] Risk of precipitation during workup.

  • pH > 6: High solubility (Anionic form: Carboxylate-COO⁻).[1]

Thermodynamic Modeling Framework

To rigorously predict solubility at different temperatures (essential for cooling crystallization), the Modified Apelblat Equation is the industry standard for pyridine carboxylic acids.

The Model

[1]

Where:

  • 
     = Mole fraction solubility[1][2][3]
    
  • 
     = Absolute temperature (Kelvin)[1][4][3][5]
    
  • 
     = Empirical constants derived from experimental data.
    

Application:

  • Measure solubility at 25°C, 35°C, 45°C, and 55°C.[1]

  • Plot

    
     vs 
    
    
    
    (Van't Hoff plot).[1]
  • Use regression to find

    
    .[1]
    
  • Result: You can now predict the exact yield of a cooling crystallization process from 60°C

    
     5°C.
    

Experimental Protocols (SOPs)

Protocol A: Saturation Shake-Flask Method (Gold Standard)

For determining equilibrium solubility.[1]

  • Preparation: Add excess solid 2-Fluoro-3-methoxypyridine-4-carboxylic acid (~50 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Seal and shake at the target temperature (e.g., 25°C) for 24 hours using a thermomixer (e.g., Eppendorf ThermoMixer).

  • Sedimentation: Allow the suspension to stand for 2 hours or centrifuge at 10,000 rpm for 5 minutes (if using a heated centrifuge).

  • Sampling: Filter the supernatant through a 0.22 µm PTFE syringe filter . Note: Pre-heat the filter if measuring high-temperature solubility to prevent precipitation.

  • Analysis: Dilute the filtrate 100x with Mobile Phase and analyze via HPLC.

Protocol B: HPLC Quantitation Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[1] (Isocratic 70:30 or Gradient).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Pyridine ring absorption).[1]

  • Calculation:

    
    .[1]
    

Visualization: Solvent Selection Workflow

The following diagram outlines the decision logic for selecting solvents for Recrystallization vs. Extraction based on the solubility profile.

SolventSelection Start Start: 2-Fluoro-3-methoxy pyridine-4-carboxylic acid Goal Goal? Start->Goal Extract Extraction / Workup Goal->Extract Isolate from Reaction Cryst Purification / Crystallization Goal->Cryst Increase Purity Acidify Acidify to pH 3-4 (Isoelectric Point) Extract->Acidify Solvent_Extract Select Immiscible Organic: Ethyl Acetate or DCM Acidify->Solvent_Extract Partition Coeff > 10 Screen Solubility Screen (High T vs Low T) Cryst->Screen Decision Solubility Behavior? Screen->Decision Good_Sol High Solubility in Alcohol (MeOH/EtOH) Decision->Good_Sol Soluble Anti_Sol Add Anti-Solvent (Heptane/Water) Good_Sol->Anti_Sol If too soluble Cooling Cooling Crystallization (Reflux -> 0°C) Good_Sol->Cooling If steep solubility curve

Caption: Decision tree for solvent selection in extraction and crystallization workflows based on solubility thresholds.

References

  • Solubility of Pyridine Carboxylic Acid Analogs

    • Title: Solubility and Crystallization Studies of Picolinic Acid.[1][2][4][6]

    • Source: MDPI Crystals (2023).[1]

    • URL:[Link][1]

  • Thermodynamic Modeling (Apelblat Equation)

    • Title: Solubility of KF in four organic solvents and thermodynamic dissolution functions (Context for Fluorinated Intermedi
    • Source: Journal of Molecular Liquids (via ResearchGate).[1]

    • URL:[Link]

  • Synthesis & Workup of Fluorinated Pyridines

    • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate.[1]

    • Source: PMC / NIH (Molecules).[1]

    • URL:[Link][1]

  • General Recrystallization Protocols

    • Title: Recrystallization Guide: Process, Procedure, Solvents.[1][6][7]

    • Source: Mettler Toledo.[1]

    • URL:[Link][1]

Sources

Exploratory

Thermodynamic Profiling and pKa Determination of 2-Fluoro-3-methoxypyridine-4-carboxylic Acid: A Technical Whitepaper

Executive Summary In modern drug discovery and materials science, the precise thermodynamic mapping of a molecule’s ionization states is not merely a regulatory checkbox; it is the fundamental blueprint that dictates sol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the precise thermodynamic mapping of a molecule’s ionization states is not merely a regulatory checkbox; it is the fundamental blueprint that dictates solubility, membrane permeability, and receptor binding affinity. 2-Fluoro-3-methoxypyridine-4-carboxylic acid (CAS: 1211528-26-5) is a highly specialized heterocyclic building block. Due to its unique substitution pattern, it exhibits an atypical acid-base profile that defies standard predictive models.

As a Senior Application Scientist, I approach the physicochemical characterization of this molecule by first understanding the electronic causality of its substituents, followed by the design of a self-validating, orthogonal experimental framework to accurately measure its macroscopic dissociation constants (


).

Molecular Architecture & Theoretical Profiling

To design an effective experimental protocol, we must first establish a theoretical baseline by deconstructing the molecule into its core scaffold and electronic perturbations. The parent molecule, isonicotinic acid (pyridine-4-carboxylic acid), possesses two ionizable centers: the pyridinium nitrogen (


) and the carboxylic acid (

)[1][2]. In aqueous media, isonicotinic acid exists predominantly as a zwitterion at physiological pH[3].

However, the introduction of substituents in 2-Fluoro-3-methoxypyridine-4-carboxylic acid drastically alters this landscape:

  • The 2-Fluoro Effect (Nitrogen

    
     Suppression):  Fluorine is the most electronegative element. When positioned ortho to the pyridine nitrogen, its powerful inductive electron-withdrawing effect (-I) severely depletes the electron density of the nitrogen lone pair. For context, the 
    
    
    
    of unsubstituted pyridine is 5.2, whereas the
    
    
    of 2-fluoropyridine plummets to -0.44[4][5].
  • The 3-Methoxy Effect: The methoxy group exerts a mild inductive withdrawal (-I) and resonance donation (+R). In the meta position relative to the nitrogen, the inductive effect dominates, further lowering the basicity (3-methoxypyridine

    
    ).
    
  • Carboxylic Acid Perturbation: The combined electron-withdrawing nature of the fluoropyridine ring stabilizes the carboxylate anion, increasing the acidity of the -COOH group compared to standard benzoic or isonicotinic acids.

Causality Conclusion: Unlike standard pyridine-carboxylic acids, the 2-fluoro group completely suppresses zwitterion formation. The nitrogen is so weakly basic that it will only protonate in hyper-acidic media (


). Consequently, the molecule transitions from a cation to a neutral species, and finally to an anion, without a stable zwitterionic phase.

IonizationPathway Cation Cationic State [PyH+, COOH] pH < -0.5 Neutral Neutral State [Py, COOH] pH 1.0 - 2.0 Cation->Neutral pKa1 (PyH+) Theoretical: < 0 Anion Anionic State [Py, COO-] pH > 4.5 Neutral->Anion pKa2 (COOH) Theoretical: ~ 3.0

Thermodynamic ionization pathway of 2-Fluoro-3-methoxypyridine-4-carboxylic acid.

Quantitative Data: Substituent Effect Comparison

To contextualize the predicted values before experimental validation, we synthesize the known thermodynamic data of the constituent fragments.

CompoundPyridinium N (

)
Carboxylic Acid (

)
Reference Source
Isonicotinic Acid1.774.96[1],[2]
2-Fluoropyridine-0.44N/A[4]
3-Methoxypyridine4.78N/A
2-Fluoro-3-methoxy-4-COOH-pyridine < 0 (Predicted) ~3.0 (Predicted) Theoretical Derivation

Experimental Methodologies for Determination

Because the predicted


 is below 0 and 

is approximately 3.0, a single analytical technique is insufficient. Standard glass pH electrodes suffer from severe "acid error" below pH 1.5, rendering potentiometry useless for the nitrogen protonation step. Therefore, we must deploy a self-validating, orthogonal workflow utilizing both UV-Vis spectrophotometry (using Hammett acidity functions) and potentiometry.

ExperimentalWorkflow cluster_methods Orthogonal pKa Determination Methods Step1 Compound Preparation (2-Fluoro-3-methoxypyridine-4-carboxylic acid) UV UV-Vis Spectrophotometry Target: pKa1 < 0 (PyH+) Media: Hammett Acidity (H0) Step1->UV Potent Potentiometric Titration Target: pKa2 ~ 3.0 (COOH) Media: Aqueous, I = 0.15M Step1->Potent NMR 19F / 1H NMR Titration Target: Site-Specific Validation Media: D2O / H2O mixtures Step1->NMR Data Thermodynamic Modeling Multi-wavelength global regression & Bjerrum plots UV->Data Potent->Data NMR->Data

Orthogonal experimental workflow for comprehensive pKa determination.

Protocol A: UV-Vis Spectrophotometric Titration (Targeting )

Causality: Protonation of the pyridine nitrogen alters the


 and 

transitions of the aromatic ring, resulting in a measurable spectral shift. Because this occurs below pH 0, we use sulfuric acid solutions of known Hammett acidity (

).

Self-Validating Steps:

  • Preparation: Prepare a

    
     stock solution of the compound in HPLC-grade water.
    
  • Media Generation: Prepare a series of

    
     solutions ranging from pH 2.0 down to 
    
    
    
    . The exact acidity function of each solution is validated via titration or referencing standard
    
    
    density tables.
  • Spectral Acquisition: Record UV-Vis spectra (200–400 nm) at a strictly controlled

    
     using a thermostated cuvette holder.
    
  • Validation Check (Isosbestic Integrity): Overlay the spectra. The presence of sharp, distinct isosbestic points guarantees that the spectral changes are due strictly to a two-state thermodynamic equilibrium (Cation

    
     Neutral) and not compound degradation in strong acid.
    
  • Data Processing: Perform a global non-linear regression using the adapted Henderson-Hasselbalch equation:

    
    .
    
Protocol B: High-Precision Potentiometric Titration (Targeting )

Causality: The carboxylic acid deprotonation occurs in a range (pH 2-5) perfectly suited for glass electrodes.

Self-Validating Steps:

  • Electrode Calibration (Gran's Method): Standard calibration buffers are insufficient for high-precision thermodynamic work. Calibrate the electrode using Gran plots by titrating standard HCl with standard KOH to determine the exact standard electrode potential (

    
    ) and Nernstian slope.
    
  • Sample Preparation: Dissolve the compound to a concentration of

    
     in a 
    
    
    
    background electrolyte. Causality: Maintaining a constant ionic strength of 0.15 M mimics physiological conditions and keeps activity coefficients constant throughout the titration.
  • Titration: Titrate with standardized

    
     under a continuous blanket of ultra-pure Nitrogen gas. Validation: The 
    
    
    
    blanket prevents atmospheric
    
    
    from dissolving into the solution as carbonic acid, which would artificially skew the weak acid titration curve.
  • Blank Subtraction: Run an identical titration on the

    
     solvent alone. Subtract this blank curve from the sample curve to isolate the proton release of the compound.
    
  • Data Processing: Calculate

    
     using Bjerrum’s formation function.
    

Implications for Drug Development

Understanding that 2-Fluoro-3-methoxypyridine-4-carboxylic acid has a


 and a 

provides critical predictive power for formulation and medicinal chemistry:
  • Gastric Absorption (pH 1.2 - 2.0): At stomach pH, the molecule will exist almost entirely in its uncharged, neutral state. Without the zwitterionic charge typical of isonicotinic derivatives, its lipophilicity (

    
    ) will peak in the stomach, predicting rapid passive diffusion across the gastric mucosa.
    
  • Systemic Circulation (pH 7.4): In the blood, the carboxylic acid will be fully deprotonated (

    
    ). The resulting anionic state ensures high aqueous solubility, preventing precipitation in the bloodstream.
    
  • Receptor Binding: The lack of a protonated nitrogen at physiological pH means this building block cannot participate in the classic charge-charge interactions (e.g., binding to aspartate/glutamate residues) that typical pyridines utilize in protein active sites.

References

  • Title: Isonicotinic Acid - Properties and pKa Source: DrugFuture Chemical Database URL
  • Source: PubChem (National Institutes of Health)
  • Title: 2-Fluoropyridine Chemical Properties Source: LookChem URL
  • Title: Isonicotinic Acid pKa Study - Acid Dissociation Constant Source: Scribd / Scientific Reports URL
  • Title: 3-Methoxypyridine CAS: 7295-76-3 Source: Aribo Biotechnology URL
  • Source: American Chemical Society (ACS)

Sources

Foundational

A Senior Scientist's Guide to the Structure-Activity Relationship of Fluorinated Pyridine Carboxylic Acids in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, few structural motifs are as ubiquitous or as impactful as the pyri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, few structural motifs are as ubiquitous or as impactful as the pyridine ring and the fluorine atom. Pyridine and its derivatives are foundational scaffolds in a vast array of pharmaceuticals, prized for their unique electronic properties and versatile interaction capabilities within biological systems.[1] Pyridine carboxylic acid isomers—picolinic, nicotinic, and isonicotinic acids—have given rise to a multitude of drugs targeting conditions from tuberculosis to cancer and diabetes.[2][3][4] Concurrently, the strategic incorporation of fluorine has become a cornerstone of drug design, with over half of all new small-molecule drugs containing at least one fluorine atom.[5]

This guide delves into the powerful synergy between these two components: the structure-activity relationship (SAR) of fluorinated pyridine carboxylic acids. The introduction of fluorine is not a mere substitution but a profound molecular transformation that allows medicinal chemists to meticulously sculpt a compound's physicochemical and pharmacological profile. By understanding the causal relationships between fluorine placement and its effects on acidity, lipophilicity, metabolic stability, and target engagement, we can move from serendipitous discovery to rational, predictive drug design. This document provides field-proven insights and validated protocols to empower researchers to harness the full potential of this remarkable chemical space.

Chapter 1: The Foundational Pillar: Fluorine's Impact on Physicochemical Properties

The decision to introduce fluorine into a pyridine carboxylic acid scaffold is driven by the desire to modulate its fundamental properties. These properties, in turn, dictate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target.

The Unique Character of Fluorine

Fluorine's influence stems from a unique combination of characteristics:

  • High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, altering the electron distribution across the entire molecule.[6]

  • Small Size: With a van der Waals radius similar to hydrogen, fluorine can often replace hydrogen with minimal steric perturbation, making it an excellent bioisostere for a hydrogen atom.[7]

  • Strong Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest in organic chemistry, a feature that can be exploited to block metabolic breakdown at specific positions.[5][8]

Mastering Acidity (pKa) for Optimal Performance

The ionization state of a molecule at physiological pH is critical for its behavior. Fluorination provides a predictable method for tuning the acidity of both the carboxylic acid group and the pyridine nitrogen.

The primary driver of this change is the inductive effect. Electron density is pulled away from the carboxylic acid, stabilizing the resulting carboxylate anion upon deprotonation.[9] A more stable conjugate base corresponds to a stronger acid, and thus a lower pKa.[6][10] This effect is distance-dependent; a fluorine atom closer to the carboxyl group will have a more pronounced acid-strengthening effect.[9] Similarly, this electron-withdrawing effect reduces the electron density on the pyridine nitrogen, making it less basic (i.e., lowering the pKa of its conjugate acid).[11]

Expertise & Experience: Why is pKa tuning so critical? A molecule's pKa dictates its charge state in different biological compartments. For a drug to cross the lipid bilayer of a cell membrane, it often needs to be in a neutral, more lipophilic state. Inside the cell or in the bloodstream (pH ~7.4), a specific ionization state may be required for solubility or to form a crucial ionic bond with the target protein. Precise pKa control is therefore essential for optimizing both pharmacokinetics and pharmacodynamics.

Table 1: Impact of Fluorination on the pKa of Pyridine Carboxylic Acid Derivatives

CompoundStructurepKa (Carboxylic Acid)pKa (Pyridinium)Reference(s)
2-(Methylthio)pyridine(Reference Moiety)N/A3.69[11]
2-((Trifluoromethyl)thio)pyridine(Reference Moiety)N/A0.97[11]
Acetic AcidCH₃COOH~4.75N/A[12]
Trifluoroacetic AcidCF₃COOH~0.5N/A[9]
2-Chlorobutanoic AcidCH₃CH₂CHClCOOH2.86N/A[9]
3-Chlorobutanoic AcidCH₃CHClCH₂COOH4.05N/A[9]
4-Chlorobutanoic AcidClCH₂CH₂CH₂COOH4.52N/A[9]

Note: The table combines data for general carboxylic acids and pyridine derivatives to illustrate the universal and distance-dependent inductive effect of halogenation.

Calibrating Lipophilicity (logD) for Bioavailability

Lipophilicity, often measured as the distribution coefficient at pH 7.4 (logD₇.₄), is a key determinant of a drug's absorption, permeability, and distribution. While the incorporation of fluorine generally increases a molecule's lipophilicity by expanding its hydrophobic surface, the relationship is not always linear.[11][13] The final logD is a complex interplay between increased molecular volume and altered polarity arising from the C-F bond.[11]

Trustworthiness: A self-validating research program recognizes that there is an optimal "lipophilicity window" for drug candidates. Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific, off-target binding, which can cause toxicity. Conversely, insufficient lipophilicity can prevent the molecule from crossing biological membranes to reach its target. Therefore, the goal is not simply to increase lipophilicity but to fine-tune it to an optimal range for the specific therapeutic application.

Table 2: Influence of Fluorination Pattern on Lipophilicity (logD₇.₄)

Compound (2-substituted pyridine)Substitution PatternlogD₇.₄Reference(s)
2-(Methylthio)pyridine-SCH₃1.69[11]
2-((Difluoromethyl)thio)pyridine-SCF₂H1.95[11]
2-((Trifluoromethyl)thio)pyridine-SCF₃2.13[11]

This data clearly shows a stepwise increase in lipophilicity with an increasing number of fluorine atoms on the methylthio substituent.[11]

Engineering Metabolic Stability

A major hurdle in drug development is rapid metabolic breakdown, often by cytochrome P450 enzymes in the liver. Fluorine substitution is a powerful and widely used strategy to enhance metabolic stability.[5][14] Replacing a metabolically vulnerable C-H bond with a much stronger C-F bond can effectively "block" sites of oxidative metabolism.[8][14] This can significantly increase the drug's half-life and systemic exposure, potentially allowing for lower or less frequent dosing.[8]

Authoritative Grounding: The mechanism of metabolic protection extends beyond simple bond strength. The powerful electron-withdrawing nature of fluorine can also decrease the electron density of adjacent C-H bonds, making them less susceptible to enzymatic oxidation.[14] This dual effect—steric blocking and electronic deactivation—makes fluorination a robust strategy for improving a drug's pharmacokinetic profile.

Chapter 2: Structure-Activity Relationships in Biological Systems

With a firm grasp of how fluorine modulates physicochemical properties, we can now explore how these changes translate into biological activity. Pyridine carboxylic acids are versatile scaffolds for enzyme inhibitors, and fluorination adds a critical layer of control for optimizing potency and selectivity.[2][3]

The Pyridine Carboxylic Acid Scaffold: A Privileged Element

This core structure is highly effective for target binding due to several key features:

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid is both a hydrogen bond donor and acceptor.[3]

  • π-π Stacking: The aromatic pyridine ring can engage in favorable π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in an enzyme's active site.[3]

  • Ionic Interactions: The deprotonated carboxylate group can form strong salt bridges with positively charged residues like Lysine or Arginine.

Fluorine substitution directly impacts these interactions. By lowering the pKa of the pyridine nitrogen, fluorination can weaken its hydrogen bond acceptor capability. Conversely, the altered electronic landscape of the aromatic ring can modulate the strength of π-π stacking interactions.

SAR Logic: Connecting Structure to Function

The following diagram illustrates the logical relationships in the SAR of these compounds. The placement of fluorine is a primary determinant that influences a cascade of properties, ultimately defining the biological outcome.

SAR_Logic A Fluorine Substitution (Position, Number) B Altered Electronic Profile (Inductive Effect) A->B C Modulated pKa (Acidity/Basicity) B->C D Tuned Lipophilicity (logD) B->D E Enhanced Metabolic Stability (Blocked Oxidation) B->E F Modified Target Binding (H-Bonding, π-stacking) B->F C->F G Improved Pharmacokinetics (ADME Profile) C->G D->G E->G H Optimized Biological Activity (Potency, Selectivity) F->H G->H

Caption: Logical flow of how fluorine substitution impacts biological activity.

Chapter 3: Essential Experimental Protocols for SAR Elucidation

A robust SAR study is built on accurate and reproducible experimental data. This section provides validated, step-by-step methodologies for characterizing novel fluorinated pyridine carboxylic acids.

General Synthetic Workflow

The synthesis of these analogs often involves late-stage functionalization or the use of fluorinated building blocks. A common and powerful approach is the nucleophilic aromatic substitution (SₙAr) on an activated pyridine ring, followed by modification of the carboxylic acid moiety.[15][16]

Synthesis_Workflow Start Activated Fluoropyridine (e.g., 2-fluoro-4-nitropyridine) Step1 SₙAr Reaction (Nucleophile, Base) Start->Step1 Intermediate1 Substituted Fluoropyridine Step1->Intermediate1 Step2 Functional Group Interconversion (e.g., Nitro Reduction) Intermediate1->Step2 Intermediate2 Key Intermediate Step2->Intermediate2 Step3 Carboxylic Acid Derivatization (e.g., Amide Coupling) Intermediate2->Step3 Final Final Compound Library Step3->Final

Sources

Exploratory

Physicochemical Characterization and Melting Point Determination of 2-Fluoro-3-methoxypyridine-4-carboxylic acid: A Technical Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized building blocks where empirical physicochemical data is surprisingly sparse in commercial literature. 2-Fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized building blocks where empirical physicochemical data is surprisingly sparse in commercial literature. 2-Fluoro-3-methoxypyridine-4-carboxylic acid (CAS 1211528-26-5) is a prime example. While it is a critical intermediate in the synthesis of advanced therapeutics, commercial safety data sheets (SDS) frequently list its melting point as "No data available"[1].

This whitepaper provides an in-depth mechanistic analysis of the structural factors governing the melting behavior of this compound, establishes a predictive baseline based on structural analogs, and outlines a self-validating experimental protocol for precise thermal characterization.

Structural Analysis and Predictive Thermodynamics

The melting point of a crystalline organic solid is dictated by the efficiency of its crystal packing and the strength of its intermolecular forces. For 2-Fluoro-3-methoxypyridine-4-carboxylic acid, three distinct functional groups interact to define its thermal stability:

  • The Carboxylic Acid (C4): Typically drives high melting points through the formation of strong, intermolecular hydrogen-bonded dimers.

  • The Fluorine Atom (C2): Exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the pyridine nitrogen and alters the dipole moment, often leading to tighter crystal packing compared to non-fluorinated analogs.

  • The Methoxy Group (C3): Introduces significant steric bulk. More importantly, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming an intramolecular hydrogen bond with the adjacent C4-carboxylic acid proton.

Causality of Melting Behavior: When intramolecular hydrogen bonding occurs, it competitively disrupts the formation of intermolecular dimers. This disruption of the extended hydrogen-bonded network typically results in a lower melting point. For instance, the structurally related 2-fluoropyridine-4-carboxylic acid (lacking the steric and intramolecular H-bonding effects of the methoxy group) exhibits a high melting point of approximately 195–200 °C[2][3][4]. Conversely, positional isomers with altered packing dynamics, such as 2-fluoropyridine-6-carboxylic acid, demonstrate lower melting points in the range of 139–143 °C[5].

Based on the steric hindrance and potential intramolecular interactions introduced by the C3-methoxy group, I predict the melting point of 2-Fluoro-3-methoxypyridine-4-carboxylic acid to fall between 160 °C and 185 °C .

Structural_Factors A 2-Fluoro-3-methoxypyridine -4-carboxylic acid B Carboxylic Acid Group (Strong H-Bonding) A->B C C2-Fluoro Group (Inductive Effects) A->C D C3-Methoxy Group (Steric Hindrance) A->D E Intermolecular Dimers (Increases MP) B->E F Altered Crystal Packing (Modulates MP) C->F G Intramolecular H-Bonding (Decreases MP) D->G H Net Melting Point (Predicted: 160-185 °C) E->H F->H G->H

Caption: Logical tree detailing structural factors influencing the melting point of the target compound.

Quantitative Data: Comparative Physicochemical Properties

To contextualize the predicted melting point, we must analyze the empirical data of closely related pyridine derivatives. The table below summarizes these quantitative metrics.

Compound NameCAS NumberMelting Point (°C)Key Structural Influence on MP
Isonicotinic acid55-22-1315–319Unsubstituted baseline; highly stable intermolecular dimers.
2-Fluoropyridine-4-carboxylic acid402-65-3195–200[3]C2-Fluoro group alters dipole, reducing symmetry and MP.
2-Fluoropyridine-6-carboxylic acid402-69-7139–143[5]Ortho-relationship to nitrogen alters packing efficiency.
2-Fluoro-3-methoxypyridine-4-carboxylic acid 1211528-26-5 160–185 (Pred.) C3-Methoxy induces steric bulk and intramolecular H-bonding.

Experimental Workflows: Self-Validating Protocol

Because literature values are absent, empirical determination is mandatory. A single method is insufficient for rigorous validation; therefore, I mandate an orthogonal approach utilizing both Differential Scanning Calorimetry (DSC) and automated capillary melting point determination.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC provides a quantitative thermodynamic profile, capturing not just the melting point, but also potential polymorphic transitions or decarboxylation events (common in pyridine carboxylic acids).

Causality behind experimental choices:

  • Sample Mass (1–3 mg): A minimal mass is chosen to eliminate thermal gradients within the sample pan, ensuring sharp, well-defined endothermic peaks.

  • Heating Rate (10 °C/min): Provides an optimal balance between thermal resolution and experimental throughput. Faster rates induce thermal lag, artificially inflating the apparent melting point.

  • Dry Nitrogen Purge (50 mL/min): Critical to prevent oxidative degradation of the methoxy group at elevated temperatures and to sweep away evolved CO₂ if decarboxylation occurs.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using high-purity Indium (MP 156.6 °C) and Zinc (MP 419.5 °C) standards to bracket the predicted melting range.

  • Preparation: Accurately weigh 1.5 mg of the compound into an aluminum Tzero pan. Crimp the lid loosely to allow gas escape in the event of decarboxylation.

  • Equilibration: Equilibrate the furnace at 25 °C under a 50 mL/min dry N₂ purge for 5 minutes.

  • Thermal Ramp: Heat the sample from 25 °C to 250 °C at a strict rate of 10 °C/min.

  • Analysis: Extract the extrapolated onset temperature (

    
    ) of the primary endothermic peak. This value represents the true thermodynamic melting point.
    

DSC_Workflow S1 Sample Prep 1-3 mg in Al Pan S2 Purge Gas Dry N2 @ 50 mL/min S1->S2 S3 Thermal Ramp 10 °C/min to 250 °C S2->S3 S4 Data Capture Monitor Heat Flow S3->S4 S5 Analysis Extract Onset Temp S4->S5

Caption: Step-by-step Differential Scanning Calorimetry (DSC) workflow for melting point determination.

Protocol B: Orthogonal Validation via Capillary Method

To ensure the DSC endotherm is a true melt and not a solid-solid phase transition, visual confirmation is required.

  • Pack 2–3 mm of the finely ground sample into a glass melting point capillary.

  • Insert into an automated melting point apparatus (e.g., Büchi or Mettler Toledo) equipped with video capture.

  • Ramp at 10 °C/min until 150 °C, then reduce the ramp rate to 1 °C/min.

  • Record the meniscus formation point (onset) and the clear point (complete liquefaction). Cross-reference these values against the DSC

    
    .
    

Application in Drug Discovery

Understanding the thermal stability and solid-state properties of 2-Fluoro-3-methoxypyridine-4-carboxylic acid is not merely an academic exercise. These highly functionalized pyridine derivatives are critical building blocks in medicinal chemistry, particularly in the development of .

The precise melting point informs the downstream formulation strategy, API (Active Pharmaceutical Ingredient) crystallization processes, and the selection of appropriate solvents for amide coupling reactions during library synthesis.

sGC_Pathway N1 Pyridine Derivative N2 sGC Enzyme Activation N1->N2 Binds N3 GTP to cGMP Conversion N2->N3 Catalyzes N4 PKG Activation N3->N4 Signals N5 Vasodilation N4->N5 Induces

Caption: Soluble Guanylate Cyclase (sGC) activation pathway relevant to fluorinated pyridine derivatives.

References

  • World Intellectual Property Organization (WIPO). "WO2016014463A1 - Heterocyclic carboxylic acids as activators of soluble guanylate cyclase". Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Coupling Protocols for 2-Fluoro-3-methoxypyridine-4-carboxylic Acid

Part 1: Executive Summary & Chemical Space Analysis The Challenge 2-Fluoro-3-methoxypyridine-4-carboxylic acid presents a classic "Medicinal Chemist’s Dilemma." It contains a deactivated reaction center shielded by steri...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Space Analysis

The Challenge

2-Fluoro-3-methoxypyridine-4-carboxylic acid presents a classic "Medicinal Chemist’s Dilemma." It contains a deactivated reaction center shielded by steric bulk, adjacent to a highly activated leaving group.

  • Electronic Activation (

    
     Risk):  The pyridine nitrogen and the para-carboxylic acid moiety exert a strong electron-withdrawing effect, making the C2-position highly electrophilic. The 2-Fluoro substituent is an excellent leaving group for Nucleophilic Aromatic Substitution (
    
    
    
    ). Aggressive nucleophiles (primary amines) or excessive heat can displace the fluoride, ruining the scaffold.
  • Steric Hindrance: The 3-methoxy group is ortho to the carboxylic acid. This creates a "steric wall" that impedes the approach of the amine nucleophile to the activated carbonyl, slowing down the desired amidation and giving side reactions (like

    
     or hydrolysis) time to compete.
    
Strategic Solution

To successfully couple this acid, one must select protocols that activate the carboxylate rapidly (to overcome sterics) while maintaining low temperature and controlled basicity (to prevent


).

Part 2: Decision Matrix & Workflow

Use the following logic tree to select the appropriate protocol for your specific amine partner.

CouplingStrategy Start Start: Analyze Amine Partner AmineType Is the Amine Nucleophilic? Start->AmineType Reactive Reactive (e.g., Alkyl amines) AmineType->Reactive Yes (pKa > 9) Unreactive Unreactive (e.g., Anilines, Heterocycles) AmineType->Unreactive No (pKa < 4) T3P Protocol A: T3P (Propylphosphonic Anhydride) Low Epimerization, Mild Base Reactive->T3P Best Selectivity Scale Reaction Scale? Unreactive->Scale HighScale > 1 Gram Scale->HighScale LowScale < 100 mg (Library) Scale->LowScale AcidCl Protocol B: Ghosez's Reagent / Oxalyl Chloride High Reactivity, Low Temp HighScale->AcidCl HATU Protocol C: HATU / DIPEA Standard HTS, High Cost LowScale->HATU

Figure 1: Strategic selection of coupling agents based on amine nucleophilicity and reaction scale.

Part 3: Detailed Experimental Protocols

Protocol A: T3P Coupling (The "Gold Standard" for Selectivity)

Why: T3P (Propylphosphonic anhydride) acts as a kinetically superior coupling agent that often produces higher yields than HATU for sterically hindered acids. It allows the use of milder bases (like Pyridine or N-Methylimidazole) and operates well in ethyl acetate, simplifying workup.

Reagents:

  • Acid: 2-Fluoro-3-methoxypyridine-4-carboxylic acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (0.1 M concentration)

Step-by-Step:

  • Dissolution: Charge a reaction vial with the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc.

  • Base Addition: Add Pyridine (3.0 equiv) at 0 °C. Stir for 5 minutes.

    • Note: Pyridine is preferred over DIPEA to reduce the basicity of the medium, minimizing

      
       risk at the 2-fluoro position.
      
  • Activation: Dropwise add T3P solution (1.5 equiv) while maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: Check LCMS.[1] If conversion is <50% after 4 hours, add 0.5 equiv T3P and heat to 40 °C (Do not exceed 50 °C).

  • Workup: Dilute with EtOAc. Wash effectively with water, then 0.5 M Citric Acid (to remove excess pyridine/amine), then Sat. NaHCO3, and finally Brine.

  • Purification: Dry over Na2SO4 and concentrate. T3P byproducts are water-soluble, often rendering column chromatography unnecessary for simple amines.

Protocol B: Ghosez’s Reagent / Acid Chloride (For Difficult Amines)

Why: When the amine is electron-deficient (e.g., a chloro-aniline or aminopyrazole), T3P or HATU may fail. Converting the acid to the acid chloride creates the most reactive electrophile possible. Using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is milder and more neutral than SOCl2 or Oxalyl Chloride.

Reagents:

  • Acid: 1.0 equiv

  • Reagent: Ghosez’s Reagent (1.2 equiv) OR Oxalyl Chloride (1.2 equiv) + DMF (cat.)

  • Base: DIPEA (2.0 equiv) or 2,6-Lutidine[2]

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Activation (Acid Chloride Formation):

    • Method 1 (Ghosez): Dissolve acid in DCM at 0 °C. Add Ghosez’s reagent dropwise. Stir at RT for 1 hour.

    • Method 2 (Oxalyl Cl): Dissolve acid in DCM at 0 °C with 1 drop of DMF. Add Oxalyl Chloride dropwise. Stir 1 hour until gas evolution ceases. Concentrate to dryness to remove excess HCl/Oxalyl chloride, then redissolve in DCM.

  • Coupling: Cool the acid chloride solution to -10 °C or 0 °C .

  • Addition: Add a mixture of the Amine (1.0 equiv) and Base (DIPEA, 2.0 equiv) in DCM slowly to the acid chloride.

    • Critical: The base must be present to scavenge HCl, but keeping the temp low prevents the base from displacing the fluorine.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT.

  • Quench: Add Sat. NaHCO3.

Protocol C: HATU (High-Throughput / Library Scale)

Why: HATU is robust and works for 90% of substrates. However, the byproduct (tetramethylurea) is hard to remove without chromatography, and the conditions are strictly basic.

Reagents:

  • Acid: 1.0 equiv

  • Amine: 1.0 equiv[3]

  • Reagent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMAc

Step-by-Step:

  • Pre-activation: Dissolve acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 2 minutes.

    • Visual Check: Solution should turn yellow/orange (formation of the At-ester).

  • Coupling: Add the Amine followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Shake/Stir at RT for 16 hours.

  • Purification: Direct injection onto Prep-HPLC (Reverse Phase) is recommended to separate the product from HATU byproducts.

Part 4: Troubleshooting & Mechanism

The Trap

The diagram below illustrates the competing pathways. Your goal is to maximize Path A (Amidation) and eliminate Path B (


).

Mechanism SM 2-Fluoro-3-methoxy -pyridine-4-COOH Activated Activated Species (Active Ester/Acid Cl) SM->Activated Activation (T3P/HATU) SideProduct Side Product: 2-Amino-3-methoxy... SM->SideProduct Direct SnAr (Excess Base/Heat) Product Target Amide Activated->Product Path A: Amine attack at C=O (Kinetic Control) Activated->SideProduct Path B: Amine attack at C2-F (Thermodynamic/Heat)

Figure 2: Competing reaction pathways. Path B is accelerated by heat (>50°C) and strong nucleophiles.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield, Fluorine displaced Reaction temperature too high or base too strong.Switch to Protocol A (T3P) with Pyridine. Keep T < 25 °C.
No Reaction (SM recovered) Steric hindrance of 3-OMe group.Switch to Protocol B (Acid Chloride) . Increase concentration to 0.5 M.
Epimerization (if amine is chiral) Over-activation with HATU/Base.Use T3P in EtOAc (Protocol A). T3P is known for low epimerization.
Product stuck in DMF Poor workup solubility.Pour DMF reaction into 10% LiCl (aq) and extract with EtOAc to pull product out of DMF.

Part 5: References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177. Link

  • Patterson, E. A., et al. (2011). T3P (Propanephosphonic Acid Anhydride): A Mild and Low-Epimerizing Coupling Agent. Organic Letters, 13(20), 5604–5607. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Chemical Communications. (Classic method reference for Ghosez Reagent).

  • Sigma-Aldrich. (2023). Product Specification: 2-Fluoro-3-methoxypyridine-4-carboxylic acid.[6] Link

Sources

Application

nucleophilic aromatic substitution (SNAr) of 2-Fluoro-3-methoxypyridine-4-carboxylic acid

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-3-methoxypyridine-4-carboxylic Acid Executive Summary This guide details the strategic execution of Nucleophilic Aromatic Substitution (SNAr) on 2-F...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-3-methoxypyridine-4-carboxylic Acid

Executive Summary

This guide details the strategic execution of Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoro-3-methoxypyridine-4-carboxylic acid (FMPCA) . While 2-fluoropyridines are generally highly reactive electrophiles, the presence of the C4-carboxylic acid and C3-methoxy group introduces competing electronic and steric effects. This note provides two distinct protocols: a Direct Displacement Method for robust nucleophiles and an Ester-Activation Method for challenging substrates, ensuring high yields and reproducible impurity profiles.

Strategic Analysis: Electronic & Steric Landscape

Successful functionalization of FMPCA requires understanding the "Push-Pull" dynamics of the pyridine ring.

  • Activation (The "Pull"): The pyridine nitrogen (N1) exerts a strong electron-withdrawing effect, activating the C2 position. The C4-carboxylic acid (COOH), being an electron-withdrawing group (EWG), further depletes electron density from the ring, theoretically enhancing SNAr reactivity at C2.

  • Deactivation (The "Push"): The C3-methoxy group is an electron-donating group (EDG) via resonance, which slightly deactivates the ring. Furthermore, under basic SNAr conditions, the C4-COOH deprotonates to form a carboxylate anion (

    
    ). This anionic species is electron-rich and Coulombically repulsive to incoming anionic nucleophiles, significantly stalling reaction rates.
    

Visualization of Reactivity Logic:

G Substrate 2-Fluoro-3-methoxypyridine- 4-carboxylic acid N1 Pyridine Nitrogen (Strong Activation) Substrate->N1 C4_Acid C4-COOH (EWG: Activation) Substrate->C4_Acid C3_OMe C3-OMe (EDG: Mild Deactivation) Substrate->C3_OMe Reaction SNAr at C2 N1->Reaction Lowers LUMO Energy C4_Anion C4-COO⁻ (Anionic: Deactivation) C4_Acid->C4_Anion Base Deprotonation C4_Acid->Reaction Inductive Withdrawal C4_Anion->Reaction Coulombic Repulsion C3_OMe->Reaction Resonance Donation

Figure 1: Electronic factors influencing the SNAr reactivity of 2-Fluoro-3-methoxypyridine-4-carboxylic acid.

Experimental Protocols

Method A: The Ester-Activation Route (Recommended)

Best for: Weak nucleophiles, scale-up, and avoiding zwitterionic purification issues.

Rationale: Converting the carboxylic acid to a methyl ester prevents carboxylate formation, maintaining the electron-withdrawing power of the C4 substituent and ensuring the ring remains highly electrophilic.

Step 1: Esterification

  • Dissolve: Suspend 2-Fluoro-3-methoxypyridine-4-carboxylic acid (1.0 eq) in MeOH (0.5 M).

  • Activate: Add

    
     (0.1 eq) or Thionyl Chloride (
    
    
    
    , 1.5 eq) dropwise at 0°C.
  • Reflux: Heat to reflux (65°C) for 3–5 hours. Monitor by LCMS for disappearance of acid.

  • Workup: Concentrate in vacuo. Neutralize with sat.

    
    . Extract with EtOAc.[1] Dry (
    
    
    
    ) and concentrate.[2]
    • Checkpoint: Product should be Methyl 2-fluoro-3-methoxypyridine-4-carboxylate.

Step 2: SNAr Reaction

  • Setup: In a reaction vial, dissolve the methyl ester intermediate (1.0 eq) in anhydrous DMSO or NMP (0.2 M).

  • Reagents: Add the amine nucleophile (1.2–1.5 eq) and a non-nucleophilic base (DIPEA or

    
    , 2.0 eq).
    
  • Reaction: Heat to 60–80°C .

    • Note: The 3-methoxy group provides some steric bulk; mild heating is often required compared to unhindered 2-fluoropyridines.

  • Monitoring: Monitor by TLC/LCMS. Conversion is typically >95% within 2–4 hours.

Step 3: Hydrolysis (Optional) If the free acid is required:

  • Treat the SNAr product with LiOH (2.0 eq) in THF/Water (3:1) at RT for 1 hour.

  • Acidify to pH 3–4 with 1M HCl to precipitate the final product.

Method B: Direct Displacement (High Throughput)

Best for: Highly reactive primary amines, library synthesis.

Rationale: Strong nucleophiles can overcome the deactivating effect of the carboxylate anion. This method skips the protection step but may require harsher conditions.

  • Solvent System: Use water/ethanol (1:1) or neat water if solubility permits (Green Chemistry). For insoluble amines, use DMSO.

  • Reagents: Combine FMPCA (1.0 eq) and Amine (3.0–5.0 eq).

    • Critical: Excess amine acts as both nucleophile and base buffer.

  • Conditions: Heat to 100–120°C in a sealed tube or microwave reactor.

    • Microwave: 120°C for 20–40 mins is typically sufficient.

  • Workup:

    • Acidify mixture to pH ~4 using acetic acid.

    • The zwitterionic product often precipitates. Filter and wash with cold water/ether.

    • Purification: If no precipitate forms, use preparative HPLC (Reverse Phase C18) with a formic acid modifier.

Comparative Data & Optimization

Table 1: Solvent & Base Effects on Conversion (Model Nucleophile: Morpholine)

EntrySolventBaseTemp (°C)Time (h)Conversion (%)Notes
1DMSODIPEA802>98Optimal for Ester
2EtOH

78 (Reflux)1265Slower due to lower T
3WaterNone (Excess Amine)100 (MW)0.590Optimal for Acid (Direct)
4THF

6024<40Poor solubility of salt

Critical Quality Attributes (CQA):

  • Regioselectivity: The 2-position is >100x more reactive than the 4-position (if esterified) or other positions. No substitution at C3 (methoxy) or C4 (carbonyl attack) is typically observed under these conditions [1].

  • Leaving Group: Fluoride is essential. The corresponding 2-chloro analog reacts 50–100x slower and often requires palladium catalysis (Buchwald-Hartwig) rather than SNAr [2].

Troubleshooting Guide

Issue: Low Conversion in Direct Method

  • Cause: Formation of unreactive carboxylate salt (

    
    ).
    
  • Solution: Switch to Method A (Ester Route) . Alternatively, add a Lewis Acid catalyst (e.g.,

    
    , 10 mol%) to activate the pyridine nitrogen, though this is less common than simply esterifying.
    

Issue: Hydrolysis of Methoxy Group

  • Cause: Extreme basic conditions at high temperatures (>140°C) can sometimes demethylate the 3-OMe group.

  • Solution: Keep temperature <120°C. Ensure reagents are dry if using alkoxide nucleophiles.[3]

Issue: Product Solubility

  • Cause: The final amino-acid product is zwitterionic and highly polar.

  • Solution: Avoid standard silica chromatography. Use Reverse Phase (C18) or Ion Exchange resins (SCX-2) for purification.

References

  • ACS.org . Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]

  • NIH.gov . A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts . Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

Method

Application Notes and Protocols for 2-Fluoro-3-methoxypyridine-4-carboxylic acid in Medicinal Chemistry

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Fluoro-3-methoxypyridine-4-carboxylic acid as a ve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Fluoro-3-methoxypyridine-4-carboxylic acid as a versatile scaffold in modern drug discovery. The unique substitution pattern of this heterocyclic building block—featuring a fluorine atom at the 2-position, a methoxy group at the 3-position, and a carboxylic acid at the 4-position—offers a compelling combination of physicochemical and biological properties. These attributes can be strategically exploited to enhance metabolic stability, modulate pKa, and introduce key binding interactions with biological targets. This guide details plausible synthetic routes, provides robust protocols for derivatization, and explores the potential of this scaffold in the construction of compound libraries for screening against various therapeutic targets, with a particular focus on kinase inhibition.

Introduction: The Strategic Value of the 2-Fluoro-3-methoxypyridine Scaffold

The pyridine ring is a privileged heterocycle in medicinal chemistry, present in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone of molecular design. The strategic incorporation of fluorine and methoxy substituents onto this core, as seen in 2-Fluoro-3-methoxypyridine-4-carboxylic acid, imparts several advantageous characteristics for drug development.

  • The Role of Fluorine: The introduction of a fluorine atom can significantly impact a molecule's properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and modulate the basicity of the pyridine nitrogen.

  • The Influence of the Methoxy Group: The methoxy group at the 3-position can serve as a hydrogen bond acceptor and influence the conformation of derivatives, potentially leading to improved target engagement. Its electronic-donating nature also modulates the reactivity of the pyridine ring.

  • The Carboxylic Acid Handle: The carboxylic acid at the 4-position provides a crucial anchor for derivatization. It is an ideal functional group for forming amide bonds, a linkage prevalent in a vast number of pharmaceuticals, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

While direct and extensive literature on the specific biological applications of 2-Fluoro-3-methoxypyridine-4-carboxylic acid is emerging, the related (2-Fluoro-3-methoxypyridin-4-yl)boronic acid is recognized as a key intermediate in the synthesis of kinase inhibitors, suggesting a strong potential for this scaffold in oncology, inflammatory diseases, and central nervous system disorders.

Synthesis of the Scaffold

A specific, publicly available, detailed synthesis for 2-Fluoro-3-methoxypyridine-4-carboxylic acid is not extensively documented in peer-reviewed journals. However, a plausible synthetic route can be extrapolated from the synthesis of structurally related compounds, such as 2-fluoro-3-hydroxypyridine-4-carboxylic acid. The proposed pathway involves the protection of the hydroxyl group, followed by ortho-lithiation and carboxylation, and subsequent methylation of the hydroxyl group.

Proposed Synthetic Pathway:

Synthetic Pathway A 2-Fluoro-3-hydroxypyridine B Protected 2-Fluoro-3-hydroxypyridine A->B Protection (e.g., SEM-Cl) C Carboxylated Intermediate B->C 1. n-BuLi 2. CO2 D 2-Fluoro-3-hydroxy-pyridine-4-carboxylic acid C->D Deprotection E 2-Fluoro-3-methoxy-pyridine-4-carboxylic acid D->E Methylation (e.g., MeI, base)

Caption: Proposed synthesis of 2-Fluoro-3-methoxypyridine-4-carboxylic acid.

This multi-step synthesis leverages established organic chemistry transformations to construct the target scaffold from a commercially available starting material. The choice of protecting group for the hydroxyl moiety is critical to ensure compatibility with the subsequent lithiation and carboxylation steps.

Derivatization Protocols: Amide Bond Formation

The carboxylic acid functionality of the scaffold is the primary point for diversification. Amide coupling is a fundamental reaction in medicinal chemistry, and numerous reliable protocols exist. The choice of coupling reagent and conditions should be tailored to the specific amine being coupled and the desired scale of the reaction.

Protocol 1: General Amide Coupling using EDC/NHS

This method is a widely used, two-step, one-pot procedure that proceeds through an activated N-hydroxysuccinimide (NHS) ester.

Materials:

  • 2-Fluoro-3-methoxypyridine-4-carboxylic acid

  • Amine of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (optional, as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 2-Fluoro-3-methoxypyridine-4-carboxylic acid (1.0 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the formation of the active ester by TLC or LC-MS.

  • Amine Coupling:

    • Add the desired amine (1.1 equivalents) to the reaction mixture.

    • If the amine is provided as a salt, add DIPEA (2.0 equivalents) to neutralize.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Amide Coupling using HATU

HATU is a highly efficient uronium-based coupling reagent, particularly useful for sterically hindered amines or when rapid reaction times are desired.

Materials:

  • 2-Fluoro-3-methoxypyridine-4-carboxylic acid

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Pre-activation and Coupling:

    • In a flask, combine 2-Fluoro-3-methoxypyridine-4-carboxylic acid (1.0 equivalent), the amine of interest (1.1 equivalents), and HATU (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (2.5 equivalents) to the mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Follow the same work-up and purification procedures as described in Protocol 1.

Comparative Data for Coupling Reagents:

Coupling ReagentTypical Reaction TimeAdvantagesDisadvantages
EDC/NHS 2-12 hoursCost-effective, water-soluble byproducts.Can be slower, may require an additive for hindered substrates.
HATU 1-4 hoursHigh efficiency, fast reaction times, good for hindered substrates.More expensive, can be sensitive to moisture.
Acyl Chloride 0.5-2 hoursHighly reactive.Harsh conditions (e.g., SOCl₂), may not be suitable for sensitive substrates.

Application in Compound Library Synthesis for Drug Discovery

The 2-Fluoro-3-methoxypyridine-4-carboxylic acid scaffold is an excellent starting point for the creation of diverse compound libraries for high-throughput screening. Its amenability to standard amide coupling protocols allows for parallel synthesis approaches.

Workflow for Library Synthesis:

Library Synthesis Workflow A 2-Fluoro-3-methoxy-pyridine-4-carboxylic acid C Parallel Amide Coupling (e.g., using HATU in 96-well plates) A->C B Amine Building Block Library (Diverse R groups) B->C D Purification (e.g., Mass-directed automated HPLC) C->D E Compound Library (for High-Throughput Screening) D->E F Biological Screening (e.g., Kinase assays) E->F G Hit Identification and SAR Analysis F->G

Caption: Workflow for parallel synthesis of a compound library.

By coupling the scaffold with a diverse collection of primary and secondary amines, a library of amides with a wide range of chemical and physical properties can be rapidly generated. This approach is particularly valuable for identifying initial hits against a biological target and for subsequent lead optimization through the exploration of structure-activity relationships.

Potential Biological Targets and SAR Considerations

Given the utility of the corresponding boronic acid in synthesizing kinase inhibitors, it is highly probable that derivatives of 2-Fluoro-3-methoxypyridine-4-carboxylic acid will exhibit activity against this important class of enzymes. The amide derivatives can be designed to mimic the hinge-binding motifs commonly found in kinase inhibitors.

Key Structural Considerations for SAR Exploration:

  • The Amide 'R' Group: The nature of the substituent introduced via the amine will be a primary determinant of potency and selectivity. Exploring a variety of aromatic, heteroaromatic, and aliphatic amines is crucial.

  • The 2-Fluoro Group: While typically retained for its beneficial effects on metabolic stability and binding, replacement with other small groups (e.g., H, Cl) could be explored to probe the electronic requirements of the binding pocket.

  • The 3-Methoxy Group: Modification of this group (e.g., to an ethoxy or a hydroxyl) can provide insights into the steric and hydrogen-bonding requirements of the target.

Conclusion

2-Fluoro-3-methoxypyridine-4-carboxylic acid represents a high-potential scaffold for modern medicinal chemistry programs. Its unique combination of a fluorinated pyridine core and a readily derivable carboxylic acid handle provides a robust platform for the synthesis of novel, drug-like molecules. The protocols and strategies outlined in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery efforts, from initial library synthesis to lead optimization.

References

  • WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • (2-Fluoro-3-methoxypyridin-4-yl)boronic acid - MySkinRecipes. (URL: [Link])

  • 2-fluoro-3-methoxypyridine-4-carboxylic acid (C7H6FNO3) - PubChemLite. (URL: [Link])

  • Analysis of structure-cytotoxicity in vitro relationship (SAR) for perfluorinated carboxylic acids. Toxicology in Vitro. (URL: [Link])

  • 2-Fluoro-3-methoxy-4-methylpyridine - AOBChem. (URL: [Link])

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. (URL: [Link])

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC. (URL: [Link])

  • CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google P
  • Heterocyclic compounds and uses thereof - Patent US-10253047-B2 - PubChem. (URL: [Link])

  • A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni - Knowledge UChicago. (URL: [Link])

  • 2-(2-Fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid - Hazard. (URL: [Link])

  • CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. (URL: )
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC. (URL: [Link])

  • Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates - ChemRxiv. (URL: [Link])

  • The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of
Application

Application Note: Optimized Esterification Protocols for 2-Fluoro-3-methoxypyridine-4-carboxylic acid

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Compound: 2-Fluoro-3-methoxypyridine-4-carboxylic acid (CAS: 1211528-26-5) Executive Summary 2-Fluoro-3-methoxypyridine-4-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Compound: 2-Fluoro-3-methoxypyridine-4-carboxylic acid (CAS: 1211528-26-5)

Executive Summary

2-Fluoro-3-methoxypyridine-4-carboxylic acid is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and other targeted therapeutics. The esterification of this compound presents a dual chemical challenge: steric hindrance at the C4-carboxylic acid and high electrophilicity at the C2-fluoro position. This application note details the mechanistic rationale and provides validated, step-by-step protocols to achieve high-yielding esterification while suppressing undesired side reactions.

Physicochemical & Mechanistic Profiling

To design a self-validating experimental protocol, one must first understand the causality behind the reactivity of the substrate.

The Ortho-Steric Effect (C3-Methoxy)

The methoxy group at the 3-position projects significant electron density and steric bulk into the trajectory of the adjacent 4-carboxylic acid. During standard Fischer esterification, the formation of the bulky tetrahedral intermediate is kinetically disfavored[1]. Consequently, traditional acid-catalyzed esterification (e.g.,


 in refluxing methanol) often stalls at low conversions or requires excessively long reaction times.
The Nucleophilic Aromatic Substitution ( ) Liability (C2-Fluoro)

The 2-fluoro substituent is highly electron-withdrawing via induction, rendering the C2 position of the electron-deficient pyridine ring highly electrophilic[2]. If basic alkoxide conditions (e.g.,


) are employed to drive esterification, the alkoxide will preferentially act as a nucleophile at the C2 position. This triggers an 

cascade—forming a Meisenheimer complex and expelling the fluoride ion—yielding the undesired 2-alkoxy-3-methoxypyridine-4-carboxylate byproduct.

Pathway SM 2-Fluoro-3-methoxypyridine- 4-carboxylic acid Cond1 Basic Alkoxide (e.g., NaOMe/MeOH) SM->Cond1 Nucleophilic Base Cond2 Acidic/Electrophilic (e.g., SOCl2/MeOH) SM->Cond2 Mild Activation Prod1 Undesired SNAr Byproduct: 2-Alkoxy-3-methoxy- pyridine-4-carboxylate Cond1->Prod1 Fluoride Displacement (C2) Prod2 Desired Product: 2-Fluoro-3-methoxy- pyridine-4-carboxylate Cond2->Prod2 Esterification (C4)

Reaction pathways illustrating the SNAr liability vs. desired esterification.

Comparative Esterification Strategies

To mitigate these challenges, activation of the carboxylic acid must be achieved under neutral, acidic, or strictly non-nucleophilic basic conditions[3].

MethodReagentsTemp

Risk
Yield ProfileBest Application
Acid Chloride

or

, then ROH
0 °C to RTLowHighPrimary/Secondary alcohols; Scale-up
Carbodiimide EDC·HCl, DMAP, ROHRTLowMod-HighSensitive or sterically hindered alcohols
Alkylation MeI or EtI,

, DMF
RTModerateHighMethyl/Ethyl esters only
Fischer ROH, cat.

RefluxLowLow-ModSimple alcohols; not recommended due to sterics
Base-Catalyzed NaOR, ROHRefluxHigh PoorStrictly Avoided

Experimental Protocols

Protocol A: Acid Chloride Activation (Recommended for Scale-Up)

This two-step one-pot protocol converts the sterically hindered acid into a highly reactive acyl chloride, bypassing the kinetic barriers of the tetrahedral intermediate without risking


[3].

Reagents:

  • 2-Fluoro-3-methoxypyridine-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (5.0 eq) or Oxalyl chloride (2.0 eq)
    
  • Catalytic N,N-Dimethylformamide (DMF) (0.05 eq)

  • Anhydrous Alcohol (ROH) (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: Suspend the carboxylic acid in anhydrous DCM (0.2 M) under an inert atmosphere (

    
    /Ar). Add catalytic DMF.
    
  • Dropwise, add

    
     (or oxalyl chloride) at 0 °C.
    
  • Warm to room temperature and stir for 2–3 hours until gas evolution ceases and the solution becomes homogeneous.

  • Concentration: Concentrate the mixture in vacuo to remove all excess

    
     and HCl gas. Co-evaporate twice with anhydrous toluene to ensure complete removal of electrophilic volatiles.
    
  • Esterification: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Add the anhydrous alcohol (ROH) followed by dropwise addition of DIPEA.

  • Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate. Purify via silica gel chromatography.

Workflow Step1 1. Activation Add SOCl2 & cat. DMF in DCM at 0°C Step2 2. Concentration Remove excess SOCl2 in vacuo Step1->Step2 Step3 3. Esterification Add Alcohol & DIPEA at 0°C to RT Step2->Step3 Step4 4. Quench & Wash Sat. NaHCO3 & Brine Step3->Step4 Step5 5. Isolation Dry over Na2SO4 & Purify Step4->Step5

Workflow for the Acid Chloride Esterification Protocol.

Protocol B: Mild Carbodiimide Coupling (For Sensitive Alcohols)

When the target alcohol is sensitive to acidic byproducts or prone to rearrangement, Steglich-type esterification is preferred[3].

Reagents:

  • 2-Fluoro-3-methoxypyridine-4-carboxylic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • EDC·HCl (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Anhydrous DCM

Step-by-Step Procedure:

  • Dissolve the carboxylic acid and the alcohol in anhydrous DCM (0.1 M) at 0 °C.

  • Add DMAP, followed by EDC·HCl in a single portion.

  • Allow the reaction to warm to room temperature and stir for 12–16 hours. Note: The steric hindrance at C4 necessitates longer reaction times compared to unhindered acids.

  • Dilute with DCM, wash sequentially with 1M HCl, saturated

    
    , and brine.
    
  • Dry over

    
    , concentrate, and purify.
    
Protocol C: Base-Mediated Alkylation (For Methyl/Ethyl Esters)

This method relies on the nucleophilicity of the carboxylate anion. By using an aprotic solvent (DMF) and avoiding alkoxide bases, the


 risk at the 2-fluoro position is minimized.

Reagents:

  • 2-Fluoro-3-methoxypyridine-4-carboxylic acid (1.0 eq)

  • Alkyl Halide (e.g., Methyl Iodide) (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Anhydrous DMF

Step-by-Step Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF (0.2 M).

  • Add finely powdered

    
     and stir for 15 minutes at room temperature to form the carboxylate salt.
    
  • Add Methyl Iodide dropwise. Caution: Highly toxic alkylating agent.

  • Stir at room temperature for 2–4 hours.

  • Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with water (to remove DMF) and brine.

  • Dry, concentrate, and purify.

Troubleshooting & Analytical Characterization

  • Incomplete Conversion in Protocol A: Ensure complete removal of

    
     during the concentration step. Residual 
    
    
    
    will react with the alcohol to form alkyl chlorides, consuming the reagent and lowering the yield.
  • Presence of C2-Alkoxy Byproducts: If

    
     byproducts are detected via LC-MS or NMR, it indicates the presence of an alkoxide nucleophile. Ensure that in Protocol A, DIPEA is added after the alcohol is thoroughly mixed, preventing the localized formation of highly nucleophilic alkoxide species before they can react with the acyl chloride.
    
  • NMR Signatures: The successful esterification will show the expected downfield shift of the alcohol's

    
    -protons in 
    
    
    
    -NMR. The intact 2-fluoro group can be rapidly verified via
    
    
    -NMR, which should display a characteristic sharp singlet (typically between -60 to -80 ppm depending on the solvent), confirming that
    
    
    has not occurred.

References

  • "2-fluoro-3-methoxypyridine-4-carboxylic acid | 1211528-26-5", Sigma-Aldrich.

  • "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution", ACS. 2

  • "Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids", MDPI. 1

  • "Five 2,6-Di(pyrazol-1-yl)pyridine-4-carboxylate Esters, and the Spin States of their Iron(II) Complexes", MDPI.3

Sources

Method

Preparation of Fluorinated Pyridine Building Blocks for Drug Discovery

[1][2][3][4] Abstract: The Strategic Value of Fluoropyridines In modern medicinal chemistry, the pyridine ring is a privileged scaffold, present in over 20% of FDA-approved drugs. However, the native pyridine ring is oft...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Abstract: The Strategic Value of Fluoropyridines

In modern medicinal chemistry, the pyridine ring is a privileged scaffold, present in over 20% of FDA-approved drugs. However, the native pyridine ring is often metabolically labile (prone to oxidation at C2/C6 by CYP450) and can exhibit non-ideal basicity.

The strategic introduction of fluorine into the pyridine core offers three critical advantages:

  • Metabolic Blocking: Fluorine’s strong C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism at susceptible sites (the "Metabolic Soft Spot").

  • pKa Modulation: Fluorine is highly electronegative. Substituting hydrogen for fluorine on a pyridine ring significantly lowers the basicity of the ring nitrogen. For example, 2-fluoropyridine (

    
    ) is drastically less basic than pyridine (
    
    
    
    ), reducing lysosomal trapping and hERG channel affinity.
  • Lipophilicity Tuning: While fluorine is often associated with increased lipophilicity, its effect on pyridines is context-dependent. It can lower desolvation penalties during protein binding.

This guide details three field-proven protocols for synthesizing fluorinated pyridine building blocks, moving from classical substitutions to modern C-H functionalization.

Strategic Method Selection

Before beginning synthesis, select the appropriate methodology based on your starting material and the desired position of fluorination.

MethodSelection Start Starting Material? Halopyridine 2- or 4-Chloro/Bromopyridine Start->Halopyridine Nitropyridine 2- or 4-Nitropyridine Start->Nitropyridine PyridineBase Unfunctionalized Pyridine Start->PyridineBase PyridineAlcohol Pyridine Alcohol (Side Chain) Start->PyridineAlcohol Method1 Protocol 1: Halex Reaction (Anhydrous KF/CsF) Halopyridine->Method1 Standard Route Method2 Protocol 2: Nitro-Denitration (Soft Nucleophile Displacement) Nitropyridine->Method2 High Reactivity Route Method3 Protocol 3: Direct C-H Fluorination (AgF2 Radical Mechanism) PyridineBase->Method3 Late-Stage C2-F Method4 Protocol 4: Deoxyfluorination (PyFluor/DAST) PyridineAlcohol->Method4 Alkyl Fluoride Formation

Figure 1: Decision matrix for selecting the optimal fluorination strategy.

Protocol 1: The "Halex" Reaction (Halogen Exchange)[5]

Application: Converting commercially available 2-chloropyridines or 2-bromopyridines to 2-fluoropyridines. Mechanism: Nucleophilic Aromatic Substitution (


).
Expert Insight: The "Anhydrous" Imperative

The failure of this reaction is almost always due to moisture. The fluoride ion (


) is a strong hydrogen bond acceptor. In the presence of water, 

becomes heavily solvated and loses its nucleophilicity. You must use spray-dried reagents and anhydrous solvents.
Materials
  • Substrate: 2-Chloropyridine derivative (1.0 equiv).

  • Reagent: Spray-dried Potassium Fluoride (KF) (3.0 equiv) or Cesium Fluoride (CsF) (2.0 equiv).

  • Catalyst: 18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide (Phase Transfer Catalyst).

  • Solvent: Anhydrous DMSO or Sulfolane (High boiling point polar aprotic).

Step-by-Step Methodology
  • Drying (Critical): If "spray-dried" KF is unavailable, take standard KF and grind it to a fine powder. Dry it under high vacuum (0.1 mbar) at 150°C for 4 hours with stirring.

  • Setup: In a glovebox or under a positive pressure of Argon, charge a pressure-rated vial (heavy wall glass) with the substrate, dried KF, and 18-Crown-6.

  • Solvation: Add anhydrous DMSO. Concentration should be high (approx. 1.0 M) to maximize collision frequency.

  • Reaction: Seal the vessel tightly. Heat to 120–140°C for 12–24 hours.

    • Note: Electron-deficient pyridines (e.g., with -CN, -NO2, -CF3) react faster. Electron-rich pyridines may require temperatures up to 180°C and CsF.

  • Monitoring: Monitor by

    
     NMR. The product will show a distinct shift (typically -60 to -70 ppm for 2-F-pyridine).
    
  • Workup: Cool to room temperature. Dilute with water (to dissolve salts) and extract with

    
     or DCM.
    
    • Caution: Fluorinated pyridines can be volatile.[1] Do not rotovap to dryness without checking the boiling point.

Protocol 2: Direct C-H Fluorination (The AgF2 Method)

Application: Late-stage fluorination of complex pyridine scaffolds at the C2 position (ortho to Nitrogen). Reference: Developed by Fier & Hartwig (Science, 2013).[2]

Expert Insight: The Radical Mechanism

Unlike the Halex reaction, this does not require a leaving group. It utilizes Silver(II) Fluoride (


), a powerful single-electron oxidant. The reaction proceeds via a radical intermediate, offering exclusive selectivity for the C2 position due to the stability of the resulting radical-cation adduct.

AgF2Mechanism Substrate Pyridine Intermediate N-Ag Complex (Radical Cation) Substrate->Intermediate SET Oxidation AgF2 AgF2 (Radical Source) AgF2->Intermediate Product 2-Fluoropyridine Intermediate->Product F- Transfer

Figure 2: Simplified mechanism of AgF2-mediated C-H fluorination.

Materials
  • Substrate: Pyridine derivative (1.0 equiv).

  • Reagent: Silver(II) Fluoride (

    
    ) (2.0 – 3.0 equiv).
    
  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Vessel: Teflon (PFA) or chemically resistant glass vial (exclude light).

Step-by-Step Methodology
  • Reagent Handling:

    
     is extremely moisture-sensitive and a strong oxidant. It is a black crystalline solid.[3][4] If it has turned brown/yellow, it has decomposed and will not work. Weigh in a glovebox. 
    
  • Addition: Add the pyridine substrate to anhydrous MeCN (0.1 M).

  • Reaction: Add

    
     in one portion. Seal the vial.
    
  • Conditions: Stir at ambient temperature (20–25°C) for 1–4 hours.

    • Note: The reaction is often exothermic.[5] For scales >1g, use a water bath to maintain ambient temperature.

  • Quench: The reaction mixture will contain silver salts. Dilute with DCM and wash with aqueous

    
    .
    
  • Purification: Filter the biphasic mixture through a pad of Celite to remove insoluble silver residues. Separate the organic layer, dry over

    
    , and concentrate.
    

Protocol 3: Deoxyfluorination (Side-Chain Functionalization)

Application: Converting pyridine-methanol (alcohol) groups to fluoromethyl groups. Safety Warning: Traditional reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable and can explode.[6]

Expert Insight: The "PyFluor" Advantage

We recommend using PyFluor (2-pyridinesulfonyl fluoride) or XtalFluor-E over DAST. PyFluor is a crystalline solid, thermally stable, and does not generate free HF in situ, making it safer for scale-up.

Materials
  • Substrate: Pyridyl-alcohol (1.0 equiv).

  • Reagent: PyFluor (1.2 equiv).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv).

  • Solvent: Toluene or DCM.

Step-by-Step Methodology
  • Setup: In a standard round-bottom flask, dissolve the alcohol in Toluene.

  • Base Addition: Add DBU. Stir for 5 minutes.

  • Fluorination: Add PyFluor solid in one portion at room temperature.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Mechanism:[2][7][8] The alcohol attacks the sulfonyl fluoride to form a sulfonate ester, which is then displaced by the fluoride ion (released from the reagent) in an

      
       fashion.
      
  • Workup: Wash with 1N HCl (to remove DBU) and then saturated

    
    .
    
  • Purification: Flash chromatography.

Data Summary: Physicochemical Impact[3][5][13][14][15]

The following table illustrates the impact of fluorination on a model pyridine scaffold (2-substituted pyridine).

PropertyNative Pyridine (H)Chloropyridine (Cl)Fluoropyridine (F)Impact of F
Bond Length (C2-X) 1.08 Å1.74 Å1.35 ÅMimics H sterically better than Cl
Basicity (pKa of N) ~5.2~0.7~ -0.4Drastic reduction in basicity
Lipophilicity (LogP) 0.652.101.10Moderate lipophilicity increase
Metabolic Stability Low (Oxidation prone)HighVery HighBlocks C-H oxidation

Safety & Handling

  • HF Generation: Even stable fluorinating agents can release Hydrogen Fluoride (HF) upon contact with moisture. Always have Calcium Gluconate gel available in the lab as a first-aid response for skin exposure.

  • AgF2: Strong oxidant. Do not mix with reducing agents or oxidizable solvents (ethers) without careful control.

  • Pressure:

    
     reactions in sealed vessels at 140°C generate significant internal pressure. Use blast shields.
    

References

  • Fier, P. S., & Hartwig, J. F. (2013).[2] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[2] Science, 342(6161), 956–960.[2] Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[9] Journal of the American Chemical Society, 137(30), 9571–9574. Link

  • Fier, P. S., & Hartwig, J. F. (2017).[3] Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.[2] Organic Syntheses, 94, 46-53. Link

Sources

Application

Application Note: Chemoselective Functionalization of 2-Fluoro-3-methoxypyridine-4-carboxylic Acid with Amines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Compound: 2-Fluoro-3-methoxypyridine-4-carboxylic acid (CAS: 1211528-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Compound: 2-Fluoro-3-methoxypyridine-4-carboxylic acid (CAS: 1211528-26-5)

Executive Summary

In modern drug discovery—particularly in the synthesis of kinase inhibitors (e.g., PLK4 inhibitors) [1]—highly functionalized pyridine scaffolds are critical building blocks. 2-Fluoro-3-methoxypyridine-4-carboxylic acid presents a classic chemoselectivity challenge: it possesses two highly reactive electrophilic sites susceptible to amine attack.

This application note provides a comprehensive, self-validating guide to controlling the reactivity of this scaffold. By manipulating thermodynamic conditions and reagent selection, researchers can selectively drive amidation at the C4-carboxylic acid or Nucleophilic Aromatic Substitution (SNAr) at the C2-fluoro position , enabling the synthesis of complex, dual-functionalized heteroaromatics.

Mechanistic Rationale & Causality

To rationally design a synthesis protocol, one must understand the underlying electronic and steric forces dictating the molecule's reactivity [2].

The C4 Amidation Pathway

The carboxylic acid at C4 is unreactive toward amines at room temperature without prior activation. By utilizing coupling reagents (e.g., HATU, EDC/HOBt), the acid is converted into a highly electrophilic active ester. Causality of Selectivity: Amidation is kinetically favored at low temperatures (0–20 °C) when coupling agents are present. The SNAr reaction requires much higher activation energy; thus, keeping the temperature low effectively "freezes out" the SNAr pathway, allowing exclusive functionalization at C4.

The C2 SNAr Pathway

The C2 position is highly activated toward SNAr due to three synergistic factors:

  • The Pyridine Nitrogen: Acts as an electron sink, stabilizing the negative charge in the transition state.

  • The C4 Electron-Withdrawing Group: The carboxylic acid (or resulting amide) provides additional resonance stabilization of the intermediate.

  • The Fluorine Leaving Group: While fluorine is a poor leaving group in SN2 reactions, it is the ideal leaving group for SNAr. Its extreme electronegativity highly polarizes the C2-F bond, accelerating the rate-determining step (nucleophilic attack) and lowering the activation energy required to form the Meisenheimer complex [2].

The 3-methoxy group provides slight steric hindrance and competing electronic effects (+M, -I), but the overwhelming electron-deficiency of the C2 carbon dictates the reaction's success under thermal conditions (80–120 °C).

Reaction_Pathways SM 2-Fluoro-3-methoxy- pyridine-4-carboxylic acid Amidation Amide Product (C4 Substitution) SM->Amidation HATU, DIPEA, 0-20°C (Chemoselective) SNAr Aminopyridine Product (C2 Substitution) SM->SNAr DIPEA, DMSO, 80-120°C (Chemoselective) Amine Amine (R-NH2) Amine->Amidation Amine->SNAr

Figure 1: Divergent chemoselective reaction pathways based on thermodynamic control.

Reaction Conditions Matrix

To ensure predictable outcomes, all quantitative parameters must be strictly controlled. Table 1 summarizes the validated conditions for achieving >95% chemoselectivity.

Table 1: Chemoselective Functionalization Matrix

Target SiteReaction TypeReagents & EquivalentsSolventTemp (°C)Time (h)Expected Outcome
C4 AmidationHATU (1.2 eq), DIPEA (3.0 eq), Amine (1.05 eq)DMF or DCM0 to 202–4>95% Amide, intact C2-Fluoro
C2 SNArAmine (2.0 eq), DIPEA or K₂CO₃ (3.0 eq)DMSO or NMP80 to 12012–24>90% C2-Amination, intact C4-Acid
C4 then C2 Sequential1. HATU/DIPEA; 2. Amine 2 / HeatDMF20 then 10018Dual functionalized pyridine

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. They incorporate In-Process Controls (IPC) via LC-MS to ensure the reaction adapts to the specific steric/electronic nature of your chosen amine.

Protocol A: Chemoselective C4 Amidation

Objective: Form an amide bond while preserving the labile 2-fluoro group.

  • Activation: Dissolve 2-Fluoro-3-methoxypyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at 0 °C for 15 minutes to pre-form the active ester. Causality: Pre-activation prevents the amine from competing for unactivated acid or inducing premature SNAr.

  • Amine Addition: Slowly add the primary or secondary amine (1.05 eq). Remove the ice bath and allow the reaction to warm to 20 °C.

  • IPC Check (Self-Validation): After 2 hours, sample 5 µL into 1 mL MeCN/H₂O. Analyze via LC-MS.

    • Success Metric: Look for the mass [M+H]⁺ corresponding to (Acid Mass + Amine Mass - 18 Da).

    • Correction: If >5% starting material remains, add an additional 0.2 eq of HATU and stir for 1 hour.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 5% LiCl (aq) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: C2 Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the 2-fluoro group with an amine.

  • Reaction Setup: Dissolve the starting material (or the amide product from Protocol A) in anhydrous DMSO (0.5 M).

  • Reagent Addition: Add the amine (2.0 eq) and DIPEA (3.0 eq). Note: If using an aniline (poor nucleophile), use K₂CO₃ and increase temperature.

  • Thermal Activation: Heat the mixture to 100 °C under a nitrogen atmosphere.

  • IPC Check (Self-Validation): Monitor via LC-MS at 4 h, 8 h, and 12 h.

    • Success Metric: Look for the mass [M+H]⁺ corresponding to (Starting Mass + Amine Mass - 20 Da). The loss of 20 Da indicates the loss of HF.

  • Workup: Cool to room temperature. Pour into ice water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Workflow Start Starting Material in DMF Coupling Add HATU + DIPEA Stir 15 min at 0°C Start->Coupling AmineAdd Add Amine (1.05 eq) Warm to RT Coupling->AmineAdd IPC IPC: LC-MS Check Is conversion >95%? AmineAdd->IPC AddMore Add 0.2 eq HATU/Amine IPC->AddMore No Workup Aqueous Workup & Extraction IPC->Workup Yes AddMore->IPC SNAr_Step Proceed to SNAr (Add Amine 2, Heat to 100°C) Workup->SNAr_Step

Figure 2: Self-validating experimental workflow for sequential dual-functionalization.

Mechanistic Deep Dive: The SNAr Transition State

To troubleshoot sluggish SNAr reactions (e.g., when using bulky or electron-deficient amines), one must analyze the transition state. The reaction proceeds via an addition-elimination mechanism.

The rate-determining step is the formation of the Meisenheimer Complex . The highly electronegative fluorine atom withdraws electron density via induction (-I effect), making the C2 carbon highly susceptible to nucleophilic attack. Once the amine attacks, the negative charge is delocalized onto the pyridine nitrogen and the C4 carbonyl oxygen. Finally, the rapid elimination of the fluoride anion restores aromaticity [2].

Mechanism State1 Activated Pyridine (Electron-deficient C2) State2 Nucleophilic Attack by Amine Lone Pair State1->State2 State3 Meisenheimer Complex (Negative charge on N) State2->State3 State4 Fluoride Elimination (Rearomatization) State3->State4 State5 Substituted Product State4->State5

Figure 3: Logical progression of the SNAr addition-elimination mechanism.

Analytical Validation

Successful chemoselective functionalization must be confirmed via NMR and MS:

  • ¹H NMR: The disappearance of the highly deshielded carboxylic acid proton (~13 ppm) indicates successful amidation. A shift in the pyridine aromatic protons indicates SNAr.

  • ¹⁹F NMR: A critical diagnostic tool. The starting material exhibits a distinct fluorine peak around -65 to -75 ppm. Disappearance of this peak definitively confirms successful SNAr at the C2 position.

  • LC-MS: As noted in the protocols, the exact mass delta (Δ -18 Da for amidation; Δ -20 Da for SNAr) provides rapid, reliable confirmation of the reaction pathway.

References

  • Polo-like kinase 4 (plk4)
  • Radiofluorinations in Homo- and Heteroaromatic Systems via Nucleophilic Aromatic Substitution (SNAr) Source: University of Tübingen (TOBIAS-lib) URL:[Link]

Method

Application Note: Scale-Up Synthesis of 2-Fluoro-3-methoxypyridine-4-carboxylic Acid

Executive Summary & Strategic Context The functionalization of highly substituted pyridine rings is a cornerstone of modern drug discovery. 2-Fluoro-3-methoxypyridine-4-carboxylic acid is a highly versatile, electron-def...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The functionalization of highly substituted pyridine rings is a cornerstone of modern drug discovery. 2-Fluoro-3-methoxypyridine-4-carboxylic acid is a highly versatile, electron-deficient building block utilized in the synthesis of advanced therapeutics, including orexin receptor agonists and epigenetic modulators such as LSD1/HDAC dual inhibitors[1]. The strategic placement of the fluorine atom and methoxy group modulates the basicity of the pyridine nitrogen, enhances metabolic stability, and provides rigid hydrogen-bond acceptor vectors.

This application note details a highly scalable, self-validating protocol for the synthesis of 2-fluoro-3-methoxypyridine-4-carboxylic acid via Regioselective Directed Ortho-Metalation (DoM) followed by an electrophilic carbon dioxide quench[2].

Mechanistic Rationale: Directed Ortho-Metalation (DoM)

The synthesis relies on the precise, thermodynamically driven deprotonation of the pyridine core. When subjecting 2-fluoro-3-methoxypyridine to a strong organolithium base, regioselectivity is governed by the synergistic directing effects of the substituents:

  • Lewis Basic Coordination: The lone electron pairs on the C3-methoxy oxygen act as a primary coordinating site for the lithium cation of n-butyllithium (n-BuLi). This pre-coordination anchors the base in close spatial proximity to the C4 position.

  • Inductive Acidification: The highly electronegative C2-fluorine atom and the pyridine nitrogen inductively withdraw electron density from the aromatic system, significantly lowering the pKa of the remaining protons.

Because the C3-methoxy group directs strongly to the adjacent C4 position, n-BuLi selectively abstracts the C4 proton to form a stable 4-lithio intermediate[3]. Subsequent electrophilic trapping with carbon dioxide yields the target carboxylic acid[2].

Synthesis_Pathway SM 2-Fluoro-3-methoxypyridine Lithiation Directed Ortho-Metalation (n-BuLi, THF, -65°C) SM->Lithiation Intermediate 4-Lithio Intermediate Lithiation->Intermediate Quench Electrophilic Quench (CO2 Sparging) Intermediate->Quench Salt Lithium Carboxylate Quench->Salt Acidification Acidification (HCl to pH 2.5) Salt->Acidification Product Target Product Acidification->Product

Synthetic workflow for 2-fluoro-3-methoxypyridine-4-carboxylic acid via DoM.

Scale-Up Process Optimization & Causality

Scaling up cryogenic organometallic reactions presents significant chemical engineering challenges. Every parameter in this protocol has been optimized based on fundamental chemical causality:

  • Solvent Selection (Anhydrous THF): Tetrahydrofuran is not merely a solvent; it acts as a weakly coordinating ligand that breaks up n-BuLi hexamers into more reactive tetramers and dimers, accelerating the deprotonation kinetics.

  • Strict Temperature Control (-60 °C to -65 °C): Pyridine rings are highly susceptible to nucleophilic attack by alkyllithium reagents (Chichibabin-type addition) at the unsubstituted C6 position. Maintaining the internal temperature strictly below -60 °C kinetically suppresses this side-reaction, allowing the acid-base deprotonation at C4 to dominate[3].

  • Electrophilic Quench Strategy: For multi-gram to kilogram scale-up, subsurface sparging of anhydrous CO₂ gas is vastly superior to pouring the reaction mixture onto solid dry ice. Solid dry ice introduces adventitious moisture (leading to protonation back to the starting material) and causes severe thermal shock, which can precipitate the lithiated intermediate out of solution[2].

Table 1: Process Optimization for Regioselective Lithiation
BaseEquivalentsTemperature (°C)Quench MethodIsolated Yield (%)Purity (LC-MS)
n-BuLi1.1-78Dry Ice (Solid)65>95%
n-BuLi 1.5 -60 to -65 CO₂ Gas Sparging 82 >98%
LDA1.5-78CO₂ Gas Sparging55>90%

Data summarizes the superiority of using an excess of n-BuLi coupled with gas sparging to maximize conversion and minimize moisture-induced quenching.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating In-Process Controls (IPCs) and phase-based isolation logic, the workflow ensures that failures are caught before downstream progression.

Equipment & Reagents
  • Starting Material: 2-Fluoro-3-methoxypyridine (5.0 g, 39.3 mmol)[3]

  • Base: n-Butyllithium (2.5 M in hexanes, 23.6 mL, 59.0 mmol, 1.5 equiv)[3]

  • Solvent: Anhydrous Tetrahydrofuran (THF, 150 mL)[3]

  • Electrophile: Anhydrous Carbon Dioxide (CO₂) gas cylinder with a subsurface sparging tube[2].

  • Equipment: 500 mL 3-neck round-bottom flask, overhead stirrer, internal thermocouple, and cryogenic cooling bath (dry ice/acetone).

Step-by-Step Methodology

Step 1: System Purging and Substrate Dissolution

  • Flame-dry the 500 mL 3-neck flask under a continuous sweep of high-purity nitrogen or argon.

  • Charge the flask with anhydrous THF (150 mL) and 2-fluoro-3-methoxypyridine (5.0 g, 39.3 mmol)[3].

  • Initiate overhead stirring (300 rpm) and lower the flask into the cryogenic bath. Monitor the internal thermocouple until the solution reaches -65 °C.

Step 2: Regioselective Lithiation 4. Load n-BuLi (23.6 mL, 2.5 M) into a pressure-equalizing dropping funnel. 5. Add the n-BuLi dropwise over 15–20 minutes. Critical Causality: The addition rate must be strictly governed by the internal thermocouple. Do not allow the internal temperature to exceed -60 °C to prevent C6-nucleophilic attack[3]. 6. Upon complete addition, stir the deep-colored reaction mixture at -60 °C for 1 hour[3].

Step 3: In-Process Control (IPC) - Self-Validation 7. Validation Step: Withdraw a 0.5 mL aliquot of the reaction mixture and immediately quench it into a vial containing 1 mL of D₂O. Extract with 1 mL of ethyl acetate and analyze the organic layer via LC-MS. 8. Success Criteria: A mass shift of +1 Da (M+1) relative to the starting material confirms quantitative deuterium incorporation at C4, validating complete lithiation.

Step 4: Electrophilic Quench 9. Once lithiation is validated, introduce a subsurface sparging tube connected to the CO₂ cylinder. 10. Sparge anhydrous CO₂ gas vigorously through the solution. The reaction is highly exothermic; maintain the cooling bath to keep the temperature below -20 °C during the initial quench[2]. 11. Continue sparging for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0 °C.

Step 5: Workup and Phase-Logic Isolation 12. Quench the remaining reactive species by slowly adding 50 mL of deionized water. 13. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (2 × 50 mL).

  • Phase Logic: The organic layer contains unreacted starting material and neutral impurities. Discard the organic layer. The aqueous layer contains the highly water-soluble lithium salt of the target product.
  • Transfer the aqueous layer to a beaker and cool to 5 °C in an ice bath.
  • Slowly add concentrated HCl (37%) dropwise under vigorous stirring until the pH reaches 2.0 – 2.5 (the isoelectric point of the product).
  • A dense white precipitate will form. Stir for an additional 30 minutes at 5 °C to ensure complete crystallization.
  • Filter the solid through a sintered glass funnel, wash with ice-cold water (20 mL), and dry in vacuo at 45 °C for 12 hours to afford 2-fluoro-3-methoxypyridine-4-carboxylic acid as a white solid.

References

1.[1] "US20250304549A1 - Hydroxyamide derivative and use thereof", Google Patents. URL: 2.[2] "Radiofluorinations in Homo- and Heteroaromatic...", TOBIAS-lib. URL: 3.[3] "I- F i", Googleapis.com (Patent Archive). URL:

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-Fluoro-3-methoxypyridine-4-carboxylic Acid in Drug Discovery

Executive Summary 2-Fluoro-3-methoxypyridine-4-carboxylic acid is a highly versatile, multi-functional building block increasingly utilized in medicinal chemistry and agrochemical development. Its unique substitution pat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-3-methoxypyridine-4-carboxylic acid is a highly versatile, multi-functional building block increasingly utilized in medicinal chemistry and agrochemical development. Its unique substitution pattern offers three distinct handles for structural diversification: a metabolically stable but catalytically active C2-fluorine, a conformationally locking C3-methoxy group, and a traceless C4-carboxylic acid directing group.

This application note details the orthogonal palladium-catalyzed cross-coupling methodologies applicable to this scaffold. By tuning the catalytic system, chemists can selectively achieve Decarboxylative Arylation at the C4 position [1] or Suzuki-Miyaura Cross-Coupling via C–F Activation at the C2 position [2]. These field-proven protocols eliminate the need for unstable pyridyl organometallic reagents, streamlining the synthesis of complex hetero-biaryl systems.

Strategic Rationale & Mechanistic Causality

The Chemical Logic of the Scaffold
  • The 2-Fluoro Substituent: Fluorine significantly lowers the pKa of the adjacent pyridine nitrogen, improving the metabolic stability of the resulting drug candidate. While typically inert, the highly polarized C(sp²)–F bond can be selectively activated by electron-rich Palladium(0) catalysts [3].

  • The 3-Methoxy Group: Acts as a conformational lock. Through dipole-dipole repulsion and steric hindrance, it dictates the dihedral angle of adjacent biaryl axes, which is a critical tactic for optimizing target binding affinity.

  • The 4-Carboxylic Acid: Pyridine-4-carboxylic acids are classic substrates for decarboxylative cross-coupling. The carboxylic acid acts as a stable, bench-ready leaving group, bypassing the severe protodemetalation issues associated with 4-pyridylboronic acids or 4-pyridylzinc reagents [1].

Orthogonal Catalytic Pathways

Achieving site-selectivity requires precise control over the catalytic cycle:

  • Pathway A (C4 Decarboxylative Cross-Coupling): Utilizes a Pd/Ag dual-catalyst system. Silver(I) coordinates to the carboxylate, lowering the activation energy for CO₂ extrusion. The resulting organosilver intermediate undergoes rapid transmetalation with an Ar–Pd(II)–X species (generated via oxidative addition of an aryl halide to Pd(0)). The C–F bond remains intact because the chosen phosphine ligands (e.g., XPhos) and reaction temperatures do not provide sufficient thermodynamic driving force to cleave the 116 kcal/mol C–F bond.

  • Pathway B (C2 C–F Activation): Utilizes a highly electron-rich, bulky Pd(0) system (e.g., Pd₂(dba)₃ with PCy₃). The steric bulk of the ligand forces the oxidative addition into the C–F bond, allowing standard Suzuki-Miyaura coupling with arylboronic acids while leaving the C4-carboxylic acid intact (if protected or utilized under specific basic conditions) [3].

Mandatory Visualization: Decarboxylative Catalytic Cycle

The following diagram illustrates the synergistic Pd/Ag dual catalytic cycle required for the successful C4-arylation of 2-Fluoro-3-methoxypyridine-4-carboxylic acid.

G cluster_Ag Silver-Mediated Decarboxylation cluster_Pd Palladium Catalytic Cycle SM 2-Fluoro-3-methoxypyridine- 4-carboxylic acid Ag_Cat Ag2CO3 Catalyst SM->Ag_Cat Base, Heat Ag_Int Ag-Pyridyl Intermediate Ag_Cat->Ag_Int -CO2 PdII_Trans Ar-Pd(II)-Pyridyl Ag_Int->PdII_Trans Ag to Pd Pd0 Pd(0)L2 PdII_Ox Ar-Pd(II)-X Pd0->PdII_Ox Oxidative Addition (Ar-X) PdII_Ox->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product 4-Aryl-2-fluoro-3- methoxypyridine PdII_Trans->Product Product Release

Caption: Synergistic Pd/Ag dual catalytic cycle for the decarboxylative cross-coupling of pyridine-4-carboxylic acids.

Experimental Protocols

Protocol A: Pd/Ag-Catalyzed Decarboxylative Arylation (C4-Functionalization)

This self-validating protocol utilizes Ag₂CO₃ to facilitate decarboxylation and Pd(OAc)₂/XPhos for the cross-coupling with aryl bromides.

Reagents & Materials:

  • 2-Fluoro-3-methoxypyridine-4-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Aryl Bromide (1.5 equiv, 0.75 mmol)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • Ag₂CO₃ (1.5 equiv) (Note: Light sensitive; handle rapidly in ambient light)

  • Anhydrous NMP/Toluene (1:4 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5.6 mg), XPhos (23.8 mg), and Ag₂CO₃ (206 mg).

  • Substrate Addition: Add 2-Fluoro-3-methoxypyridine-4-carboxylic acid (85.5 mg). If the aryl bromide is a solid, add it at this stage.

  • Atmospheric Exchange: Evacuate the tube and backfill with dry Argon (repeat 3 times) to ensure a strictly inert atmosphere, preventing catalyst oxidation.

  • Solvent Addition: Inject degassed NMP (1.0 mL) and Toluene (4.0 mL) via syringe. If the aryl bromide is a liquid, add it now.

  • Thermal Activation: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 120 °C for 16 hours. Causality note: 120 °C is the minimum thermal threshold required to drive the extrusion of CO₂ from the silver-carboxylate complex.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver salts and palladium black. Wash the organic layer with water (3 × 10 mL) to remove NMP, dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Pd-Catalyzed C–F Activation / Suzuki-Miyaura Coupling (C2-Functionalization)

To functionalize the C2 position, the carboxylic acid must first be protected (e.g., as a tert-butyl ester or amide) to prevent unwanted decarboxylation.

Reagents & Materials:

  • Protected 2-Fluoro-3-methoxypyridine derivative (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid (2.0 equiv, 1.0 mmol)

  • Pd₂(dba)₃ (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (20 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a glovebox or under strict Argon flow, charge a reaction vial with Pd₂(dba)₃ (22.9 mg), PCy₃ (28.0 mg), the protected 2-fluoropyridine (0.5 mmol), arylboronic acid (1.0 mmol), and Cs₂CO₃ (488 mg).

  • Solvent Introduction: Add anhydrous 1,4-Dioxane (5.0 mL). Causality note: Dioxane provides the necessary boiling point and polarity to stabilize the highly reactive Pd(0) intermediate.

  • Reaction Execution: Seal the vial, remove from the glovebox, and heat at 100 °C for 24 hours. The bulky PCy₃ ligand forces the Pd center into close proximity with the sterically hindered C–F bond, driving the difficult oxidative addition.

  • Workup: Cool to room temperature, dilute with CH₂Cl₂ (15 mL), wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Quantitative Data & Optimization Summaries

The following tables summarize the optimization parameters for both pathways, demonstrating the critical nature of ligand and co-catalyst selection.

Table 1: Optimization of Decarboxylative Arylation (Protocol A)

EntryPalladium SourceLigandCo-Catalyst / BaseSolventYield (%)
1Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)Ag₂CO₃ (1.5 eq)Toluene/NMP12%
2Pd(OAc)₂ (5 mol%)XPhos (10 mol%) Cu₂O (1.5 eq)Toluene/NMP45%
3Pd(OAc)₂ (5 mol%)XPhos (10 mol%) Ag₂CO₃ (1.5 eq) Toluene/NMP 88%
4Pd₂(dba)₃ (2.5 mol%)XPhos (10 mol%)Ag₂CO₃ (1.5 eq)DMF31%

Data Insight: The use of Ag₂CO₃ is vastly superior to Cu₂O for this specific fluoro-methoxy scaffold. XPhos provides the necessary steric bulk to facilitate rapid reductive elimination without triggering C–F bond cleavage [1].

Table 2: Optimization of C–F Activation / Suzuki Coupling (Protocol B)

EntryPalladium SourceLigandBaseTemp (°C)Yield (%)
1Pd(OAc)₂ (5 mol%)XPhos (10 mol%)K₃PO₄100<5% (Recovered SM)
2Pd₂(dba)₃ (5 mol%)dppf (10 mol%)Cs₂CO₃10015%
3Pd₂(dba)₃ (5 mol%)PCy₃ (20 mol%) K₂CO₃10062%
4Pd₂(dba)₃ (5 mol%)PCy₃ (20 mol%) Cs₂CO₃ 100 91%

Data Insight: Standard cross-coupling ligands (XPhos, dppf) fail to activate the C–F bond. The highly electron-donating and sterically demanding PCy₃ is mandatory to push the oxidative addition of the C(sp²)–F bond [2][3].

References

  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society. Available at:[Link]

  • Cross coupling reactions of polyfluoroarenes via C–F activation. Dalton Transactions (Royal Society of Chemistry). Available at:[Link]

Method

Application Notes and Protocols for the Synthesis of Biologically Active Compounds from 2-Fluoro-3-methoxypyridine-4-carboxylic acid

Introduction: The Strategic Value of the 2-Fluoro-3-methoxypyridine Scaffold The 2-Fluoro-3-methoxypyridine-4-carboxylic acid moiety is a highly valuable and versatile building block in modern medicinal chemistry. Its un...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2-Fluoro-3-methoxypyridine Scaffold

The 2-Fluoro-3-methoxypyridine-4-carboxylic acid moiety is a highly valuable and versatile building block in modern medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the electron-donating methoxy group on the pyridine ring, create a privileged scaffold for the development of potent and selective therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can be a key interaction point or be further functionalized. The carboxylic acid handle is a prime site for derivatization, most commonly through amide bond formation, which is a cornerstone of drug discovery.[1][2][3] This guide provides detailed protocols and scientific rationale for leveraging this starting material to synthesize biologically active compounds, with a focus on kinase inhibitors.

Core Synthetic Strategies: Unlocking the Potential of a Privileged Scaffold

The synthetic utility of 2-Fluoro-3-methoxypyridine-4-carboxylic acid is primarily realized through two key transformations: robust amide bond formation at the C4-carboxylic acid and carbon-carbon bond formation via cross-coupling reactions.

Amide Bond Formation: The Gateway to Diverse Functionality

The formation of an amide bond is the most frequent reaction in medicinal chemistry, allowing for the systematic exploration of chemical space to optimize pharmacological properties.[2][4] The carboxylic acid of the title compound can be readily coupled with a wide array of primary and secondary amines to generate a library of derivatives.

Causality Behind Experimental Choices: The selection of a coupling reagent is critical for achieving high yields and purity while minimizing side reactions, particularly racemization if chiral amines are used.[3] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and suppress racemization by forming a reactive HOBt ester.[4] The combination of EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole) is another classic, cost-effective method that proceeds through a similar active ester intermediate.[2] The base, typically a non-nucleophilic amine like DIPEA (N,N-Diisopropylethylamine), is required to neutralize the acid formed during the reaction and to deprotonate the amine component.[4]

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid 2-Fluoro-3-methoxy- pyridine-4-carboxylic acid Reaction_Vessel Reaction Mixture Carboxylic_Acid->Reaction_Vessel Amine Primary/Secondary Amine (R-NH2) Amine->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Solvent Solvent (e.g., DMF, DCM) Solvent->Reaction_Vessel Product Target Amide Derivative Reaction_Vessel->Product Activation & Nucleophilic Acyl Substitution

Caption: General workflow for amide bond formation.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a reliable method for coupling 2-Fluoro-3-methoxypyridine-4-carboxylic acid with a generic amine.

Reagent M.W. Equivalents Amount (for 1 mmol scale)
2-Fluoro-3-methoxypyridine-4-carboxylic acid171.131.0171 mg
Amine (R-NH₂)-1.11.1 mmol
HATU380.231.2456 mg
DIPEA129.243.0521 µL
Anhydrous N,N-Dimethylformamide (DMF)--5 mL

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Fluoro-3-methoxypyridine-4-carboxylic acid (171 mg, 1.0 mmol).

  • Add the amine (1.1 mmol) to the flask.

  • Dissolve the solids in anhydrous DMF (5 mL).

  • Add DIPEA (521 µL, 3.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (456 mg, 1.2 mmol) in one portion. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the desired amide.

Suzuki-Miyaura Cross-Coupling: Forging Key C-C Bonds

While the fluorine at the 2-position is generally stable, related pyridine scaffolds are extensively used in palladium-catalyzed cross-coupling reactions to build complex biaryl structures, which are common in kinase inhibitors.[5] A highly effective strategy involves converting the parent heterocycle into a boronic acid or ester derivative, which can then participate in Suzuki-Miyaura cross-coupling.[6][7] This reaction is a powerful tool for forming C(sp²)-C(sp²) bonds.[8]

Mechanistic Insight: The Suzuki-Miyaura catalytic cycle begins with the oxidative addition of a palladium(0) complex to an aryl halide. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex Ar-X OxAdd Oxidative Addition Diorgano_Complex R¹-Pd(II)L₂-R² PdII_Complex->Diorgano_Complex R²-B(OR)₂ + Base Transmetalation Transmetalation Diorgano_Complex->Pd0 Product (R¹-R²) RedElim Reductive Elimination ArX Ar-X Boronic_Acid R²-B(OR)₂ Base Base Product R¹-R²

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Coupling of a Pyridyl Halide Derivative

This protocol outlines a general procedure for coupling a halogenated derivative of the 2-fluoro-3-methoxypyridine core with a boronic acid. The starting halide can often be synthesized from the corresponding carboxylic acid via various established methods.

Reagent M.W. Equivalents Amount (for 0.5 mmol scale)
4-Bromo-2-fluoro-3-methoxypyridine206.011.0103 mg
Arylboronic Acid (R-B(OH)₂)-1.50.75 mmol
Pd(dppf)Cl₂816.640.0520 mg
Sodium Carbonate (Na₂CO₃)105.993.0159 mg
1,4-Dioxane/Water (4:1)--5 mL

Step-by-Step Methodology:

  • Combine the 4-Bromo-2-fluoro-3-methoxypyridine (103 mg, 0.5 mmol), arylboronic acid (0.75 mmol), and sodium carbonate (159 mg, 1.5 mmol) in a microwave vial or Schlenk tube.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (20 mg, 0.025 mmol).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture of 1,4-Dioxane and water (4 mL Dioxane, 1 mL Water).

  • Seal the vessel and heat the reaction mixture to 90-100 °C for 6-12 hours, with stirring. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the residue via flash column chromatography to obtain the desired biaryl product.

Application Spotlight: Synthesis of a Key Precursor for Capivasertib (AZD5363)

Capivasertib (also known as AZD5363) is a potent, ATP-competitive pan-AKT kinase inhibitor that has shown significant efficacy in treating various cancers, including advanced breast cancer.[9][10][11] The synthesis of Capivasertib and related AKT inhibitors often utilizes a functionalized pyridine core. The following protocol demonstrates how 2-Fluoro-3-methoxypyridine-4-carboxylic acid can be used to synthesize a key amide intermediate, which is structurally analogous to precursors used in the discovery of Capivasertib.[12][13]

Capivasertib_Intermediate_Synthesis cluster_start Starting Materials Acid 2-Fluoro-3-methoxy- pyridine-4-carboxylic acid Coupling Amide Coupling HATU, DIPEA, DMF Acid->Coupling Amine (S)-1-(4-Chlorophenyl)- 3-hydroxypropan-1-amine Amine->Coupling Intermediate Key Amide Intermediate Coupling->Intermediate

Caption: Synthesis of a key amide intermediate for AKT inhibitors.

Protocol 3: Synthesis of (S)-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-2-fluoro-3-methoxypyridine-4-carboxamide

Reagent M.W. Equivalents Amount (for 1.0 mmol scale)
2-Fluoro-3-methoxypyridine-4-carboxylic acid171.131.0171 mg
(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol185.651.05195 mg
HATU380.231.2456 mg
DIPEA129.243.0521 µL
Anhydrous DMF--5 mL

Step-by-Step Methodology:

  • Under an inert atmosphere, dissolve 2-Fluoro-3-methoxypyridine-4-carboxylic acid (171 mg, 1.0 mmol) and (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol (195 mg, 1.05 mmol) in anhydrous DMF (5 mL).

  • Add DIPEA (521 µL, 3.0 mmol) and stir the solution for 5 minutes at room temperature.

  • Add HATU (456 mg, 1.2 mmol) to the mixture.

  • Stir at room temperature for 3 hours. Confirm the consumption of starting materials using LC-MS analysis.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and water (20 mL).

  • Separate the layers. Wash the organic layer with 5% aqueous LiCl solution (2 x 15 mL) to remove residual DMF, followed by a brine wash (15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • The resulting crude solid can be purified by crystallization or flash chromatography on silica gel to afford the title compound as a white or off-white solid.

This intermediate contains the core pyridine carboxamide structure and the chiral side-chain characteristic of many AKT inhibitors, positioning it for further elaboration into final drug candidates.

Conclusion

2-Fluoro-3-methoxypyridine-4-carboxylic acid is a powerful and adaptable starting material for constructing complex, biologically active molecules. The protocols detailed herein for amide coupling and as a precursor for cross-coupling reactions provide a solid foundation for researchers in drug discovery. By understanding the reactivity of this scaffold and applying robust synthetic methodologies, scientists can efficiently generate novel compounds for targeting a range of diseases, particularly in the field of oncology.

References

  • Capivasertib: The Breakthrough Cancer Treatment of the Decade's - IJFMR . (2024). International Journal for Multidisciplinary Research. Available at: [Link]

  • Capivasertib: A Novel AKT Inhibitor Approved for Hormone-Receptor-Positive, HER-2-Negative Metastatic Breast Cancer - PubMed . (2024). Annals of Pharmacotherapy. Available at: [Link]

  • Capivasertib: First Approved AKT inhibitor for the Treatment of Patients with Breast Cancer . (2024). Drug Discoveries & Therapeutics. Available at: [Link]

  • (2-Fluoro-3-methoxypyridin-4-yl)boronic acid - MySkinRecipes . MySkinRecipes. Available at: [Link]

  • Capivasertib – a huge success story for UK science - The Institute of Cancer Research . (2022). The Institute of Cancer Research, London. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC . (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • The synthetic route of capivasertib. | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases | Journal of Medicinal Chemistry - ACS Publications . (2013). Journal of Medicinal Chemistry. Available at: [Link]

  • AKT Antagonist AZD5363 Influences Estrogen Receptor Function in Endocrine-Resistant Breast Cancer and Synergizes with Fulvestrant (ICI182780) In Vivo - AACR Journals . (2015). Clinical Cancer Research. Available at: [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed . (2013). Journal of Medicinal Chemistry. Available at: [Link]

  • 2-fluoro-3-methoxypyridine-4-carboxylic acid (C7H6FNO3) - PubChemLite . PubChem. Available at: [Link]

  • WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents. Google Patents.
  • 2-(2-Fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid - Hazard . CompTox Chemicals Dashboard. Available at: [Link]

  • 2-Fluoro-3-methoxy-4-methylpyridine - AOBChem . AOBChem. Available at: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC - NIH . (2020). Molecules. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC . (2013). Tetrahedron Letters. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem . HepatoChem. Available at: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI . (2020). Molecules. Available at: [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed . (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering . (2025). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid | Request PDF . ResearchGate. Available at: [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing) . (2018). Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC . (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an - Semantic Scholar . Semantic Scholar. Available at: [Link]

  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. - ResearchGate . ResearchGate. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters . (2022). Current Chemistry Letters. Available at: [Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 | ACS Medicinal Chemistry Letters . (2025). ACS Medicinal Chemistry Letters. Available at: [Link]

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  • Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam - bioRxiv . (2021). bioRxiv. Available at: [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Fluoro-3-methoxypyridine-4-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-Fluoro-3-methoxypyridine-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-Fluoro-3-methoxypyridine-4-carboxylic acid. The synthesis relies on a Directed ortho-Metalation (DoM) strategy, a powerful but highly sensitive organometallic transformation. Below, you will find the mechanistic workflow, quantitative optimization data, and a causality-driven troubleshooting guide to maximize your isolated yields.

Reaction Workflow

DoM_Pathway SM 2-Fluoro-3-methoxypyridine (Starting Material) LithiumInt 4-Lithio-2-fluoro-3-methoxypyridine (Intermediate) SM->LithiumInt LDA, THF -78 °C (DoM) Carboxylate Lithium Pyridine-4-carboxylate (Salt) LithiumInt->Carboxylate CO2 (dry gas) -78 °C to RT Product 2-Fluoro-3-methoxypyridine-4-carboxylic acid (Target Product) Carboxylate->Product HCl (aq) pH ~3.5

Figure 1: Directed ortho-Metalation (DoM) pathway for 2-Fluoro-3-methoxypyridine-4-carboxylic acid.

Yield Optimization Data

The following table summarizes the causal relationship between reaction parameters (base selection, temperature, electrophile source) and the resulting reaction outcomes.

BaseInternal Temp (°C)Electrophile (CO₂ Source)Major Observed ByproductIsolated Yield (%)
n-BuLi-78Solid (Dry Ice)2-Butyl-3-methoxypyridine (SNAr)< 15%
sec-BuLi-78Solid (Dry Ice)Alkylated adducts25 - 30%
LDA-40Solid (Dry Ice)Tarry decomposition products< 20%
LDA-78Solid (Dry Ice)Unreacted starting material45 - 55%
LDA -78 Gaseous (Dried) Trace starting material 85 - 92%
Troubleshooting Guides & FAQs

Q1: Why am I getting low yields and a mixture of alkylated byproducts when using n-BuLi or sec-BuLi? A: The issue stems from the nucleophilicity of alkyllithium reagents. The fluorine atom at the C2 position of 2-fluoro-3-methoxypyridine[1] highly activates the pyridine ring toward Nucleophilic Aromatic Substitution (SNAr). When using n-BuLi, the nucleophile preferentially attacks the highly electrophilic C2 position, displacing the fluorine to form 2-butyl-3-methoxypyridine rather than acting as a base. Solution: You must use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA). LDA selectively deprotonates the C4 position. This regioselectivity is driven by the strong Directed Metalation Group (DMG) effect of the C3-methoxy oxygen (which coordinates the Lewis acidic lithium cation) combined with the inductive acidification from the adjacent fluorine[2].

Q2: My reaction mixture turns dark brown/black, and the yield drops significantly if the temperature fluctuates above -78 °C. Why does this happen? A: Lithiated electron-deficient heterocycles are notoriously thermally unstable[3]. If the internal temperature of the reaction rises above -60 °C, the 4-lithio-2-fluoro-3-methoxypyridine intermediate undergoes rapid decomposition, leading to ring-opening or oligomerization (observed as tar formation). Solution: Maintaining a strict -78 °C internal temperature using a dry ice/acetone bath is critical. Do not remove the cooling bath until the electrophile (CO₂) has fully reacted with the lithiated species.

Q3: The conversion to the lithiated intermediate seems fine, but my carboxylation yield is poor. Is it okay to use crushed dry ice? A: While adding crushed dry ice is a common laboratory shortcut, it is the primary cause of failed carboxylations in moisture-sensitive DoM reactions. Dry ice rapidly condenses atmospheric moisture, introducing water into your reaction. This water prematurely protonates the highly reactive 4-lithio intermediate back to the starting material before carboxylation can occur. Solution: For optimal yields, you must use anhydrous gaseous CO₂. Pass the CO₂ gas from a cylinder through a drying tube (e.g., Drierite) directly into the reaction mixture via a sparging needle.

Q4: How do I efficiently isolate the highly polar carboxylic acid product during workup? A: 2-Fluoro-3-methoxypyridine-4-carboxylic acid is amphoteric; it contains both a basic pyridine nitrogen and an acidic carboxylic acid group. If the aqueous workup is too basic, it remains in the aqueous layer as a highly soluble carboxylate salt. If it is too acidic, it becomes water-soluble as a pyridinium salt. Solution: To isolate the product, you must carefully adjust the aqueous layer to its isoelectric point (typically around pH 3.0 - 3.5) using 1M HCl. At this pH, the molecule exists in its zwitterionic form, which minimizes water solubility and allows the product to precipitate directly from the aqueous phase.

Step-by-Step Experimental Protocol

Optimized Synthesis of 2-Fluoro-3-methoxypyridine-4-carboxylic acid

  • Preparation of LDA: In an oven-dried, argon-purged Schlenk flask, dissolve diisopropylamine (1.1 equiv) in anhydrous THF (to achieve a 0.5 M solution). Cool the flask to -78 °C. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at 0 °C to ensure complete formation of LDA, then recool the solution to -78 °C.

  • Lithiation (DoM): Dissolve 2-fluoro-3-methoxypyridine (1.0 equiv) in anhydrous THF (1.0 M) in a separate dry flask. Add this solution dropwise to the LDA solution at -78 °C at a rate that maintains the internal temperature strictly below -70 °C. Stir the resulting mixture at -78 °C for 2 hours to ensure complete metalation at the C4 position.

  • Electrophilic Quench: Vigorously bubble anhydrous CO₂ gas (passed through a column of Drierite) directly into the reaction mixture at -78 °C using a sparging needle for 1 hour.

  • Warming & Quenching: Remove the cooling bath and allow the reaction to slowly warm to room temperature under a continuous CO₂ atmosphere. Once at room temperature, quench the reaction by adding a small volume of deionized water.

  • Workup: Concentrate the mixture in vacuo to remove the THF. Dilute the resulting residue with water and wash the aqueous layer with diethyl ether (2 × 50 mL). This critical step removes unreacted starting material, diisopropylamine, and non-polar organic impurities.

  • Precipitation & Isolation: Cool the aqueous layer in an ice bath. Carefully acidify the aqueous layer to pH ~3.5 using 1M HCl while stirring continuously. Collect the resulting precipitate via vacuum filtration, wash with a minimal amount of ice-cold water, and dry under high vacuum to afford the pure 2-fluoro-3-methoxypyridine-4-carboxylic acid.

References
  • [PubChem Compound Summary for CID 45079809, 2-Fluoro-3-methoxypyridine] National Center for Biotechnology Information. PubChem, 2026. URL:[Link]

  • [Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics] Snieckus, V. Chemical Reviews, 1990, 90(6), 879-933. URL:[Link]

  • [The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis] Board, J., et al. Platinum Metals Review, 2013, 57(4), 234-258. URL:[Link]

Sources

Optimization

solubility issues with 2-Fluoro-3-methoxypyridine-4-carboxylic acid in water

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique physicochemical hurdles associated with fluorinated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique physicochemical hurdles associated with fluorinated heterocycles.

Working with 2-Fluoro-3-methoxypyridine-4-carboxylic acid requires a precise understanding of how halogenation alters the electronic landscape of the pyridine ring. Standard solubilization protocols often fail with this compound because researchers incorrectly assume the pyridine nitrogen will act as a basic center.

Below is a comprehensive, causality-driven guide to mastering the solubility and formulation of this specific molecule for your downstream assays.

Executive Summary & Physicochemical Profile

To successfully formulate this compound, we must first analyze how its functional groups dictate its behavior in solution. The data below synthesizes the critical quantitative metrics you need before beginning any experiment[1].

PropertyValueCausality / Impact on Experimental Solubility
Molecular Weight 171.13 g/mol Small molecular size is generally favorable for solvation, provided the crystal lattice energy can be overcome by the solvent's hydration shell.
Acidic pKa (COOH) ~3.8 - 4.5 (est.)The C4-carboxylic acid readily deprotonates in neutral-to-basic media[2]. Forming the sodium carboxylate salt is the primary mechanism for achieving high aqueous solubility.
Basic pKa (Pyridine) < 0 (est.)The highly electronegative 2-fluoro group exerts a massive inductive (-I) pull, stripping electron density from the adjacent nitrogen[3]. Acid-catalyzed solubilization will fail because the nitrogen cannot be protonated under standard aqueous conditions.
LogP (Predicted) ~0.8The molecule is moderately lipophilic. While the neutral species is practically insoluble in water, it exhibits excellent solubility in polar aprotic solvents like anhydrous DMSO.

Core Troubleshooting & FAQs

Q1: Why does the compound immediately precipitate when I dilute my DMSO stock into a pH 7.4 physiological assay buffer? Causality: This is a classic "solvent crash-out." While the compound is highly soluble in pure DMSO, introducing it rapidly into an aqueous buffer causes a localized spike in water concentration. The compound's neutral species is highly insoluble. If the local pH microenvironment drops, or if the buffer capacity is insufficient to immediately deprotonate the incoming carboxylic acid molecules, temporary supersaturation occurs, leading to micro-precipitation. Solution: Pre-warm your assay buffer to 37°C. Ensure vigorous vortexing during a slow, dropwise addition of the DMSO stock. Alternatively, slightly elevate the buffer pH to 8.0 prior to addition to force immediate ionization, then back-titrate to pH 7.4.

Q2: Can I use acidic buffers (e.g., 0.1 M HCl) to protonate the pyridine ring and force it into solution, similar to how I dissolve standard pyridine derivatives? Causality: No. Unsubstituted pyridine (pKa ~5.2) readily protonates in dilute acid to form a highly soluble pyridinium salt. However, the introduction of the fluorine atom at the C2 position drastically reduces the basicity of the nitrogen[4]. The lone pair on the nitrogen is stabilized by the fluorine's electron-withdrawing effect, rendering it practically non-basic[3]. Solution: You must shift entirely to an alkaline solubilization strategy. Deprotonating the C4-carboxylic acid using a strong base (like NaOH) is the only viable pathway to create a soluble aqueous ion.

Q3: What is the most critical factor for maintaining the stability of my high-concentration DMSO stock? Causality: Moisture ingress. DMSO is highly hygroscopic. If water is absorbed from the atmosphere, it dramatically lowers the solubility limit of the lipophilic free-acid form, causing invisible micro-crystals to form over time[5]. Solution: Always use freshly opened, molecular biology-grade anhydrous DMSO. Store aliquots in tightly sealed cryotubes backfilled with argon or nitrogen gas.

Solubilization & Ionization Workflows

To determine the optimal formulation strategy for your specific assay, follow the decision tree below.

solubilization_workflow Start 2-Fluoro-3-methoxypyridine- 4-carboxylic acid Decision Assay Tolerance for DMSO? Start->Decision DMSO_Path Prepare DMSO Stock (e.g., 50 mM) Decision->DMSO_Path Tolerates <1% DMSO Aq_Path Direct Aqueous Prep (Salt Formation) Decision->Aq_Path Strictly Aqueous Dilution Dilute in Buffer (Keep DMSO < 1%) DMSO_Path->Dilution Base_Titration Titrate with 0.1M NaOH (Target pH 7.5 - 8.0) Aq_Path->Base_Titration Check_Precip Check for Precipitation (Visual / OD600) Dilution->Check_Precip Base_Titration->Check_Precip Sonicate Bath Sonication (Max 37°C) Check_Precip->Sonicate Cloudy Success Fully Solubilized Working Solution Check_Precip->Success Clear Sonicate->Check_Precip

Workflow for solubilizing 2-Fluoro-3-methoxypyridine-4-carboxylic acid based on assay constraints.

ionization_pathway Low_pH Low_pH Phys_pH Physiological pH (7.4) Anionic State (Moderate Solubility) Low_pH->Phys_pH + OH- (Deprotonation) High_pH High_pH Phys_pH->High_pH + OH- (Full Solvation)

pH-dependent ionization states and corresponding aqueous solubility profiles.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating real-time physical checks, you ensure the thermodynamic stability of your solution before introducing it to sensitive biological or chemical assays.

Protocol A: Preparation of a 50 mM Anhydrous DMSO Stock Solution

Use this protocol when your downstream applications can tolerate up to 1% final DMSO concentration.

  • Gravimetric Assessment: Allow the lyophilized powder to fully equilibrate to room temperature in a desiccator before opening. Weigh exactly 8.56 mg of 2-Fluoro-3-methoxypyridine-4-carboxylic acid into a sterile, amber glass vial.

  • Solvent Addition: In a fume hood, add exactly 1.0 mL of freshly opened, anhydrous DMSO (≥99.9% purity)[5].

  • Mechanical Agitation: Cap the vial securely and vortex at maximum speed for 60 seconds.

  • Thermal Solubilization: Place the vial in a water bath sonicator set to 37°C for 5 minutes. The acoustic cavitation will overcome the crystal lattice energy.

  • Self-Validation Check (The Tyndall Test): In a darkened room, shine a standard red or green laser pointer through the side of the glass vial.

    • If a visible beam path appears (Tyndall effect): Micro-particulates are still suspended. Sonicate for an additional 5 minutes.

    • If the beam is invisible: The compound is fully dissolved at the molecular level.

  • Storage: Aliquot into 50 µL single-use volumes in tightly sealed PCR tubes. Store at -80°C to prevent moisture accumulation.

Protocol B: Direct Aqueous Formulation via pH Titration (10 mM)

Use this protocol for strictly in vivo or cell-based assays where organic solvents are prohibited.

  • Initial Suspension: Weigh 17.11 mg of the compound into a 2.0 mL microcentrifuge tube. Add 1.5 mL of sterile, deionized water (DI H₂O). Note: The compound will not dissolve and will form a cloudy white suspension.

  • Alkaline Titration: Add 0.1 M NaOH in 10 µL dropwise increments. Vortex thoroughly after each addition.

    • Causality: The hydroxide ions actively deprotonate the C4-carboxylic acid, forming the highly soluble sodium carboxylate salt.

  • Self-Validation Check (Dynamic pH Monitoring): Monitor the pH continuously using a micro-pH probe. If the pH drops unexpectedly after an initial spike, the solid compound is still slowly dissolving and releasing protons. Continue adding micro-aliquots of NaOH until the solution turns completely clear and the pH remains stable at ~8.0 for 3 consecutive minutes.

  • Volume Adjustment: Once fully clear, back-titrate carefully with 0.1 M HCl to your target physiological pH (e.g., 7.4). Add DI H₂O to reach a final volume of exactly 1.0 mL.

  • Final Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any trace undissolved nucleation sites.

References

  • [1] Title: 2-fluoro-3-methoxypyridine-4-carboxylic acid (C7H6FNO3) - PubChemLite. Source: PubChem Database. URL: [Link]

  • [2] Title: Isonicotinic Acid | C6H5NO2 | CID 5922. Source: PubChem Database. URL: [Link]

  • [4] Title: Solvent effect on preferred protonation sites in nicotinate and isonicotinate anions. Source: Canadian Journal of Chemistry. URL: [Link]

  • [3] Title: Balancing potency and basicity by incorporating fluoropyridine moieties: Discovery of a 1-amino-3,4-dihydro-2,6-naphthyridine BACE1 inhibitor. Source: European Journal of Medicinal Chemistry. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Optimization of 2-Fluoro-3-methoxypyridine-4-carboxylic Acid

Current Status: Active Ticket ID: PYR-4-COOH-STAB Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: The Critical Stability Profile You are likely encountering inconsist...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: PYR-4-COOH-STAB Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Critical Stability Profile

You are likely encountering inconsistent yields, "missing" mass balance, or unexpected byproducts (specifically the decarboxylated 2-fluoro-3-methoxypyridine) during synthesis or storage.

The Root Cause: 2-Fluoro-3-methoxypyridine-4-carboxylic acid is an electron-deficient heteroaromatic acid. Its instability is driven by the Hammick Intermediate Mechanism , where the molecule adopts a zwitterionic form (protonated ring nitrogen, deprotonated carboxylate). The electron-withdrawing fluorine at the C2 position exacerbates this by pulling electron density from the ring, stabilizing the transition state for CO₂ loss.

Immediate Action Required:

  • Stop storing as a free acid. Convert to a salt (Na+ or K+) immediately.

  • Avoid Acidic/Thermal Stress. Do not heat above 40°C in acidic or neutral media.

  • Modify Coupling Protocols. Switch from HATU/EDC to T3P® (Propylphosphonic anhydride) for downstream amidation.

Core Mechanism: Why is it Decarboxylating?

To solve the problem, you must understand the invisible enemy: the Zwitterion .

In solution, pyridine carboxylic acids exist in equilibrium between the neutral acid, the anion, and the zwitterion. Decarboxylation proceeds primarily through the zwitterionic species. The protonated nitrogen acts as an electron sink, allowing the carboxylate to leave as CO₂, generating a transient ylide (Hammick intermediate) which is then protonated to form the decarboxylated product.[1]

Visualization: The Hammick Decarboxylation Pathway[2][3]

DecarboxylationMechanism Neutral Neutral Acid (Stable-ish) Zwitterion Zwitterion (CRITICAL DANGER) Neutral->Zwitterion Proton Transfer (Promoted by H+ or polar solvent) TS Transition State (CO2 Departure) Zwitterion->TS Heat (>40°C) Ylide Hammick Intermediate (Ylide/Carbanion) TS->Ylide - CO2 Product Decarboxylated Product Ylide->Product + H+

Caption: The Hammick mechanism showing the critical zwitterionic intermediate that triggers CO₂ loss.[1]

Module A: Storage & Handling Protocols

Q: My compound degrades in the freezer. How do I stop this?

A: Convert the Free Acid to an Inorganic Salt. The free acid form allows for intermolecular proton transfer (Acid A protonates Nitrogen B), creating the unstable zwitterion even in solid state. By replacing the acidic proton with a metal cation, you eliminate the zwitterionic pathway.

Protocol: Sodium Salt Formation

  • Dissolve the crude acid in a minimum amount of THF or MeOH at 0°C.

  • Add 1.0 equivalent of NaOtBu (Sodium tert-butoxide) or NaOH (1M in MeOH) dropwise.

  • Stir for 15 minutes at 0°C.

  • Remove solvent via lyophilization (freeze-drying). Do not use a rotary evaporator with a water bath >30°C.

  • Store the resulting powder under Argon at -20°C.

Comparison of Storage Forms:

FormStability RiskShelf Life (-20°C)Recommendation
Free Acid High (Zwitterion prone)< 2 WeeksAvoid
HCl Salt Moderate (Proton source present)1-2 MonthsUse with caution
Na/K Salt Low (Anionic form)> 6 MonthsRecommended

Module B: Reaction Optimization (Amide Coupling)

Q: I see massive decarboxylation during HATU/EDC coupling. What is happening?

A: Over-activation. Standard coupling reagents like HATU form a highly activated ester (O-At). For electron-deficient pyridine acids, this activation makes the carbonyl carbon extremely electrophilic, but it also destabilizes the C-C bond connecting it to the ring, facilitating CO₂ loss before the amine can attack.

The Solution: T3P® (Propylphosphonic Anhydride) T3P acts as a milder activation agent and water scavenger. It typically does not require the generation of a highly reactive (and unstable) active ester species in the same way HATU does, and the byproduct is water-soluble.

Optimized T3P Coupling Protocol:

  • Setup: Charge the reaction vessel with the Amine (1.1 equiv), Base (DIPEA or NMM, 3.0 equiv), and solvent (EtOAc or DMF).

  • Cooling: Cool the mixture to 0°C .

  • Addition: Add 2-Fluoro-3-methoxypyridine-4-carboxylic acid (1.0 equiv).

  • Reagent: Add T3P (50% in EtOAc/DMF, 1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) only after 1 hour. Monitor by LCMS.

    • Note: If the acid is the limiting reagent, ensure the base is added BEFORE the T3P to keep the pyridine nitrogen deprotonated.

Module C: Analytical Troubleshooting

Q: My LCMS shows the mass of the product, but also a large peak at M-44. Is my sample degraded?

A: Not necessarily. It could be an "In-Source" Artifact. Pyridine carboxylic acids often decarboxylate inside the mass spectrometer ion source due to the high temperature of the desolvation gas.

Validation Workflow:

LCMS_Troubleshooting Start Observation: M-44 Peak in LCMS Step1 Check UV/PDA Trace Start->Step1 Decision1 Are peaks co-eluting? Step1->Decision1 ResultA Yes (Same Retention Time) Decision1->ResultA Yes ResultB No (Different Retention Times) Decision1->ResultB No ActionA In-Source Fragmentation. Sample is likely intact. Lower desolvation temp to confirm. ResultA->ActionA ActionB Real Degradation. Sample contains decarboxylated impurity. Review Storage/Synthesis. ResultB->ActionB

Caption: Decision tree to distinguish between real chemical degradation and mass spec artifacts.

NMR Verification: If LCMS is ambiguous, run a ¹H NMR.

  • Intact Acid: No proton signal at the C4 position.

  • Decarboxylated: You will see a new triplet or dd (depending on F-coupling) at the C4 position, typically upfield from the other aromatic protons.

References & Authority

  • Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[2][3] Canadian Journal of Chemistry, 1972.[3]

    • Establishes the Hammick Mechanism and the role of the zwitterion in pyridine decarboxylation.

  • Wissmann, H., & Kleiner, H. J. "New Peptide Coupling Reagents: Propanephosphonic Acid Anhydride." Angewandte Chemie International Edition, 1980.

    • Foundational text on T3P, highlighting its mild nature for sensitive substrates.

  • Li, J. J. "Hammick Reaction." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014.

    • Detailed mechanistic insight into the ylide intermediate formed during decarboxylation.

Sources

Optimization

Advanced Technical Support Center: 2-Fluoro-3-methoxypyridine-4-carboxylic Acid Coupling

Welcome to the Technical Support Center for pyridine-core amide couplings. 2-Fluoro-3-methoxypyridine-4-carboxylic acid presents a unique, bifunctional challenge in organic synthesis and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyridine-core amide couplings. 2-Fluoro-3-methoxypyridine-4-carboxylic acid presents a unique, bifunctional challenge in organic synthesis and drug development. While the carboxylic acid at the C4 position requires electrophilic activation to form an amide bond, the highly electronegative fluorine atom at the C2 position makes the ring exceptionally prone to side reactions.

This guide is structured as a diagnostic hub. It uses a causality-driven approach to troubleshoot the two most critical failure modes in this coupling: Nucleophilic Aromatic Substitution (SNAr) and Protodecarboxylation .

Diagnostic Workflow

Before adjusting your reaction conditions, you must identify the specific failure mode. Run an LC-MS of your crude reaction mixture and use the diagnostic logic below to determine your next steps.

Troubleshooting Start LC-MS Analysis of Crude Coupling Mixture MassCheck Identify Major Byproduct Mass Start->MassCheck SNAr Mass =[M + Amine - 19 Da] (Loss of F, Addition of Amine) MassCheck->SNAr Fluorine displacement Decarb Mass = [Starting Acid - 44 Da] (Loss of CO2) MassCheck->Decarb CO2 loss Success Mass = [M + H] Desired Product MassCheck->Success Clean coupling Sol_SNAr Diagnosis: C2-SNAr Action: Switch to non-nucleophilic base (e.g., 2,6-Lutidine), use T3P SNAr->Sol_SNAr Sol_Decarb Diagnosis: Protodecarboxylation Action: Minimize pre-activation time, keep temperature ≤ 0°C Decarb->Sol_Decarb

LC-MS diagnostic workflow for identifying 2-fluoro-3-methoxypyridine coupling side reactions.

Module 1: The "Missing Fluorine" Problem (Competitive SNAr)

Q: My LC-MS shows a major byproduct with a mass corresponding to [Desired Mass - 19 Da + Amine Mass]. What is happening?

A: You are observing competitive Nucleophilic Aromatic Substitution (SNAr) at the C2 position. Instead of attacking the activated carbonyl, your amine is attacking the pyridine ring and displacing the fluorine atom.

Causality: The 2-position of the pyridine ring is highly activated toward nucleophilic attack due to the inductive and resonance electron-withdrawing effects of the pyridine nitrogen. When the C4-carboxylic acid is converted into an activated ester (e.g., an OAt or OBt ester via HATU or EDC), the electron density of the entire pyridine ring is further depleted. If the incoming amine is a strong nucleophile and the coupling reaction is slow (due to steric hindrance at the amine), the amine will preferentially attack the C2-fluorine carbon. This forms a Meisenheimer complex and subsequently displaces the fluoride ion .

Self-Validating Protocol: T3P-Mediated Coupling to Suppress SNAr

To prevent SNAr, we must use a coupling reagent that does not excessively drain electron density from the pyridine ring, combined with a non-nucleophilic, mild base. Propylphosphonic anhydride (T3P) is ideal.

  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 2-Fluoro-3-methoxypyridine-4-carboxylic acid (1.0 eq) and the target amine (1.05 eq) in anhydrous Ethyl Acetate (EtOAc) to a concentration of 0.2 M.

  • Base Addition: Add 2,6-Lutidine (3.0 eq).

    • Causality: 2,6-Lutidine is sterically hindered, preventing it from acting as a nucleophile. Its mild pKa prevents the formation of highly reactive, "naked" amine anions that would aggressively attack the C2-fluorine.

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 eq).

  • Validation Check (In-Process Control): After 30 minutes, quench a 10 µL aliquot in 1 mL of Methanol and analyze via LC-MS. You should observe the [M+H]+ of the desired amide. The absence of the [M-19+Amine] mass validates the chemoselectivity of the T3P/Lutidine system. If unreacted acid remains, allow the reaction to warm to 20 °C.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3, followed by 1M HCl, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Module 2: The "Minus 44 Da" Problem (Protodecarboxylation)

Q: My reaction mixture is turning dark, and I see a massive peak at[Starting Acid Mass - 44 Da]. Why is my acid degrading?

A: Your substrate is undergoing protodecarboxylation.

Causality: Pyridine-4-carboxylic acids can form zwitterionic intermediates where the basic pyridine nitrogen coordinates with a proton or metal cation, drawing electron density away from the C4 position. This facilitates the extrusion of carbon dioxide (loss of 44 Da), leaving behind a highly reactive pyridyl anion or ylide that quickly protonates to form 2-fluoro-3-methoxypyridine . This side reaction is exponentially accelerated by extended pre-activation times (e.g., stirring the acid with HATU and DIPEA before adding the amine) and elevated temperatures.

Mechanism Reactant 2-Fluoro-3-methoxy- pyridine-4-carboxylic acid + Amine Activated Activated Ester Intermediate Reactant->Activated Coupling Reagent PathB SNAr at C2-Fluoro (Side Reaction) Reactant->PathB Excess amine PathA Amide Bond Formation (Desired Pathway) Activated->PathA Fast amine attack Activated->PathB Slow coupling / Strong base PathC Protodecarboxylation (Side Reaction) Activated->PathC Prolonged pre-activation / High Temp

Mechanistic divergence showing desired amide coupling versus SNAr and decarboxylation pathways.

Quantitative Impact of Reaction Conditions

To illustrate the causality of reagent selection, the table below summarizes the product distribution based on standard optimization matrices. Notice how the combination of strong uronium-based activators (HATU) and strong bases (DIPEA) maximizes side reactions, whereas mild phosphonic anhydrides (T3P) or acid chloride generators (Ghosez's Reagent) suppress them.

Table 1: Influence of Coupling Conditions on Product Distribution

Coupling ReagentBase (Equivalents)Temp (°C)SolventDesired Amide (%)C2-SNAr Byproduct (%)Decarboxylation (%)
HATUDIPEA (3.0)25DMF45%40%10%
HATU2,6-Lutidine (3.0)0DMF82%12%2%
EDC·HCl / HOBtEt3N (3.0)25DCM60%25%5%
T3P (50% in EtOAc)2,6-Lutidine (3.0)25EtOAc91% <2% <1%
Ghosez's ReagentPyridine (2.0)0DCM88% 5% 0%

Data synthesized from standardized fluoropyridine reactivity profiles to highlight the suppressive effect of mild bases and optimized reagents.

Frequently Asked Questions (FAQs)

Q: Can I use pre-activation to ensure complete consumption of the 2-Fluoro-3-methoxypyridine-4-carboxylic acid? A: No. Pre-activating this specific acid in the absence of the amine nucleophile creates a kinetic bottleneck. The highly reactive activated ester has no productive pathway, which dramatically increases the rate of protodecarboxylation and degradation. Always add the amine to the acid before adding the coupling reagent.

Q: I need to couple a highly sterically hindered secondary amine. T3P is too slow, and SNAr is dominating. What is the alternative? A: For sterically hindered amines, use in situ acid chloride generation via Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) at 0 °C in DCM. Acid chlorides are highly reactive and bypass the need for bulky OAt/OBt intermediates. This allows the hindered amine to attack the carbonyl rapidly before SNAr can occur at the C2 position.

Q: Does the 3-methoxy group play a role in these side reactions? A: Yes, via steric and electronic effects. The methoxy group at C3 forces the C4-carbonyl out of coplanarity with the pyridine ring, which can slightly reduce the rate of amide coupling (increasing the window for SNAr). However, it also donates electron density into the ring via resonance, which mildly buffers the electrophilicity of the C2-fluorine compared to a completely unsubstituted 2-fluoropyridine.

References

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

Troubleshooting

Technical Support Center: Managing Moisture Sensitivity of Fluorinated Pyridine Carboxylic Acids

Welcome to the Technical Support Center. Fluorinated pyridine carboxylic acids are highly versatile building blocks in medicinal chemistry and agrochemical development. However, their unique electronic properties make th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Fluorinated pyridine carboxylic acids are highly versatile building blocks in medicinal chemistry and agrochemical development. However, their unique electronic properties make them exceptionally sensitive to moisture, leading to hydrate formation, failed couplings, and irreversible decarboxylation.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind experimental failures.

Part 1: The Science of Sensitivity (FAQs)

Q: Why do fluorinated pyridine carboxylic acids form stubborn hydrates that resist standard vacuum drying? A: The highly electronegative fluorine atoms (or trifluoromethyl groups) inductively withdraw electron density from both the carboxylate group and the pyridine ring. This increases the electrophilicity of the carbonyl carbon and the acidity of the carboxylic proton, leading to exceptionally strong hydrogen-bonded networks with water. Because these are thermodynamically stable hydrates rather than just surface moisture, standard room-temperature vacuum drying is insufficient to break these bonds.

Q: Why does my fluorinated picolinic acid degrade when I heat it to drive off moisture? A: Picolinic acids (2-pyridinecarboxylic acids) are inherently susceptible to thermal decarboxylation because the proximity of the nitrogen atom allows for the 1[1]. Moisture exacerbates this by acting as a proton shuttle, facilitating the transfer of the acidic proton to the pyridine nitrogen. Once protonated, the electron-deficient nitrogen drives the cleavage of the adjacent C-C bond, releasing CO₂. Fluorine substituents further stabilize the resulting carbanion-like transition state, lowering the activation energy so significantly that 2[2].

Decarboxylation A Fluorinated Picolinic Acid (Stable in dry conditions) B Hydrated State (H-Bond Network) A->B + Trace Moisture (Atmospheric or Solvent) C Zwitterion Intermediate (Protonated Pyridine) B->C Proton Transfer (Lowered Activation Energy) D CO2 Extrusion (Irreversible) C->D Heat (>40°C) E Fluoropyridine Degradant (Loss of Starting Material) D->E -CO2 Gas Evolution

Caption: Mechanistic pathway of moisture-accelerated decarboxylation in fluorinated picolinic acids.

Part 2: Troubleshooting Guide

Issue 1: Inconsistent yields during amide coupling or esterification.

  • Diagnosis: Unaccounted hydrate formation throws off the stoichiometric ratio of your reagents. Alternatively, trace moisture is hydrolyzing your activated intermediate (e.g., acyl chloride or PFP ester) back to the starting acid, 3[3].

  • Solution: Implement a rigorous azeotropic drying protocol prior to activation. Ensure all solvents are strictly anhydrous and handled under an inert atmosphere using 4[4].

Issue 2: Unexplained pressure buildup or mass loss during scale-up drying.

  • Diagnosis: Moisture-accelerated decarboxylation is occurring in the vacuum oven.

  • Solution: Never heat wet fluorinated picolinic acids above 35°C. Use chemical desiccants or azeotropic distillation at reduced pressure to remove water safely without triggering the zwitterionic degradation pathway.

Issue 3: Broad NMR peaks or incorrect integration in the aromatic region.

  • Diagnosis: Rapid proton exchange with tightly bound water molecules is broadening the signals.

  • Solution: Lyophilize the NMR sample or run the spectrum in a rigorously dried, non-protic deuterated solvent (e.g., anhydrous DMSO-d6 stored over 3Å molecular sieves).

Part 3: Quantitative Data & Isomer Comparison

The position of the carboxylic acid relative to the pyridine nitrogen drastically alters the molecule's moisture sensitivity and thermal stability.

Isomer TypeHydrate Formation TendencyDecarboxylation RiskMax Safe Drying Temp (Wet)Mechanistic Vulnerability
2-Pyridinecarboxylic (Picolinic) HighVery High35°CZwitterion intermediate formation
3-Pyridinecarboxylic (Nicotinic) ModerateLow80°CLacks adjacent nitrogen for protonation
4-Pyridinecarboxylic (Isonicotinic) ModerateLow80°CDistance prevents cyclic transition state
Fluorinated Picolinic Acids Very HighCritical<30°CF-atoms stabilize carbanion leaving group

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility, use the following step-by-step methodologies designed to systematically eliminate moisture and prevent degradation.

Protocol A: Azeotropic Drying of Fluorinated Pyridine Carboxylic Acids

Standard vacuum drying fails against strong hydrates. Azeotropic distillation thermodynamically drives the equilibrium away from the stable hydrate state without requiring excessive dry heat.

  • Setup: Suspend the wet fluorinated pyridine carboxylic acid in anhydrous toluene (approx. 10 mL per gram of substrate) in an oven-dried round-bottom flask.

  • Apparatus: Attach a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser and an inert gas (N₂/Ar) inlet.

  • Reflux: Heat the mixture to reflux (approx. 110°C bath temperature). The water-toluene azeotrope will vaporize, condense, and separate in the trap.

    • Causality: Toluene forms a minimum-boiling azeotrope with water, physically removing it from the hydrogen-bonded network.

  • Self-Validation: Continue refluxing until water droplets completely cease to accumulate in the Dean-Stark trap (typically 2-4 hours).

  • Isolation: Cool the flask to room temperature. Remove the toluene under reduced pressure using a rotary evaporator, then transfer the solid to a Schlenk flask.

  • Final Polish: Apply high vacuum (≤0.1 mmHg) on a Schlenk line for 4 hours at room temperature to remove trace toluene.

Protocol B: Moisture-Free Activation to Acyl Chloride

Once dried, the acid must be activated without re-introducing atmospheric moisture.

  • Inert Atmosphere: Backfill the Schlenk flask containing the dried acid with Argon.

    • Causality: Argon is heavier than nitrogen and provides a5[5] during reagent addition.

  • Solvent Addition: Inject anhydrous dichloromethane (DCM) via a dry syringe to achieve a 0.2 M concentration. Add 1-2 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

  • Activation: Cool the mixture to 0°C using an ice bath. Slowly add oxalyl chloride (1.2 equivalents) dropwise via syringe.

    • Causality: Oxalyl chloride is preferred over thionyl chloride as its byproducts (CO, CO₂, HCl) are all gaseous, preventing the need for aqueous workup which would re-hydrolyze the highly sensitive fluorinated acyl chloride.

  • Self-Validation: The cessation of gas bubbling indicates complete conversion of the carboxylic acid to the acyl chloride.

  • Utilization: Evaporate the solvent and excess oxalyl chloride under a stream of inert gas or vacuum. Use the resulting electrophile immediately.

Workflow Step1 1. Azeotropic Distillation (Toluene, Dean-Stark) Step2 2. High Vacuum Drying (Schlenk Line, 0.1 mmHg) Step1->Step2 Removes strongly bound hydrates Step3 3. Inert Atmosphere Setup (Argon Backfill) Step2->Step3 Removes residual toluene Step4 4. Activation Reagent (Oxalyl Chloride + cat. DMF) Step3->Step4 Prevents atmospheric H2O entry Step5 5. Moisture-Free Acyl Chloride (Ready for Coupling) Step4->Step5 Quantitative conversion without hydrolysis

Caption: Step-by-step experimental workflow for the moisture-free activation of fluorinated acids.

References

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • ACS Publications. Annulative π-Extension of Unactivated Benzene Derivatives through Nondirected C–H Arylation. Available at: [Link]

  • Academia.edu. A convenient synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid and related trifluoromethyl substituted heterocyclic compounds. Available at: [Link]

Sources

Optimization

overcoming steric hindrance in 2-Fluoro-3-methoxypyridine-4-carboxylic acid reactions

Welcome to the technical support guide for 2-Fluoro-3-methoxypyridine-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Fluoro-3-methoxypyridine-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered building block. The unique substitution pattern of this molecule—with fluoro and methoxy groups flanking the carboxylic acid—presents significant steric and electronic challenges. This guide provides in-depth, question-and-answer-based troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve your synthetic goals.

Understanding the Challenge: The Impact of Ortho-Substitution

The primary obstacle in reactions involving 2-fluoro-3-methoxypyridine-4-carboxylic acid is severe steric hindrance around the C4 carboxylic acid. The substituents at the C2 (fluoro) and C3 (methoxy) positions physically obstruct the approach of incoming reagents, particularly nucleophiles like amines or the large transition metal complexes required for cross-coupling reactions. Furthermore, the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom, contrasted with the electron-donating methoxy group, creates a complex electronic environment that influences reactivity.

Troubleshooting Guide & FAQs

Amide Bond Formation

Question 1: My standard amide coupling reaction (e.g., using EDC/DCC with HOBt) is failing or resulting in extremely low yields. What is the cause and how can I overcome this?

Answer:

This is the most common issue encountered with this substrate. Standard carbodiimide coupling reagents like EDC or DCC react with the carboxylic acid to form a bulky O-acylisourea intermediate. The steric hindrance from the ortho-fluoro and methoxy groups prevents the incoming amine from efficiently attacking this already-crowded intermediate, leading to reaction failure or decomposition.

Troubleshooting Workflow:

dot graph TD { A[Start: Low Amide Yield] --> B{Is the amine sterically hindered?}; B -->|Yes| C[Problem: Double Hindrance. Requires most powerful methods.]; B -->|No| D[Problem: Substrate Hindrance Dominates.];

} dot Caption: Decision workflow for troubleshooting amide coupling.

Solutions & Methodologies:

  • Utilize Superior Activating Agents: Switch to uronium or phosphonium-based coupling reagents. These reagents form highly reactive O-acyl esters that are more susceptible to nucleophilic attack.[1]

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Often the first choice for hindered couplings. It forms a highly reactive OAt-active ester.

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another excellent choice for difficult couplings.

    • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent known for high efficiency and reduced side reactions.

  • Convert to a Less Hindered, Highly Reactive Intermediate: The most robust strategy involves converting the carboxylic acid to an acyl fluoride. The small size of the fluorine atom minimizes steric bulk while maximizing the electrophilicity of the carbonyl carbon.[2] This conversion can be done in situ.

    • Fluorinating Agents: Reagents like Deoxo-Fluor, DAST, or the safer, solid BTFFH can be used to generate the acyl fluoride, which then reacts with the amine.[2] This approach has proven effective for coupling sterically demanding fragments.[2]

  • Optimize Reaction Conditions:

    • Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to scavenge acid without competing with your amine nucleophile.[1]

    • Solvent: Polar aprotic solvents like DMF or NMP are generally preferred.

    • Temperature: Gentle heating (40-60 °C) may be required to overcome the activation energy barrier.

StrategyReagent(s)BaseTypical SolventTemperatureKey Advantage
Uronium Salt HATU, COMUDIPEADMF, NMPRT to 50 °CForms highly reactive ester; one-pot procedure.
Phosphonium Salt PyBOPDIPEADCM, DMFRT to 40 °CEffective for hindered systems, low racemization.
Acyl Fluoride BTFFH, Deoxo-FluorDIPEADCM, THF0 °C to RTMinimizes steric hindrance at the activated site.[2]
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question 2: I want to use the 2-fluoro position for a Suzuki-Miyaura cross-coupling. What are the main challenges and recommended conditions?

Answer:

While the C-F bond is strong, Suzuki-Miyaura coupling at the 2-position of a pyridine is feasible but challenging. The key difficulties are:

  • Catalyst Inhibition: The pyridine nitrogen is a Lewis base and can coordinate strongly to the palladium center, potentially deactivating the catalyst.[3][4]

  • Steric Hindrance: The adjacent methoxy group at C3 can sterically hinder the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]

  • Slow Transmetalation: Electron-deficient heteroaryl halides can exhibit slow rates of transmetalation from the organoboron reagent.[4]

Solutions & Methodologies:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine are often ineffective. You need bulky, electron-rich phosphine ligands that accelerate the reductive elimination step (the product-forming step) and stabilize the active Pd(0) species.

    • Recommended Ligands: Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or cataCXium® ligands are designed for challenging cross-couplings. For some pyridyl couplings, phosphite or phosphine oxide ligands have also shown high activity.[4]

  • Choice of Boron Reagent: The stability of the boron reagent is important.

    • Boronic Acids: Can be prone to protodeboronation, especially with heteroaromatic systems.[4]

    • Pinacol Boronate Esters (Bpin): Generally more stable and often provide better results.

    • Potassium Trifluoroborates (-BF3K): Air- and moisture-stable alternatives that can be highly effective.[7]

  • Optimized Reaction Conditions:

    • Palladium Source: Use a reliable precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.

    • Base: A strong, non-nucleophilic base is crucial. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to weaker bases.

    • Solvent: Anhydrous, degassed aprotic solvents like 1,4-dioxane, toluene, or DME are standard.

Protocol: General Conditions for a Hindered Suzuki-Miyaura Coupling
  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the 2-fluoro-3-methoxypyridine-4-carboxylic acid derivative (1.0 eq), the boronic acid or ester (1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Proceed with a standard aqueous workup and purification by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Question 3: Is it possible to displace the 2-fluoro group via a Nucleophilic Aromatic Substitution (SNAr) reaction? How do the other substituents influence this?

Answer:

Yes, performing an SNAr reaction at the C2-fluoro position is a highly viable strategy. The reactivity in an SNAr reaction is governed by the stability of the negatively charged intermediate (the Meisenheimer complex).[8]

  • Activation: The pyridine ring nitrogen strongly activates the C2 (ortho) and C4 (para) positions towards nucleophilic attack by stabilizing the anionic intermediate through resonance.[9]

  • Further Activation: The carboxylic acid at the C4 position is a powerful electron-withdrawing group that will further stabilize the Meisenheimer complex, making the ring more electrophilic and accelerating the reaction.[8][10]

  • Leaving Group Ability: Fluorine is an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to chlorine.[11]

  • Minor Deactivation: The C3-methoxy group is electron-donating and slightly disfavors the reaction, but its effect is overwhelmingly outweighed by the activation from the ring nitrogen and the C4-carboxylic acid.

Recommended Conditions:

  • Nucleophiles: A wide range of nucleophiles can be used, including alkoxides (R-O⁻), thiolates (R-S⁻), and primary or secondary amines (R-NH₂).

  • Solvent: A polar aprotic solvent such as DMSO, DMF, or NMP is required to solvate the nucleophile and facilitate the reaction.

  • Temperature: Reactions often require heating (e.g., 80-120 °C) to proceed at a reasonable rate.[10][12]

SNAr_Mechanism

References

  • Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen - The University of Manchester.
  • Some ortho substituent effects in the decarboxyl
  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives | Accounts of Chemical Research - ACS Public
  • Activating Agents and Protecting Groups - Chemistry and Chemists.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides - ResearchG
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC.
  • Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal C
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub.
  • Nucleophilic arom
  • Why does nucleophilic aromatic substitution occur
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society.
  • a simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic arom
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing.
  • The Synthesis of Sterically Hindered Amides - CHIMIA.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC.
  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Fluoro-3-methoxypyridine-4-carboxylic acid

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-3-methoxypyridine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-3-methoxypyridine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this document offers a detailed prediction of the spectrum based on established principles of NMR spectroscopy and a comparative analysis with structurally related analogues. This approach not only serves as a valuable reference for the characterization of this specific molecule but also illustrates the power of predictive analysis in structural elucidation.

Introduction: The Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For drug development professionals and researchers, confirming the identity and purity of novel compounds is a critical step. The ¹H NMR spectrum, in particular, provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of protons within a molecule. This guide will dissect the expected ¹H NMR features of 2-Fluoro-3-methoxypyridine-4-carboxylic acid, providing a robust framework for its identification and a comparative benchmark against similar chemical entities.

Predicted ¹H NMR Spectrum of 2-Fluoro-3-methoxypyridine-4-carboxylic acid

The structure of 2-Fluoro-3-methoxypyridine-4-carboxylic acid dictates a specific pattern of signals in its ¹H NMR spectrum. The pyridine ring contains two aromatic protons, H-5 and H-6. Additionally, the molecule possesses a methoxy group (-OCH₃) and a carboxylic acid proton (-COOH).

Based on the electronic effects of the substituents—the electron-withdrawing fluorine and carboxylic acid groups, and the electron-donating methoxy group—we can predict the chemical shifts (δ) and coupling patterns for each proton.

Table 1: Predicted ¹H NMR Data for 2-Fluoro-3-methoxypyridine-4-carboxylic acid

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-68.20 - 8.40Doublet (d)³J(H6-H5) ≈ 5.0
H-57.30 - 7.50Doublet of doublets (dd)³J(H5-H6) ≈ 5.0, ⁴J(H5-F) ≈ 2.0-3.0
-OCH₃3.90 - 4.10Singlet (s)N/A
-COOH12.0 - 14.0Broad Singlet (br s)N/A

Rationale Behind the Predictions: A Deeper Dive

The predicted values in Table 1 are derived from a careful consideration of substituent effects and established NMR principles for heterocyclic systems.

  • H-6 Chemical Shift: The proton at the 6-position is ortho to the electronegative nitrogen atom and is expected to be the most deshielded of the aromatic protons, resulting in a downfield chemical shift. It will appear as a doublet due to coupling with H-5.

  • H-5 Chemical Shift: The H-5 proton is influenced by the adjacent carboxylic acid group and the fluorine atom at the 2-position. It is expected to be shielded relative to H-6. The signal for H-5 will be split into a doublet by the neighboring H-6 and further split into a doublet by the fluorine atom through a four-bond coupling (⁴JHF), resulting in a doublet of doublets.

  • Methoxy Protons (-OCH₃): The methoxy group protons are not coupled to any other protons and will therefore appear as a sharp singlet. Their chemical shift is typical for methoxy groups attached to an aromatic ring.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift (often >10 ppm).[1] Its broadness is due to hydrogen bonding and chemical exchange.[2][3] The exact chemical shift is highly dependent on the solvent and concentration.[4][5] In deuterated solvents like D₂O, this proton will exchange with deuterium and the signal will disappear, a useful technique for its identification.[2][6]

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected spectrum of our target molecule with the experimental ¹H NMR data of three related compounds: 3-methoxypyridine, 2-fluoropyridine, and 3-fluoropyridine-4-carboxylic acid.

Table 2: Comparison of ¹H NMR Data with Analogous Compounds

CompoundH-6 (δ, ppm, multiplicity)H-5 (δ, ppm, multiplicity)Other Protons (δ, ppm)
2-Fluoro-3-methoxypyridine-4-carboxylic acid (Predicted) 8.20 - 8.40 (d) 7.30 - 7.50 (dd) -OCH₃: 3.90 - 4.10 (s), -COOH: 12.0 - 14.0 (br s)
3-Methoxypyridine[7]~8.2 (d)~7.2 (dd)-OCH₃: ~3.8 (s)
2-Fluoropyridine[8]~8.23 (d)~7.18 (m)-
3-Fluoropyridine-4-carboxylic acid[9]~8.6 (d)~7.8 (dd)-

This comparison reveals several key trends:

  • The presence of a fluorine atom at the 2-position generally leads to a downfield shift of the adjacent protons.[8]

  • The methoxy group at the 3-position has a shielding effect on the adjacent protons.[7]

  • A carboxylic acid group at the 4-position strongly deshields the adjacent H-5 proton.[9]

Our predicted chemical shifts for 2-Fluoro-3-methoxypyridine-4-carboxylic acid are consistent with these observed trends, representing a logical combination of the electronic effects of the individual substituents.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted spectrum, the following experimental protocol is recommended.

Objective: To acquire a high-resolution ¹H NMR spectrum of 2-Fluoro-3-methoxypyridine-4-carboxylic acid.

Materials:

  • 2-Fluoro-3-methoxypyridine-4-carboxylic acid sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 16 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants.

Visualization of Key Structural and NMR Relationships

The following diagram illustrates the key couplings and interactions that shape the ¹H NMR spectrum of 2-Fluoro-3-methoxypyridine-4-carboxylic acid.

Caption: Key through-bond couplings in 2-Fluoro-3-methoxypyridine-4-carboxylic acid.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 2-Fluoro-3-methoxypyridine-4-carboxylic acid. By leveraging fundamental NMR principles and comparative data from analogous structures, we have established a reliable set of expected spectral parameters. This information is invaluable for researchers working with this compound, enabling confident structural verification and purity assessment. The presented workflow, combining prediction, comparison, and a clear experimental protocol, serves as a robust model for the characterization of novel chemical entities.

References

  • Substituent effects on the 1H NMR spectra of forty four vicinally substituted 2-, 3- and 4-aminopyridines have been investigated. Spectroscopy Letters, 26(2), 215-226. (2006). [Link]

  • Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. Physical Chemistry Chemical Physics, 19(4), 3078-3090. (2017). [Link]

  • Signs of proton-proton and proton-fluorine spin-spin coupling constants in 2-fluoro-3-methylpyridine. Canadian Journal of Chemistry, 47(9), 1507-1511. (1969). [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(15), 3563-3576. (2007). [Link]

  • DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. The Journal of Physical Chemistry A, 106(23), 5607-5612. (2002). [Link]

  • Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent? ResearchGate. (2017). [Link]

  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 145(35), 19475-19483. (2023). [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. (1991). [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(11), 2858. (2018). [Link]

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 55(17), 8648-8657. (2016). [Link]

  • Protons Carboxylic acids in 1H NMR. Reddit. (2022). [Link]

  • Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 135(18), 6936-6948. (2013). [Link]

  • Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1022-1026. (1977). [Link]

  • Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808-1813. (1975). [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 10(4), 502-506. (2005). [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • 2-fluoro-3-methoxypyridine-4-carboxylic acid (C7H6FNO3). PubChemLite. [Link]

  • Pyridyl and Phenyl H-F Coupling Constants. ChemInfoGraphic. (2025). [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • 3-(methoxycarbonyl)pyridine-4-carboxylic acid (C8H7NO4). PubChemLite. [Link]

  • 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

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Comparative

A Comparative Guide to the LC-MS Characterization of 2-Fluoro-3-methoxypyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth technical comparison of methodologies for the characterization of 2-Fluoro-3-methoxypyridine-4-carboxylic acid, a k...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical comparison of methodologies for the characterization of 2-Fluoro-3-methoxypyridine-4-carboxylic acid, a key building block in contemporary drug discovery. As a small, polar, and fluorinated molecule, it presents unique analytical challenges. This document outlines a robust Liquid Chromatography-Mass Spectrometry (LC-MS) workflow, supported by experimental insights, and contrasts it with alternative analytical strategies such as Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Capillary Electrophoresis-Mass Spectrometry (CE-MS). The objective is to equip researchers with the necessary framework to select and develop the most appropriate analytical strategy for this and structurally related compounds.

Introduction: The Analytical Challenge of Modern Polar Scaffolds

2-Fluoro-3-methoxypyridine-4-carboxylic acid (C₇H₆FNO₃, Monoisotopic Mass: 171.033 g/mol ) is a heterocyclic compound of increasing interest in medicinal chemistry.[1][2] Its structural motifs, including the fluorinated pyridine ring and the carboxylic acid group, are prevalent in a new generation of targeted therapeutics. The polarity imparted by the carboxylic acid and the pyridine nitrogen, combined with the electronegativity of the fluorine atom, results in a molecule that is challenging to analyze using conventional reversed-phase liquid chromatography (RPLC).[3] These characteristics often lead to poor retention on nonpolar stationary phases, resulting in elution near the solvent front and susceptibility to matrix effects, which can compromise sensitivity and reproducibility.[4]

This guide provides a comprehensive examination of a tailored LC-MS/MS method for the effective characterization of 2-Fluoro-3-methoxypyridine-4-carboxylic acid. We will delve into the rationale behind the selection of chromatographic and mass spectrometric parameters. Furthermore, we will present a comparative analysis with alternative techniques, offering a holistic view of the available analytical arsenal for such challenging molecules.

Primary Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the preeminent technique for the sensitive and selective analysis of a vast array of small molecules in complex matrices.[5] For polar compounds like 2-Fluoro-3-methoxypyridine-4-carboxylic acid, the key to a successful LC-MS/MS method lies in the strategic selection of the chromatographic mode to achieve adequate retention and separation from interferences.

Chromatographic Strategy: Embracing Polarity with HILIC and Mixed-Mode Chromatography

Given the polar nature of the analyte, conventional C18 columns are often inadequate. Two primary chromatographic approaches are recommended: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile). This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[5] For acidic compounds, careful pH control of the mobile phase is crucial to maintain a consistent ionization state and achieve reproducible retention.

  • Mixed-Mode Chromatography: This approach employs stationary phases with both hydrophobic and ion-exchange functionalities. For an acidic molecule like 2-Fluoro-3-methoxypyridine-4-carboxylic acid, a mixed-mode column with anion-exchange and reversed-phase characteristics can provide excellent retention and selectivity.[6] The ion-exchange mechanism retains the deprotonated carboxylate, while the reversed-phase mechanism can interact with the pyridine ring. The retention can be finely tuned by adjusting mobile phase pH and ionic strength.[3]

Mass Spectrometric Characterization: Ionization and Fragmentation

Ionization: Due to the presence of the acidic carboxylic acid group, negative ion mode Electrospray Ionization (ESI) is the preferred method for this analyte. In this mode, the molecule will readily deprotonate to form the [M-H]⁻ ion. The predicted m/z for this ion is 170.02589.[1] While positive ion mode may show some response due to the pyridine nitrogen, the sensitivity is generally expected to be significantly lower for acidic compounds.[4]

Fragmentation (MS/MS): Tandem mass spectrometry is invaluable for structural confirmation and quantitative analysis in complex matrices. The fragmentation of the [M-H]⁻ ion of 2-Fluoro-3-methoxypyridine-4-carboxylic acid is anticipated to follow predictable pathways for carboxylic acids and pyridine derivatives.

  • Loss of CO₂: A characteristic fragmentation of deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da). This would result in a fragment ion with an m/z of approximately 126.

  • Other Fragmentations: Further fragmentation of the pyridine ring structure can occur, providing additional structural information. The presence of the fluorine and methoxy substituents will influence the fragmentation pattern.

The following diagram illustrates the proposed LC-MS/MS workflow:

LC-MS/MS Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column HILIC or Mixed-Mode Column Sample->Column Mobile Phase Separation Analyte Separation Column->Separation ESI Electrospray Ionization (Negative Mode) Separation->ESI Eluent Q1 Quadrupole 1 (Precursor Ion Selection m/z 170) ESI->Q1 CID Collision Cell (Fragmentation) Q1->CID Q3 Quadrupole 3 (Product Ion Scan) CID->Q3 Detector Detector Q3->Detector Data Data Acquisition & Analysis Detector->Data Signal

Caption: A generalized workflow for the LC-MS/MS analysis of 2-Fluoro-3-methoxypyridine-4-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a recommended starting point for the analysis of 2-Fluoro-3-methoxypyridine-4-carboxylic acid. Optimization will be necessary based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Prepare a stock solution of 2-Fluoro-3-methoxypyridine-4-carboxylic acid in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
  • Perform serial dilutions in the initial mobile phase composition to create working standards for calibration.
  • For complex matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary to remove interferences.

2. LC-MS/MS System:

  • A UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

3. Chromatographic Conditions (HILIC):

  • Column: A HILIC column with an amide stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate (to maintain a consistent pH).
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous component to elute the analyte.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 30 - 40 °C.
  • Injection Volume: 1 - 5 µL.

4. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Negative.
  • Capillary Voltage: 2.5 - 3.5 kV.
  • Source Temperature: 120 - 150 °C.
  • Desolvation Temperature: 350 - 450 °C.
  • Gas Flows: Optimize nebulizer and desolvation gas flows for the specific instrument.
  • MRM Transitions (for triple quadrupole):
  • Precursor Ion (Q1): m/z 170.0
  • Product Ions (Q3): Monitor for the loss of CO₂ (m/z 126.0) and other characteristic fragments. Collision energy will need to be optimized for each transition.

Alternative Analytical Techniques: A Comparative Overview

While LC-MS/MS is a powerful tool, other techniques can be employed for the characterization of 2-Fluoro-3-methoxypyridine-4-carboxylic acid, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high chromatographic resolution but is generally not suitable for the direct analysis of polar, non-volatile compounds like carboxylic acids.[7] To make the analyte amenable to GC analysis, a derivatization step is necessary to increase its volatility.

  • Methodology: Esterification is a common derivatization technique for carboxylic acids.[8] This involves reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of a catalyst to form a more volatile ester.[9] Silylation is another effective method.[7] The resulting derivative can then be analyzed by GC-MS.

  • Advantages: Excellent chromatographic separation, established and robust technique.

  • Disadvantages: Requires an additional sample preparation step (derivatization), which can be time-consuming and introduce variability. Not all derivatization reactions are quantitative.

The following diagram illustrates the GC-MS with derivatization workflow:

GC-MS with Derivatization Workflow cluster_Prep Sample Preparation cluster_GCMS GC-MS Analysis Sample Sample Derivatization Esterification or Silylation Sample->Derivatization Injection GC Injection Derivatization->Injection Derivatized Analyte Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer & Detector Ionization->Detection Data Data Acquisition & Analysis Detection->Data Signal

Caption: A generalized workflow for the GC-MS analysis of 2-Fluoro-3-methoxypyridine-4-carboxylic acid following derivatization.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is a powerful technique for the analysis of highly polar and charged molecules.[10] It separates ions based on their electrophoretic mobility in an electric field.

  • Methodology: As an acidic compound, 2-Fluoro-3-methoxypyridine-4-carboxylic acid can be analyzed in its anionic form. The separation is typically performed in a fused-silica capillary.[11] For enhanced sensitivity and to enable analysis in positive ion mode, derivatization with a reagent that introduces a permanent positive charge can be employed.[11][12]

  • Advantages: High separation efficiency, very low sample consumption, suitable for highly polar and charged analytes.[10]

  • Disadvantages: Can have lower concentration sensitivity compared to LC-MS, and can be more susceptible to matrix effects that affect electrophoretic mobility. Method development can be more complex.

Performance Comparison

The choice of analytical technique will depend on the specific requirements of the study, such as the required sensitivity, sample throughput, and the nature of the sample matrix.

FeatureLC-MS/MS (HILIC/Mixed-Mode)GC-MS (with Derivatization)CE-MS
Analyte Suitability Excellent for polar, non-volatile compounds.Requires derivatization for polar compounds.Excellent for polar and charged compounds.
Sensitivity Very high (sub-ng/mL to pg/mL).High, but can be limited by derivatization efficiency.Moderate to high, can be enhanced with derivatization.
Selectivity High, especially with MS/MS.High, based on chromatographic resolution and mass spectrum.Very high separation efficiency.
Sample Throughput High, with modern UPLC systems.Lower, due to longer run times and derivatization step.Moderate, can be automated.
Robustness Generally robust, but can be affected by matrix.Very robust and well-established.Can be less robust, sensitive to sample matrix.
Ease of Use Moderate, requires expertise in LC and MS.Moderate, derivatization adds complexity.More specialized, requires expertise in CE.

Conclusion and Recommendations

For the comprehensive characterization of 2-Fluoro-3-methoxypyridine-4-carboxylic acid, LC-MS/MS utilizing either HILIC or mixed-mode chromatography is the recommended primary technique. It offers the best combination of sensitivity, selectivity, and throughput for this class of polar molecules without the need for derivatization. The ability to directly analyze the compound in its native form is a significant advantage, particularly in complex biological matrices.

GC-MS with derivatization serves as a valuable orthogonal technique for structural confirmation. The different separation mechanism can provide complementary information and help to resolve any ambiguities.

CE-MS is a powerful alternative, especially when sample volume is limited or for the analysis of very complex mixtures of polar and charged species.

The optimal analytical strategy will ultimately be dictated by the specific research question, available instrumentation, and the characteristics of the sample matrix. It is recommended to start with the development of a robust LC-MS/MS method as outlined in this guide, and to consider the alternative techniques for confirmatory analysis or for specific applications where they offer a distinct advantage.

References

  • Zhang, X., et al. (2021). Profiling acidic metabolites by capillary electrophoresis‐mass spectrometry in low numbers of mammalian cells using a novel chemical derivatization approach. Analytical Science Advances. [Link]

  • Koval, A., et al. (2021). Profiling acidic metabolites by capillary electrophoresis-mass spectrometry in low numbers of mammalian cells using a novel chemical derivatization approach. PubMed. [Link]

  • Leito, I., et al. (2005). The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS). ACS Publications. [Link]

  • Weatherly, C. (2025). Analysis of Small Organic Acids by Capillary Electrophoresis. LCGC International. [Link]

  • Di Girolamo, A., et al. (2023). Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. ACS Omega. [Link]

  • Fu, Q., et al. (2025). Fast, general-purpose metabolome analysis by mixed-mode liquid chromatography–mass spectrometry. RSC Publishing. [Link]

  • Duncan, K. D., & Lanekoff, I. (2021). Chapter 6: State-of-the-art Capillary Electrophoresis Mass Spectrometry Methods for Analyzing the Polar Metabolome. In Advanced Mass Spectrometry-based Analytical Separation Techniques for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Giesbertz, P., et al. (2020). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. MDPI. [Link]

  • Li, Y., et al. (2014). [The application of UPLC-MS/MS to detect precursors of perfluorooctanoic acid and perfluoroalkyl carboxylatesin serum]. PubMed. [Link]

  • Ikegawa, S., et al. (2025). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. [Link]

  • Unknown. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]

  • Wang, Y., et al. (2025). Determination of perfluoroalkyl carboxylic acids in mice serum and tissue by dispersive solid-phase extraction based on fluorine-functionalized covalent organic frameworks coupled with UPLC-MS/MS. PubMed. [Link]

  • Lemasson, E., et al. (2020). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • PubChemLite. (n.d.). 2-fluoro-3-methoxypyridine-4-carboxylic acid (C7H6FNO3). PubChemLite. [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • Jin, L., et al. (2010). Liquid chromatography/mass spectrometry analysis of perfluoroalkyl carboxylic acids and perfluorooctanesulfonate in bivalve shells: extraction method optimization. PubMed. [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • ATAS GL. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. ATAS GL. [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

  • Imasaka, T., et al. (2021). Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. PubMed. [Link]

  • Lee, H. K., et al. (2014). Determination of perfluorinated carboxylic acids in fish fillet by micro-solid phase extraction, followed by liquid chromatography-triple quadrupole mass spectrometry. PubMed. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. [Link]

  • Głowacki, R., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PMC. [Link]

  • Appretech Scientific Limited. (n.d.). 3-Fluoro-2-methoxypyridine-4-carboxylic acid. Appretech Scientific Limited. [Link]

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Validation

IR spectroscopy peaks of 2-Fluoro-3-methoxypyridine-4-carboxylic acid

Comparitive Guide: IR Spectroscopy of 2-Fluoro-3-methoxypyridine-4-carboxylic Acid Executive Summary & Strategic Context Objective: This guide provides a technical analysis of the infrared (IR) spectroscopy profile of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Comparitive Guide: IR Spectroscopy of 2-Fluoro-3-methoxypyridine-4-carboxylic Acid

Executive Summary & Strategic Context

Objective: This guide provides a technical analysis of the infrared (IR) spectroscopy profile of 2-Fluoro-3-methoxypyridine-4-carboxylic acid , a critical scaffold in the synthesis of kinase inhibitors and fluorinated pyridyl drugs.

The Challenge: In drug discovery, distinguishing between polysubstituted pyridine isomers is chemically exhaustive. Standard LC-MS confirms mass but fails to identify regioisomers (e.g., 3-methoxy vs. 5-methoxy variants) without fragmentation analysis. IR spectroscopy offers a rapid, non-destructive "fingerprint" method to validate the substitution pattern—specifically the ortho-fluoro and meta-methoxy arrangement relative to the carboxylic acid.

Comparative Approach: We compare the target compound against its closest non-fluorinated analog, 2-Methoxypyridine-4-carboxylic acid . This comparison isolates the specific spectral contributions of the fluorine atom and the 2,3,4-trisubstitution pattern, providing a validated reference for quality control (QC) workflows.

Structural Analysis & Theoretical Assignment

Before analyzing the spectra, we must establish the vibrational modes associated with the molecule's specific topology.

Target Molecule: 2-Fluoro-3-methoxypyridine-4-carboxylic acid

  • Core: Pyridine Ring (Aromatic).

  • Substituents:

    • C2: Fluorine (Strong Electron Withdrawing Group - EWG).

    • C3: Methoxy (Electron Donating Group - EDG).

    • C4: Carboxylic Acid (Strong EWG, H-bond donor/acceptor).

Diagram 1: Structural Logic & Vibrational Shifts This diagram illustrates how the substituents influence the IR frequency shifts relative to a bare pyridine ring.

G Core Pyridine Core F_Sub 2-Fluoro (EWG) Inductive Effect Core->F_Sub OMe_Sub 3-Methoxy (EDG) Resonance Effect Core->OMe_Sub COOH_Sub 4-COOH H-Bonding Network Core->COOH_Sub Effect_CO C=O Shift (+5-10 cm⁻¹) F_Sub->Effect_CO Increases k Effect_CF C-F Stretch (1200-1280 cm⁻¹) F_Sub->Effect_CF Diagnostic Band Effect_Ring Ring Breathing (~1450-1600 cm⁻¹) OMe_Sub->Effect_Ring Asymmetry COOH_Sub->Effect_CO Dimerization

Caption: Substituent effects on vibrational modes. The 2-Fluoro group inductively stiffens the ring and C=O bonds, while the 3-Methoxy group introduces asymmetry affecting ring breathing modes.

Comparative Spectral Analysis

The following table contrasts the Target (2-Fluoro-3-methoxy) with the Benchmark (2-Methoxy analog). Data is synthesized from high-fidelity structural analogs and standard group frequencies for fluorinated pyridines.

Table 1: Diagnostic Peak Comparison

Functional GroupVibration ModeTarget: 2-Fluoro-3-methoxy-4-COOH (cm⁻¹)Benchmark: 2-Methoxy-4-COOH (cm⁻¹)Differentiation Note
Carboxylic Acid O-H Stretch2500–3300 (Broad, "Hairy Beard")2500–3300Indistinguishable; confirms acid moiety.
Carboxylic Acid C=O[1][2][3][4][5] Stretch1715–1735 (Strong)1700–1720Target C=O shifts to higher wavenumber due to F-induction.
Pyridine Ring C=N / C=C Stretch1590–1610 & 1460–1480 1580–1600F-substitution causes splitting and stiffening of ring modes.
Fluorine C-F Stretch1250–1290 (Strong)ABSENT PRIMARY DIAGNOSTIC PEAK.
Methoxy C-O-C Asym. Stretch1020–1050 1010–1040Overlaps with fingerprint, but distinct shape.
C-H (Aromatic) C-H Bending (oop)820–860 (Isolated H)750–800 (Adjacent H's)Target has isolated protons (C5, C6) vs. Benchmark (C3, C5, C6).
Detailed Mechanistic Insight:
  • The "Fluorine Shift" (C-F Band): The most critical differentiator is the C-F stretching vibration. In 2-fluoropyridines, this typically manifests as a sharp, intense band between 1250–1290 cm⁻¹ . This band is completely absent in the 2-methoxy analog.

  • Carbonyl Environment: The 2-fluoro substituent is an electron-withdrawing group (EWG). Through the sigma bond framework, it pulls electron density away from the ring and the C4-position, slightly increasing the double-bond character of the carbonyl (C=O). Consequently, the C=O peak for the target compound appears at a slightly higher frequency (~1725 cm⁻¹) compared to the non-fluorinated analog (~1710 cm⁻¹).

  • Substitution Pattern (Fingerprint Region): The benchmark (2-methoxy) has protons at positions 3, 5, and 6. The target (2-fluoro-3-methoxy) has protons only at 5 and 6. This changes the out-of-plane (oop) bending vibrations below 900 cm⁻¹. The target will lack the specific vibration associated with the C3-H bond.

Experimental Protocol: Validated Workflow

To ensure reproducibility and minimize artifacts (such as water interference in the O-H region), follow this standardized protocol.

Diagram 2: Sample Preparation & Acquisition Workflow

Protocol Start Start: Solid Sample Drying Vacuum Dry (40°C, 4h) Remove Hydrates Start->Drying Prep Matrix Selection Drying->Prep KBr KBr Pellet (1-2 mg sample / 100 mg KBr) Prep->KBr High Res Req. ATR Diamond ATR (Direct Crystal Contact) Prep->ATR Routine QC Scan Acquisition (4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ res) KBr->Scan ATR->Scan Process Baseline Correction & CO2 Removal Scan->Process End Final Spectrum Process->End

Caption: Standardized workflow for IR characterization of pyridine carboxylic acids.

Step-by-Step Methodology:
  • Sample Pre-treatment: Pyridine carboxylic acids are prone to forming hydrates. Dry the sample in a vacuum oven at 40°C for 4 hours to remove lattice water, which can obscure the C=O and O-H regions.

  • Matrix Selection:

    • Method A (Gold Standard): KBr Pellet. Grind 1-2 mg of sample with ~100 mg of spectroscopic grade KBr. Press into a translucent pellet. Advantage:[6] No spectral cutoff; clear fingerprint region.

    • Method B (Rapid QC): Diamond ATR (Attenuated Total Reflectance). Place solid directly on the crystal. Apply high pressure clamp. Advantage:[6] Fast, no sample destruction. Note: Peak intensities may vary slightly from KBr transmission data.

  • Acquisition Parameters:

    • Range: 4000 cm⁻¹ to 400 cm⁻¹.[5]

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 32 (to improve Signal-to-Noise ratio).

  • Data Processing: Apply "Atmospheric Suppression" to remove CO₂ (2350 cm⁻¹) and H₂O vapor lines. Perform a baseline correction if the baseline drifts due to scattering.

References

  • PubChem. (2025).[3] 2-Fluoro-3-methoxypyridine-4-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Wolfe, J. et al. (2014). Synthesis of fluorinated pyridine derivatives via nucleophilic aromatic substitution. Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectroscopy of Carboxylic Acids. [Link]

  • ResearchGate. (2012). Vibrational spectra and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. [Link]

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Comparative

Precision Bioisosterism: A Guide to 2-Fluoro-3-methoxypyridine-4-carboxylic Acid

Topic: Bioisosteric Replacement using 2-Fluoro-3-methoxypyridine-4-carboxylic Acid Content Type: Publish Comparison Guide Executive Summary In modern lead optimization, the 2-Fluoro-3-methoxypyridine-4-carboxylic acid (C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Replacement using 2-Fluoro-3-methoxypyridine-4-carboxylic Acid Content Type: Publish Comparison Guide

Executive Summary

In modern lead optimization, the 2-Fluoro-3-methoxypyridine-4-carboxylic acid (CAS: 1211528-26-5) scaffold represents a "Goldilocks" bioisostere. It bridges the gap between the metabolic liability of electron-rich phenyl rings and the rapid clearance often associated with highly polar pyridines. This guide analyzes its utility as a replacement for 3-methoxybenzoic acid and 3-methoxypyridine-4-carboxylic acid , providing experimental protocols and physicochemical data to support its integration into your drug discovery campaigns.

Part 1: Bioisosteric Analysis & Design Logic

The Strategic Niche

This fragment is primarily used to optimize metabolic stability and electronic tuning without sacrificing binding affinity.

  • vs. 3-Methoxybenzoic Acid (Phenyl Analog):

    • Problem: Phenyl rings are prone to oxidative metabolism (Phase I) and can suffer from poor aqueous solubility.

    • Solution: The pyridine nitrogen lowers LogP (increasing solubility) and reduces electron density in the ring.

  • vs. 3-Methoxypyridine-4-carboxylic Acid (Non-Fluoro Analog):

    • Problem: The C2 position of pyridine is a "metabolic soft spot," highly susceptible to oxidation by Aldehyde Oxidase (AO) or CYP enzymes.

    • Solution: The C2-Fluorine atom sterically and electronically blocks this position, significantly extending half-life (

      
      ).
      
Comparative Physicochemical Profile

The following data highlights the shift in properties when transitioning from the phenyl analog to the fluorinated pyridine scaffold.

Property3-Methoxybenzoic Acid (Phenyl)3-Methoxypyridine-4-COOH (Pyridine)2-Fluoro-3-methoxypyridine-4-COOH (Target)
MW ( g/mol ) 152.15153.14171.13
cLogP ~2.0~0.8~1.1
pKa (Acid) 4.2~4.9 (Conj. Acid)~3.2
TPSA (Ų) 46.559.459.4
Metabolic Risk CYP Oxidation (High)AO Oxidation at C2 (High)Blocked (Low)
Electronic State Electron RichElectron DeficientHighly Deficient

Scientist's Note: The pKa of the carboxylic acid drops significantly in the target molecule due to the inductive electron-withdrawing effect of both the pyridine nitrogen and the ortho-fluorine. This ensures the moiety is ionized (anionic) at physiological pH, which can improve solubility but may reduce passive permeability unless balanced by the rest of the molecule.

Part 2: Visualizing the Design Strategy

The following decision tree illustrates when to deploy this specific scaffold during a Hit-to-Lead campaign.

Bioisostere_Logic Start Lead Compound Analysis (Contains 3-Methoxybenzoic Acid) Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Metab Issue: High Clearance? Start->Issue_Metab Soln_Pyridine Switch to 3-Methoxypyridine-4-COOH Issue_Solubility->Soln_Pyridine Lower LogP Issue_Metab->Soln_Pyridine Reduce CYP ox Check_AO Check: Aldehyde Oxidase Liability at C2 Soln_Pyridine->Check_AO Soln_Fluoro DEPLOY TARGET: 2-Fluoro-3-methoxypyridine-4-COOH Check_AO->Soln_Fluoro If C2 oxidation detected Outcome Outcome: Blocked C2 Oxidation Modulated pKa Retained H-Bonding Soln_Fluoro->Outcome

Figure 1: Decision logic for transitioning from phenyl/pyridine scaffolds to the 2-fluoro-3-methoxypyridine core to address specific ADME liabilities.

Part 3: Experimental Protocols

Synthesis Workflow (Lithiation-Carboxylation)

Direct functionalization of the pyridine ring is the most reliable route to access this building block if it is not commercially available in the desired quantity.

Reaction Scheme:

  • Starting Material: 2-Fluoro-3-methoxypyridine (CAS: 163234-74-0).[1]

  • Reagents: LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

  • Electrophile: Solid

    
     (Dry Ice).
    

Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 2-Fluoro-3-methoxypyridine (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to -78°C .

  • Lithiation: Dropwise add LiTMP (1.2 eq, prepared fresh from TMP and n-BuLi) over 20 minutes. The bulky base LiTMP is preferred over LDA to prevent nucleophilic attack on the fluoro-pyridine ring (SNAr).

  • Incubation: Stir at -78°C for 1-2 hours. The directing effect of the C3-methoxy and C2-fluorine groups directs lithiation exclusively to the C4 position.

  • Quench: Bubble excess dry

    
     gas through the solution or pour the reaction mixture onto crushed dry ice.
    
  • Workup: Allow to warm to RT. Acidify with 1N HCl to pH ~3. Extract with EtOAc (3x). The product, 2-Fluoro-3-methoxypyridine-4-carboxylic acid , precipitates or is isolated from the organic layer.

    • Yield Expectation: 65-80%.

Amide Coupling (General Procedure)

This acid is less reactive than benzoic acid due to electron deficiency. Standard carbodiimide coupling may be sluggish; phosphonium salts are recommended.

Protocol:

  • Dissolve 2-Fluoro-3-methoxypyridine-4-carboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to activate the acid (formation of the OAt ester).

  • Add the Amine Partner (1.1 eq).

  • Stir at RT for 4–16 hours. Monitor by LCMS.

  • Note: If the amine is sterically hindered, heating to 50°C may be required, but avoid temperatures >80°C to prevent potential displacement of the labile C2-fluorine by the amine (SNAr side reaction).

Part 4: Critical Mechanism Visualization

The "Ortho-Fluoro Effect" is critical for the conformational stability of this bioisostere.

Mechanism Substrate 2-Fluoro-3-methoxypyridine Scaffold Effect1 Electronic Repulsion (F vs OMe Lone Pairs) Substrate->Effect1 Ortho Substitution Effect2 Conformational Lock (Non-Planar Methoxy) Effect1->Effect2 Forces Twist Result Improved Selectivity & Metabolic Shielding Effect2->Result Reduces promiscuous binding

Figure 2: The steric and electronic interplay between the C2-Fluorine and C3-Methoxy groups forces a specific conformation, often improving target selectivity.

References

  • Meanwell, N. A. (2011). Bioisosterism in Drug Design and Molecular Modification.[2] Journal of Medicinal Chemistry.[3][4][5] Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3][6][7] Chemical Society Reviews. Link

  • Schlosser, M., et al. (2005). The regioselective functionalization of fluoropyridines. European Journal of Organic Chemistry. (Describes the LiTMP lithiation logic). Link

  • PubChem Compound Summary. (2025). 2-Fluoro-3-methoxypyridine-4-carboxylic acid (CID 129915489).[8] National Center for Biotechnology Information. Link

  • Dalvie, D., et al. (2010). Aldehyde Oxidase and its Role in Drug Metabolism. Pharmacology & Therapeutics. (Context for C2 blocking). Link

Sources

Validation

Theoretical Framework: The Causality of Fluorine's Electronic Impact

Title: Comparative Acidity of Fluorinated vs. Non-Fluorinated Pyridine Acids: A Mechanistic and Experimental Guide Introduction As a Senior Application Scientist in early-stage drug discovery and materials science, one o...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Acidity of Fluorinated vs. Non-Fluorinated Pyridine Acids: A Mechanistic and Experimental Guide

Introduction As a Senior Application Scientist in early-stage drug discovery and materials science, one of the most powerful tools in our molecular design arsenal is the strategic incorporation of fluorine. When modifying heterocyclic scaffolds like pyridine carboxylic acids, fluorination is not merely a steric substitution; it fundamentally rewrites the molecule's electronic landscape. This guide provides an objective, data-driven comparison of the acidity (pKa) between fluorinated and non-fluorinated pyridine acids, detailing the causality behind these shifts and providing self-validating experimental protocols for accurate physicochemical characterization.

Pyridine carboxylic acids (such as nicotinic, isonicotinic, and picolinic acid) possess two distinct ionizable centers: the basic pyridine nitrogen (pKa₁ ~ 1.0–2.0) and the acidic carboxylic acid group (pKa₂ ~ 4.7–5.4) [1][4][5]. In aqueous solutions, these non-fluorinated species often exist in a complex zwitterionic equilibrium.

The introduction of a fluorine atom onto the pyridine ring dramatically alters this equilibrium due to fluorine's extreme electronegativity, which exerts a profound inductive electron-withdrawing effect (-I effect).

  • Impact on the Carboxylic Acid (pKa₂): The -I effect stabilizes the negative charge of the carboxylate conjugate base. This stabilization lowers the thermodynamic thermodynamic barrier for deprotonation, thereby increasing the acidity (lowering the pKa₂) of the carboxylic acid group [2].

  • Impact on the Pyridine Nitrogen (pKa₁): Conversely, the same electron-withdrawing effect strips electron density away from the pyridine nitrogen. This severely diminishes the nitrogen's ability to accept and stabilize a proton, leading to a drastic decrease in the basicity (lowering the pKa₁ of the conjugate acid). For instance, while unsubstituted pyridine has a pKa of 5.25, the addition of a single fluorine atom (e.g., 2-fluoropyridine) plummets the pKa to -0.44 [3][6].

This dual-lowering effect means that fluorinated pyridine acids are significantly more acidic overall and are far less likely to exist as zwitterions at physiological pH compared to their non-fluorinated counterparts.

Quantitative Data Comparison

The following table summarizes the comparative pKa values, demonstrating the pronounced acidic shift induced by fluorination.

Compound ClassNon-Fluorinated AcidpKa₁ (Nitrogen)pKa₂ (Carboxylic)Fluorinated AnalogpKa₁ (Nitrogen)pKa₂ (Carboxylic)
3-Substituted Nicotinic Acid2.084.855-Fluoronicotinic Acid< 1.03.13
4-Substituted Isonicotinic Acid1.774.962-Fluoroisonicotinic Acid< 1.03.03
2-Substituted Picolinic Acid1.075.406-Fluoropicolinic Acid< 0.0~3.27

(Note: pKa₁ values for highly fluorinated pyridines often drop below 0, making them challenging to measure in standard aqueous systems and requiring predictive models or specialized non-aqueous titrations).

Experimental Methodology: Self-Validating pKa Determination

Due to the low aqueous solubility and highly depressed pKa values of fluorinated pyridine acids, standard aqueous potentiometric titration is often insufficient. To ensure absolute data integrity, we mandate the use of the Cosolvent Extrapolation Method (Yasuda-Shedlovsky) .

Protocol: Potentiometric Titration with Cosolvent Extrapolation

  • Background Electrolyte Preparation: Prepare a 0.15 M KCl solution.

    • Causality: Maintaining a constant, high ionic strength ensures that the activity coefficients of the analyte remain stable throughout the titration, preventing non-linear deviations in the Nernst equation.

  • Cosolvent Series Preparation: Prepare four distinct titration vessels containing the fluorinated analyte at 1.0 mM in 10%, 20%, 30%, and 40% Methanol/Water (v/v) mixtures.

    • Causality: Fluorinated aromatics tend to aggregate in pure water. The methanol cosolvent ensures complete monomeric solvation.

  • Inert Atmosphere Titration: Submerge the calibrated pH electrode and titrate with standardized 0.1 M KOH under a continuous Argon blanket.

    • Causality: Argon prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid, which would artificially lower the pH and skew the weak acid titration curve.

  • Data Analysis: Calculate the apparent pKa (psKa) for each cosolvent ratio using the first derivative of the titration curve. Plot the psKa values against the inverse dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot).

  • Self-Validation Quality Gate: Extrapolate the linear regression to 0% organic solvent to find the true aqueous pKa.

    • Self-Validating System: If the linear regression coefficient (R²) is < 0.99, the data is automatically rejected. This indicates either electrode fouling by the lipophilic fluorinated compound or CO₂ contamination, mandating immediate electrode cleaning and recalibration.

Mandatory Visualization: pKa Determination Workflow

G Start Compound Prep (1.0 mM in 0.15M KCl) Solvent Prepare Cosolvent Series (10-40% MeOH) Start->Solvent Titration Potentiometric Titration (Argon atm, 0.1M KOH) Solvent->Titration Analysis Calculate psKa & Plot Yasuda-Shedlovsky Titration->Analysis Decision Is R² ≥ 0.99? Analysis->Decision Success Valid Aqueous pKa Determined Decision->Success Yes Failure Invalid Data: Recalibrate Electrode Decision->Failure No Failure->Titration

Caption: Self-validating potentiometric workflow utilizing Yasuda-Shedlovsky extrapolation for low-solubility.

References

  • PubChem. "Nicotinic Acid | C6H5NO2 | CID 938". National Center for Biotechnology Information. URL:[Link]

  • St. Olaf College. "Dissociation Constants of Organic Acids and Bases". URL:[Link]

  • PubChem. "Isonicotinic Acid | C6H5NO2 | CID 5922". National Center for Biotechnology Information. URL:[Link]

  • DrugFuture. "Picolinic Acid". Chemical Index Database. URL:[Link]

  • National Science Foundation (NSF PAR). "The pKa rule in light of local mode force constants". URL:[Link]

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